molecular formula C14H10N2O2 B1607314 Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione CAS No. 15351-42-5

Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Cat. No.: B1607314
CAS No.: 15351-42-5
M. Wt: 238.24 g/mol
InChI Key: YLPHHYHMUZCODZ-UHFFFAOYSA-N
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Description

Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione (CAS 15351-42-5) is a tricyclic heterocyclic compound recognized as a privileged scaffold in medicinal chemistry for the design of novel bioactive molecules . This dibenzodiazocinedione framework consists of two aromatic benzene rings separated by an eight-membered diazocine ring containing two lactam functionalities, a structure that can be viewed as a cyclic dipeptide composed of two aromatic β-amino acid units . The compound's significance lies in its role as a key precursor to unsymmetrically substituted derivatives, which allow for sophisticated modulation of biological activity and physicochemical properties, a critical advantage over symmetrical analogues for drug discovery efforts . Researchers have developed novel synthetic routes utilizing substituted isatoic anhydrides and 2-aminobenzoic acids to efficiently produce these unsymmetrical derivatives, expanding the toolkit for creating diverse chemical libraries . Preliminary biological investigations indicate that the dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione scaffold possesses a promising cytotoxic effect against cancer cell lines such as HeLa and U87, while also demonstrating antibacterial activity . Furthermore, structural analogues of this core have been explored as potential chemosensitizers capable of reversing multidrug resistance (MDR) by inhibiting glycoprotein (GP170) activity . The molecular structure and conformational analysis of related derivatives have been thoroughly characterized by X-ray crystallography, revealing a characteristic dihedral angle between the two benzene rings and providing essential insights for structure-based design . This compound serves as a foundational building block for the synthesis of novel heterocyclic systems, including benzo[b]naphtho[2,3-f][1,5]diazocines and pyrido[3,2-c][1,5]benzodiazocines, further underscoring its utility in chemical research . For research purposes only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,11-dihydrobenzo[c][1,5]benzodiazocine-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10N2O2/c17-13-9-5-1-3-7-11(9)15-14(18)10-6-2-4-8-12(10)16-13/h1-8H,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPHHYHMUZCODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302492
Record name Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15351-42-5
Record name 15351-42-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
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Foundational & Exploratory

Dibenzo[b,f]diazocine-6,12(5H,11H)-dione synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione

Introduction

The dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione scaffold is a tricyclic heterocyclic system that has garnered significant interest in medicinal chemistry and drug development. Its rigid, eight-membered central ring provides a unique three-dimensional architecture, making it a "privileged structure" for designing novel bioactive molecules.[1][3][4] Compounds incorporating this core have been investigated for various therapeutic applications, including cytotoxic effects against cancer cell lines.[1][4][5]

This technical guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathways to construct this valuable scaffold. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the rationale behind key procedural steps. The focus is on providing a comprehensive and practical understanding of the synthesis, enabling researchers to adapt and apply these methods in their own laboratories.

Pathway 1: Synthesis from Anthranilic Acid Derivatives via Isatoic Anhydrides

This modern and versatile three-step approach is particularly effective for creating unsymmetrically substituted dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-diones. The strategy relies on the sequential construction of the molecule from readily available substituted isatoic anhydrides and 2-aminobenzoic acids.[1][3][5]

Causality and Mechanistic Rationale

The logic of this pathway is a stepwise amide bond formation followed by an intramolecular cyclization.

  • Step 1: Amide Bond Formation. Isatoic anhydride serves as an activated form of anthranilic acid. A second anthranilic acid derivative acts as a nucleophile, attacking one of the carbonyl groups of the anhydride. This leads to a ring-opening reaction, releasing carbon dioxide and forming the key intermediate, a 2-(2-aminobenzamido)benzoic acid. This step effectively couples the two aromatic rings through a stable amide linkage.

  • Step 2: Esterification. The subsequent intramolecular cyclization to form the second amide bond (the lactam ring) requires activation of the remaining carboxylic acid. Direct cyclization can be difficult. Therefore, the carboxylic acid is first converted to a methyl ester. This is a crucial step as the ester is a more reactive electrophile than the carboxylic acid under the basic conditions used for the final cyclization.

  • Step 3: Intramolecular Cyclization. In the presence of a strong base, such as sodium hydride, the amino group of the ester intermediate is deprotonated, making it a potent nucleophile. This nucleophile then attacks the electrophilic ester carbonyl, leading to an intramolecular acyl substitution. The elimination of methanol drives the reaction to completion, forming the stable eight-membered diazocinedione ring.

Experimental Workflow Diagram

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Cyclization A Isatoic Anhydride C 2-(2-aminobenzamido)benzoic acid A->C Pyridine, DMF Δ B 2-Aminobenzoic Acid B->C Pyridine, DMF Δ D 2-(2-aminobenzamido)benzoic acid E Methyl 2-(2-aminobenzamido)benzoate D->E SOCl₂, Methanol F Methyl 2-(2-aminobenzamido)benzoate G Dibenzo[b,f][1,5]diazocine- 6,12(5H,11H)-dione F->G NaH, THF Δ

Caption: Workflow for the Isatoic Anhydride Pathway.

Detailed Experimental Protocol

The following is a generalized procedure adapted from established methodologies.[5]

Step 1: Synthesis of 2-(2-aminobenzamido)benzoic acids

  • Suspend 1H-benzo[d][1][6]oxazine-2,4-dione (isatoic anhydride) (1.0 equiv.) and the desired 2-aminobenzoic acid (1.0 equiv.) in a mixture of pyridine and DMF.

  • Heat the suspension under reflux for the time required for the evolution of CO2 to cease (typically 2-4 hours), monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into a solution of 5% hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the 2-(2-aminobenzamido)benzoic acid product.

Step 2: Synthesis of methyl 2-(2-aminobenzamido)benzoates

  • Dissolve the 2-(2-aminobenzamido)benzoic acid from the previous step in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) dropwise (typically 2.0-3.0 equiv.).

  • Allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

Step 3: Synthesis of dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-diones

  • Dissolve the methyl 2-(2-aminobenzamido)benzoate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium hydride (60% dispersion in mineral oil, typically 2.0-3.0 equiv.) portion-wise at room temperature.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and cautiously quench with water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione.

Pathway 2: Synthesis via Reductive Cyclization of a 2,2'-Dinitrodibenzyl Precursor

This classical approach builds the dibenzodiazocine core from a symmetrical precursor, 2,2'-dinitrodibenzyl, which is synthesized via the oxidative coupling of o-nitrotoluene. This pathway is robust for producing symmetrical derivatives.

Part A: Synthesis of the 2,2'-Dinitrodibenzyl Intermediate

The key to this step is the generation of a carbanion from o-nitrotoluene, which is then oxidatively coupled. The nitro group is essential as it acidifies the benzylic protons, allowing for deprotonation by a suitable base.

Mechanism and Rationale: A strong base, such as potassium tert-butoxide, is used to deprotonate the methyl group of 2-nitrotoluene, forming a resonance-stabilized carbanion.[6] An oxidizing agent, such as bromine or simply atmospheric oxygen under specific conditions, facilitates the dimerization of this carbanion to form the C-C bond of the dibenzyl structure.[6][7] The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.

Experimental Workflow Diagram: Precursor Synthesis

A 2 x o-Nitrotoluene B 2,2'-Dinitrodibenzyl A->B 1. KOt-Bu, THF, 0°C 2. Br₂ C 2,2'-Diaminodibenzyl B->C Fe, NH₄Cl Ethanol/Water, Δ D Dibenzo[b,f][1,5]diazocine- 6,12(5H,11H)-dione C->D Cyclization Agent (e.g., Triphosgene)

Caption: Workflow for the Reductive Cyclization Pathway.

Detailed Experimental Protocol: 2,2'-Dinitrodibenzyl

This protocol is adapted from a high-yield procedure.[6]

  • Under an inert nitrogen atmosphere, dissolve 2-nitrotoluene (1.0 equiv.) in dry THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add potassium t-butoxide (KOt-Bu) and stir for approximately 2 minutes.

  • Add bromine (Br₂) (1.3 equiv.) and continue stirring for 5-10 minutes.

  • Pour the reaction mixture into a large volume of ice/water to quench the reaction.

  • Filter the resulting precipitate. Extract the filtrate with dichloromethane.

  • Combine the precipitate with the organic layers. Wash the combined organics with saturated sodium thiosulfate solution and then with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization (e.g., from an ethanol/water mixture) to give 2,2'-dinitrodibenzyl as a solid.

Parameter Value Reference
Starting Materialo-Nitrotoluene[6]
BasePotassium t-butoxide[6]
OxidantBromine[6]
SolventTetrahydrofuran (THF)[6]
Temperature0 °C to 20 °C[6]
Typical Yield~95%[6]
Table 1: Summary of Reaction Conditions for 2,2'-Dinitrodibenzyl Synthesis.
Part B: Reductive Cyclization to the Diazocinedione

This stage involves two conceptual steps: the reduction of the nitro groups to amines, followed by the formation of the two amide bonds to close the eight-membered ring.

Mechanism and Rationale: The reduction of the two nitro groups to form 2,2'-diaminodibenzyl is a standard transformation that can be achieved with various reducing agents. A common and effective method is the use of iron powder in the presence of an acid promoter like ammonium chloride in an ethanol/water solvent system.[8] This method is inexpensive, efficient, and avoids harsher reagents like catalytic hydrogenation which may require specialized equipment.

Once the 2,2'-diaminodibenzyl intermediate is obtained, the final cyclization to the dilactam is required. This necessitates reaction with a reagent that can provide the two carbonyl carbons. While specific literature for this exact transformation is sparse, a logical and field-proven approach would be the use of a phosgene equivalent, such as triphosgene or diphosgene, in the presence of a non-nucleophilic base to form the two amide bonds in a controlled manner.

Detailed Experimental Protocol: Reduction and Cyclization

Step 1: Synthesis of 2,2'-Diaminodibenzyl [8]

  • To a mixture of water and ethanol, add 2,2'-dinitrodibenzyl (1.0 equiv.), iron powder (Fe) (7.0 equiv.), and ammonium chloride (NH₄Cl).

  • Heat the mixture to reflux (approx. 90 °C) with vigorous stirring for 4 hours.

  • Monitor the reaction by TLC. After completion, filter the hot reaction mixture through celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2,2'-diaminodibenzyl, which can often be used in the next step without further purification.

Step 2: Cyclization to Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione (Proposed)

  • Dissolve 2,2'-diaminodibenzyl (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 2.5 equiv.) in an anhydrous solvent like dichloromethane or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Prepare a solution of triphosgene (approx. 0.7-0.8 equiv.) in the same anhydrous solvent and add it dropwise to the diamine solution over a period of 1-2 hours (Note: This is a high-dilution technique to favor intramolecular cyclization over polymerization).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with dilute acid (e.g., 1M HCl), then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Post-Cyclization Modifications

The dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione scaffold can be further functionalized to expand its structural diversity. The amide nitrogens can be N-alkylated or N-acylated using a base like sodium hydride followed by treatment with an appropriate electrophile (e.g., ethyl bromoacetate or an alkyl halide).[5][9] This allows for the introduction of various side chains, which is a critical strategy in tuning the pharmacological properties of the molecule.

Conclusion

The synthesis of dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione can be effectively achieved through two primary strategic approaches. The pathway starting from isatoic anhydrides offers excellent versatility for producing unsymmetrical analogs and is well-documented. The classical route, proceeding through the oxidative dimerization of o-nitrotoluene and subsequent reductive cyclization of the resulting 2,2'-dinitrodibenzyl, provides a reliable method for accessing symmetrical derivatives. The choice between these pathways will depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern. Both methods provide access to a scaffold of significant value in the design and development of new therapeutic agents.

References

  • Giebultowicz, J., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PubMed. Available from: [Link]

  • Giebultowicz, J., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine. ResearchGate. Available from: [Link]

  • Li, C., et al. (2014). Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. Available from: [Link]

  • Google Patents. (n.d.). CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl. Google Patents.
  • Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][10]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. MDPI. Available from: [Link]

  • Patsnap. (n.d.). 2,2'-dinitrodibenzyl preparation method. Eureka | Patsnap. Available from: [Link]

  • ResearchGate. (2020). (PDF) Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. ResearchGate. Available from: [Link]

  • Xiao-qing, F. (2013). Study on the synthesis of 2,2′-diaminodibenzyl. Semantic Scholar. Available from: [Link]

  • Li, C., et al. (2014). Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. Available from: [Link]

  • Google Patents. (n.d.). EP0158115A2 - Process for the preparation of iminodibenzyl. Google Patents.
  • ResearchGate. (n.d.). The synthesis of 5,12-dihydrodibenzo[b,f][1][10]diazocine-6,11-dione scaffold. ResearchGate. Available from: [Link]

  • Giebultowicz, J., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PMC - NIH. Available from: [Link]

  • Dissertation. (n.d.). Rsearch on Catalysts Synthesis from 2,2'-Diaminodibenzyl to Iminodibenzyl.
  • Thiele, J., & Holzinger, O. (1899). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journals. Available from: [Link]

  • Herges, R., et al. (2021). Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties. PMC - NIH. Available from: [Link]

  • Google Patents. (n.d.). CN107417542B - A kind of 2,2'-diaminobibenzyl preparation method. Google Patents.
  • Herges, R., et al. (2021). Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties. ACS Publications. Available from: [Link]

  • LookChem. (n.d.). Cas 16968-19-7,2,2'-DINITRODIBENZYL. LookChem. Available from: [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[ b, f][1][10]diazocine-6,11-dione Scaffold-A Useful Tool for Bioactive Molecules Design. PubMed. Available from: [Link]

  • ResearchGate. (2025). Iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines: Synthesis of quinazolines by trapping of ammonia.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available from: [Link]

  • Amanote Research. (n.d.). (PDF) Reductive Cyclization of 2,2'-Dinitrobiphenyl to. Amanote Research.
  • Herges, R., et al. (2019). Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials. Beilstein Journals. Available from: [Link]

  • Google Patents. (n.d.). CN105753709A - 2,2'-dinitrodibenzyl preparation method. Google Patents.

Sources

Synthesis of unsymmetrically substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Unsymmetrically Substituted Dibenzo[b,f]diazocine-6,12(5H,11H)-diones

Introduction: The Strategic Value of Asymmetry in a Privileged Scaffold

The dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione core represents a tricyclic lactam framework of significant interest in medicinal chemistry and materials science. This rigid, saddle-shaped structure is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for drug design.[1][3][4] Preliminary studies have revealed that compounds bearing this core exhibit promising cytotoxic effects against various cancer cell lines and potential antibacterial activity.[1][3][5]

While the synthesis of symmetrical derivatives is well-established, the true potential of this scaffold lies in the ability to introduce distinct substituents on each of its aromatic rings. This asymmetry is crucial for navigating complex structure-activity relationships (SAR), allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. However, the development of this class of compounds has been hampered by a lack of efficient and versatile synthetic routes for creating unsymmetrical analogues.[5]

This guide provides a comprehensive overview of modern, field-proven strategies for the rational synthesis of unsymmetrically substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones. We will delve into the causality behind key experimental choices, present detailed protocols, and discuss the critical parameters for ensuring reaction success and validation.

Core Synthetic Strategy: Convergent Synthesis via Isatoic Anhydride and Anthranilic Acid Coupling

The most robust and flexible method for constructing unsymmetrical dibenzodiazocinediones is a convergent, three-step approach that utilizes differently substituted isatoic anhydrides and 2-aminobenzoic acids (anthranilic acids) as key building blocks.[1][3][5] This strategy elegantly solves the challenge of asymmetry by building each half of the final molecule from distinct, pre-functionalized precursors.

Causality of Approach: This method is effective because it sequentially forms the two amide bonds required for the central eight-membered ring. Isatoic anhydride serves as a potent acylating agent, reacting selectively with the amino group of a 2-aminobenzoic acid to form the first C-N bond and create a linear precursor. This intermediate is perfectly primed for a subsequent intramolecular cyclization to form the second amide bond, a step often driven by thermal or acid-catalyzed dehydration. The inherent challenge of forming an eight-membered ring, which can be entropically disfavored, is overcome by the pre-organization of the reactive groups in the linear precursor.[6][7]

General Synthetic Workflow

The overall process can be visualized as a three-stage sequence: preparation of the key intermediate followed by a cyclization step.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A Substituted Isatoic Anhydride (R1) C Intermediate: 2-(2-aminobenzamido)benzoic acid A->C Coupling B Substituted 2-Aminobenzoic Acid (R2) B->C D Unsymmetrical Dibenzo[b,f]diazocine-dione C->D Dehydration/ Ring Closure

Caption: Convergent synthesis of unsymmetrical dibenzodiazocinediones.

Detailed Experimental Protocol: Isatoic Anhydride Method

This protocol is a representative synthesis adapted from established procedures.[1][3]

Step 1: Synthesis of the 2-(2-aminobenzamido)benzoic acid Intermediate

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of a substituted 2-aminobenzoic acid in a minimal amount of a suitable solvent (e.g., pyridine or N,N-dimethylformamide).

  • Coupling Reaction: Add 1.0 to 1.1 equivalents of the chosen substituted isatoic anhydride to the solution.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up: After cooling to room temperature, the reaction mixture is typically poured into acidified water (e.g., 1M HCl) to precipitate the product. The solid is then collected by filtration, washed with water to remove residual solvent and salts, and dried under vacuum.

  • Expert Insight: The choice of solvent is critical. Pyridine often acts as both a solvent and a base to facilitate the reaction, while DMF is a good polar aprotic option. The use of a slight excess of the isatoic anhydride can help drive the reaction to completion.

Step 2: Intramolecular Cyclization

  • Reaction Setup: The dried intermediate from Step 1 is mixed with a dehydrating/cyclizing agent. Polyphosphoric acid (PPA) is a common and effective choice. Alternatively, high-temperature thermal cyclization without a catalyst can be employed.

  • Heating: The mixture is heated to high temperatures, typically in the range of 140-180 °C, for 1-3 hours.

  • Work-up and Purification: The hot reaction mixture is carefully poured onto ice or into cold water, leading to the precipitation of the crude dibenzodiazocinedione. The solid is collected by filtration, washed thoroughly with water and a sodium bicarbonate solution to neutralize any residual acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel.[8]

  • Trustworthiness and Validation: The identity and purity of the final product must be confirmed through rigorous analytical methods.

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities. The NH protons typically appear as a singlet around δ 10.18 ppm in DMSO-d₆, and the carbonyl carbons are found near δ 170.4 ppm.[8]

    • HRMS (High-Resolution Mass Spectrometry): To verify the exact molecular weight and elemental composition.[8]

    • IR Spectroscopy: To identify key functional groups, particularly the amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3180 cm⁻¹).[8]

    • X-ray Crystallography: Provides unambiguous proof of structure and conformation for crystalline products.[1][2]

Alternative & Complementary Strategy: Post-Cyclization Modification

An alternative route to generating diversity is the chemical modification of a pre-formed dibenzodiazocinedione scaffold. This is particularly useful for installing functional groups at the nitrogen positions, which are reactive nucleophiles after deprotonation.

Causality of Approach: This method leverages the acidity of the N-H protons of the parent lactam. Treatment with a strong base generates a nucleophilic amide anion that can readily react with various electrophiles (e.g., alkyl or acyl halides), allowing for the introduction of new substituents. This is an excellent strategy for rapidly creating a library of N-substituted analogs from a common parent compound.[2][9]

Workflow for N-Substitution

G A Dibenzo[b,f]diazocine-dione (R1, R2) C Amide Anion Intermediate A->C B Base (e.g., NaH) B->C E N-Substituted Product (R1, R2, R3) C->E Alkylation/ Acylation D Electrophile (e.g., R3-X) D->E

Caption: Post-cyclization N-functionalization workflow.

Detailed Experimental Protocol: N-Alkylation
  • Reagent Preparation: To a solution of the parent dibenzodiazocinedione in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., argon), add 1.1 to 2.2 equivalents of a strong base, such as sodium hydride (NaH).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.

  • Alkylation: Add 1.1 to 2.2 equivalents of the alkylating agent (e.g., methyl iodide, benzyl bromide) and continue stirring the reaction at room temperature or with gentle heating until TLC indicates completion.

  • Quenching and Work-up: Carefully quench the reaction with water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

  • Critical Self-Validation Note: A crucial control experiment is to run the reaction with the base but without the addition of an alkylating agent. Under these basic conditions, an unprecedented rearrangement of the 5,12-dihydrodibenzo[b,f][1][6]diazocine-6,11-dione system to 2-(2-aminophenyl)isoindoline-1,3-diones has been observed.[2][8][9] Awareness of this potential side reaction is vital for troubleshooting and ensuring the integrity of the desired synthetic outcome.

Quantitative Data Summary

The following table summarizes representative examples of unsymmetrically substituted dibenzodiazocinediones and their reported biological activity, demonstrating the utility of these synthetic methods.

Compound IDR¹ SubstituentR² SubstituentR³ (N-Subst.)R⁴ (N-Subst.)Biological Activity (IC₅₀, μM)Reference
10b 2-BromoHHH97.3 (HeLa cells)[5]
10e 2-BromoHHMethyl>200 (HeLa cells)[5]
10k 2-BromoHnaphthalen-1-ylmethylMethyl75.3 (HeLa cells), 75.4 (U87 cells)[5]

This table illustrates how subtle structural modifications, enabled by the synthetic strategies discussed, can significantly impact cytotoxic potency.

Conclusion and Future Outlook

The synthetic methodologies detailed in this guide, particularly the convergent coupling of isatoic anhydrides with 2-aminobenzoic acids, provide a reliable and versatile platform for accessing novel, unsymmetrically substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones. Complemented by post-cyclization modification techniques, these strategies empower researchers and drug development professionals to systematically explore the chemical space around this valuable scaffold.

The ability to precisely control the placement of diverse functional groups is paramount for optimizing biological activity and developing next-generation therapeutics. Future work in this area will likely focus on expanding the substrate scope, developing catalytic and enantioselective cyclization methods, and further exploring the rich pharmacological potential of this unique heterocyclic system.

References

  • Glowacka, I. E., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link][1][3][4][5]

  • Glowacka, I. E., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][6]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2855. [Link][2][8][9]

  • Guerin, D. J., & Miller, S. J. (2002). Enantioselective Synthesis of an Eight-Membered Ring Lactam by Catalytic Parallel Kinetic Resolution. Journal of the American Chemical Society, 124(10), 2134–2136. [Link]

  • Procter, D. J., et al. (2013). Total Synthesis of (+)-Pleuromutilin. Angewandte Chemie International Edition, 52(34), 9039-9042. [Link][6]

  • Fernández-Ibáñez, M. A., et al. (2021). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters, 23(9), 3465–3470. [Link][7][10]

  • Zhang, Z., et al. (2020). The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers, 7(18), 2736-2759. [Link][11]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link][12][13]

  • Wikipedia. (n.d.). Ullmann condensation. [Link][14]

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Novel Synthetic Approaches for Dibenzo[b,f]diazocine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance and Challenge of the Dibenzo[b,f]diazocine Core

The dibenzo[b,f]diazocine scaffold, an eight-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry and materials science.[1] Its unique, rigid yet flexible three-dimensional conformation has made it a cornerstone for the development of various therapeutic agents, including protein kinase inhibitors and antivirals, as well as functional materials.[2][3]

However, the construction of medium-sized eight-membered rings like the dibenzodiazocine core is a formidable synthetic challenge. Chemists must overcome unfavorable enthalpic and entropic barriers associated with forming rings larger than the conventional five- and six-membered systems.[1] This has historically limited access to these valuable scaffolds and spurred the development of innovative and efficient synthetic methodologies. This guide provides an in-depth analysis of modern, field-proven strategies that have emerged to address this challenge, moving beyond classical methods to provide researchers with a robust toolkit for accessing this important chemical space.

Pillar 1: Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The advent of palladium-catalyzed cross-coupling has revolutionized the synthesis of arylamines, and its application to the construction of dibenzo[b,f]diazocines is a testament to its power and versatility. The Buchwald-Hartwig amination, in particular, provides a direct and highly efficient means of forming the key C-N bonds required to construct the central diazocine ring.[4][5]

Mechanistic Rationale: The Power of the Palladium Cycle

The efficacy of the Buchwald-Hartwig reaction stems from a well-defined catalytic cycle. A Pd(0) complex undergoes oxidative addition into an aryl halide bond. The resulting Pd(II) complex then coordinates with an amine. Subsequent deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to forge the C-N bond and regenerate the active Pd(0) catalyst. The choice of phosphine ligand is critical; sterically hindered, electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting, thereby increasing reaction efficiency and substrate scope.[4]

pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n pd0->oa_complex + Ar-X amido_complex Palladium-Amido Complex (Ar-Pd(II)-NR'R'')L_n oa_complex->amido_complex amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination catalyst_regen Pd(0)L_n caption Fig 1. Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Fig 1. Catalytic Cycle of Buchwald-Hartwig Amination.

Strategy A: Intramolecular Double Buchwald-Hartwig Amination

A robust strategy for forming the dibenzo[b,f][1][6]diazocine core involves a one-pot, intramolecular double C-N coupling. This approach typically starts with a 2,2'-dihalobibenzyl or a related precursor, which is reacted with a primary amine or ammonia equivalent. The palladium catalyst, in concert with a suitable ligand and base, sequentially forms the two C-N bonds to close the eight-membered ring.

A notable example is the synthesis of substituted dibenzo[b,f]azepines (a related seven-membered ring system, though the principle is identical) where a stilbene intermediate undergoes intramolecular amination.[7] This highlights the power of the method to create the core structure from readily available precursors.

Strategy B: Concise One-Pot Tandem Amination-Condensation

A highly efficient and convergent approach has been developed for the synthesis of dibenzodiazepines and their analogues. This method involves a palladium-catalyzed cross-coupling of a 2-carbonyl-substituted aniline precursor with a 1,2-dihaloarene and ammonia.[8][9] The initial intermolecular C-N bond formation is immediately followed by a spontaneous intramolecular condensation between the newly installed amino group and the proximal carbonyl, forming the diazocine ring in a single, elegant step.[8] This strategy minimizes purification steps and significantly improves overall yield and atom economy.

Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis of Dibenzodiazepines

This protocol is adapted from the work of Buchwald et al.[8][9]

  • Reactor Setup: To an oven-dried resealable Schlenk tube, add the 2-(2-bromophenyl)aniline precursor (1.0 equiv), Pd₂(dba)₃ (2 mol %), the selected phosphine ligand (e.g., XPhos, 4 mol %), and a suitable base such as sodium tert-butoxide (2.2 equiv).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous 1,4-dioxane, followed by a solution of ammonia in dioxane (e.g., 0.5 M, 5-10 equiv).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired dibenzodiazepine.

Pillar 2: Ullmann-Type Condensation: A Classic Reimagined

The copper-catalyzed Ullmann condensation is a foundational method for forming C-N and C-O bonds.[10] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have revitalized this reaction, making it a powerful tool for dibenzodiazocine synthesis under significantly milder conditions.[11]

Mechanistic Rationale: The Role of Copper and Ligands

The modern Ullmann reaction typically involves a Cu(I) catalyst. The cycle is believed to initiate with the coordination of the amine and the aryl halide to the copper center. The presence of a ligand, often a bidentate N,N- or N,O-donor like o-phenanthroline, is crucial. The ligand accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps, allowing the reaction to proceed at lower temperatures.[11][12]

Strategy: Double Ullmann Coupling for Fused Systems

A key innovation is the use of a double Ullmann coupling reaction to construct complex, fused heterocyclic systems in a single operation. For instance, dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine derivatives have been synthesized by reacting 2-(2-bromophenyl)-1H-imidazoles with 2-bromophenols.[13] This strategy, catalyzed by copper(I) iodide and o-phenanthroline, efficiently forms two new C-heteroatom bonds, demonstrating a highly effective method for building molecular complexity.[13] A similar approach can be envisioned for diazocine synthesis by using appropriate diamine and dihalide precursors.

start Ar-X + H₂N-R' cu_complex [Cu(I)-Ligand] Complex intermediate [Ar-Cu(III)-(NHR')-X] Intermediate cu_complex->intermediate intermediate->cu_complex product Ar-NHR' intermediate->product Reductive Elimination catalyst_regen [Cu(I)-Ligand] Complex caption Fig 2. Simplified Ullmann Condensation Pathway.

Caption: Fig 2. Simplified Ullmann Condensation Pathway.

Pillar 3: Innovative Condensation and Multicomponent Reactions

Moving beyond metal catalysis, novel strategies involving acid-catalyzed condensations and multicomponent domino reactions offer highly atom-economical and operationally simple routes to complex dibenzodiazocine frameworks.

Strategy A: Acid-Catalyzed Self-Condensation

A direct approach involves the self-condensation of 2-aminobenzophenone derivatives. Under acidic conditions, two molecules can undergo a cyclization reaction to form the symmetrical 6,12-diaryl-dibenzo[b,f][1][6]diazocine core.[14] Microwave-assisted, solvent-free methods have been shown to accelerate this transformation, providing the diazocine product in high yields.[15]

Strategy B: Substrate-Switchable Domino Reaction for Bridged Scaffolds

A groundbreaking and elegant strategy allows for the selective construction of bridged dibenzo[b,f][1][6]diazocines from simple starting materials.[16][17] This method utilizes a multicomponent reaction between cyclic β-enaminones (derived from anilines) and ortho-phthalaldehyde (OPA). The reaction pathway is remarkably substrate-dependent, leading to the formation of the bridged eight-membered diazocine through a bicylization process. This reaction constructs two rings and four bonds in a single, metal-free operation.[16]

Experimental Protocol: Multicomponent Synthesis of Bridged Dibenzo[b,f][1][6]diazocines

This protocol is adapted from the work of Mukhopadhyay and co-workers.[16][17]

  • Reactant Preparation: In a round-bottom flask, dissolve the β-enaminone derived from an aromatic amine (2.0 equiv) in a suitable solvent such as ethanol.

  • Reaction Initiation: Add ortho-phthalaldehyde (1.0 equiv) to the solution.

  • Catalysis: Add a catalytic amount of a Lewis acid, such as Yb(OTf)₃ (10 mol %).

  • Reaction Conditions: Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. Add water and extract the product with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude solid is purified by recrystallization or column chromatography to afford the pure bridged dibenzo[b,f][1][6]diazocine.

A β-Enaminone (from Aryl Amine) D Intermediate Formation (Iminium Ion) A->D B ortho-Phthalaldehyde (OPA) B->D C Lewis Acid Catalyst C->D E First Cyclization (Intramolecular Attack) D->E F Second Cyclization (Bicyclization Cascade) E->F G Bridged Dibenzo[b,f][1,5]diazocine F->G caption Fig 3. Workflow for Multicomponent Synthesis.

Caption: Fig 3. Workflow for Multicomponent Synthesis.

Pillar 4: Reductive Cyclization of Dinitro Precursors

An alternative strategy, particularly useful for synthesizing the dibenzo[c,g][1][18]diazocine isomer class, involves the reductive cyclization of 2,2'-dinitrobibenzyls. This method forms the N=N azo linkage within the eight-membered ring.

Mechanistic Rationale and Improved Methodology

The classical approach involves the reduction of the two nitro groups, which then couple to form the azo bridge. Recent advancements have demonstrated that lithium aluminum hydride (LiAlH₄) can be successfully employed for this direct transformation, significantly improving yields and reducing reaction times from hours to minutes.[19][20] This rapid synthesis allows for the efficient production of a variety of substituted derivatives. The reaction proceeds via the reduction of 2,2'-dinitrobibenzyls, which are themselves easily obtained through the oxidative coupling of corresponding 2-nitrotoluenes.[20]

Comparative Analysis of Synthetic Strategies

Synthetic Strategy Key Reaction Type Typical Conditions Yields Advantages Limitations
Palladium-Catalyzed Amination Buchwald-Hartwig C-N CouplingPd catalyst, phosphine ligand, base, 80-120 °CGood to ExcellentHigh functional group tolerance, broad substrate scope, convergent routes.[7][8]Cost of palladium and ligands, requires inert atmosphere.
Ullmann-Type Condensation Copper-Catalyzed C-N CouplingCu(I) salt, ligand, base, 100-140 °CModerate to GoodLower cost catalyst, effective for specific substrates.[13]Can require higher temperatures than Pd, narrower scope for complex substrates.
Multicomponent Domino Reaction Tandem Condensation/CyclizationLewis acid catalyst, refluxGood to ExcellentMetal-free, high atom economy, rapid complexity generation.[16][17]Substrate scope may be limited to specific precursor classes.
Reductive Cyclization Intramolecular Reductive CouplingLiAlH₄, THF, 0 °C to RTModerate to GoodRapid reaction times, utilizes readily available starting materials.[19][20]Primarily demonstrated for the [c,g][1][18] isomer, strong reducing agent limits some functional groups.

Conclusion and Future Outlook

The synthesis of dibenzo[b,f]diazocine scaffolds has evolved significantly, with modern methodologies providing powerful solutions to the inherent challenges of medium-sized ring formation. Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, offer unparalleled scope and efficiency. Concurrently, reimagined Ullmann couplings and innovative multicomponent, metal-free strategies provide valuable and often more sustainable alternatives.

Future efforts in this field will likely focus on the development of enantioselective catalytic systems to control the axial chirality inherent in many of these scaffolds. Furthermore, the continued exploration of green chemistry principles, such as the use of more sustainable catalysts and solvent-free conditions, will be crucial for the large-scale application of these important molecules in drug development and materials science.[21]

References

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  • Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction. Beilstein Journals.
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An In-Depth Technical Guide to the Synthesis of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of the primary synthetic routes to this important molecule, with a focus on the selection of starting materials and a detailed examination of the key reaction mechanisms and protocols.

Two principal synthetic strategies have emerged as the most robust and versatile for the construction of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione skeleton: the intramolecular cyclization of 2-(2-aminobenzamido)benzoic acid derivatives and the reductive cyclization of 2,2'-dinitrodibenzyl. This guide will delve into the intricacies of each approach, providing field-proven insights to aid researchers in their synthetic endeavors.

I. Synthesis via Intramolecular Cyclization of 2-(2-Aminobenzamido)benzoic Acid Derivatives

This widely employed strategy offers a high degree of flexibility for the synthesis of unsymmetrically substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones. The overall approach involves a three-step sequence starting from readily available isatoic anhydrides and 2-aminobenzoic acids.[1][2]

A. Conceptual Workflow

The logical progression of this synthetic route is outlined below. The key is the initial formation of the linear precursor, 2-(2-aminobenzamido)benzoic acid, followed by esterification to activate the carboxylic acid for the final intramolecular cyclization.

cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Intramolecular Cyclization Isatoic Anhydride Isatoic Anhydride 2-(2-Aminobenzamido)benzoic Acid 2-(2-Aminobenzamido)benzoic Acid Isatoic Anhydride->2-(2-Aminobenzamido)benzoic Acid Ring Opening & Amidation 2-Aminobenzoic Acid 2-Aminobenzoic Acid 2-Aminobenzoic Acid->2-(2-Aminobenzamido)benzoic Acid Acid_Intermediate 2-(2-Aminobenzamido)benzoic Acid Ester_Intermediate Methyl 2-(2-Aminobenzamido)benzoate Acid_Intermediate->Ester_Intermediate MeOH, H₂SO₄ Ester_Intermediate_2 Methyl 2-(2-Aminobenzamido)benzoate Final_Product Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Ester_Intermediate_2->Final_Product NaH, THF

Figure 1: Workflow for the synthesis of dibenzo[b,f]diazocine-6,12(5H,11H)-dione via intramolecular cyclization.

B. Detailed Experimental Protocols

Step 1: Synthesis of 2-(2-Aminobenzamido)benzoic Acid

The reaction between isatoic anhydride and an aminobenzoic acid proceeds via nucleophilic attack of the amino group on one of the carbonyls of the anhydride, followed by ring opening and loss of carbon dioxide.[3]

  • Protocol:

    • To a solution of the appropriately substituted 2-aminobenzoic acid (1.0 equiv) in a suitable solvent such as dimethylformamide (DMF), add the substituted isatoic anhydride (1.0 equiv).

    • The reaction mixture is typically stirred at room temperature for several hours or gently heated to ensure complete reaction.

    • The product, 2-(2-aminobenzamido)benzoic acid, often precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Esterification of 2-(2-Aminobenzamido)benzoic Acid

Fischer esterification is a common and effective method for converting the carboxylic acid to its methyl ester, which is more susceptible to intramolecular cyclization.

  • Protocol:

    • Suspend the 2-(2-aminobenzamido)benzoic acid (1.0 equiv) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After cooling, neutralize the reaction mixture with a weak base such as sodium bicarbonate solution.

    • The methyl ester product can then be extracted with an organic solvent like ethyl acetate, dried, and concentrated under reduced pressure.

Step 3: Intramolecular Cyclization with Sodium Hydride

This is the key ring-forming step. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the amine and the amide, facilitating an intramolecular nucleophilic acyl substitution.

  • Protocol:

    • Dissolve the methyl 2-(2-aminobenzamido)benzoate (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium hydride (60% dispersion in mineral oil, 2.0-2.2 equiv) portion-wise at room temperature.

    • Heat the reaction mixture to reflux for 12-18 hours.

    • After cooling, quench the reaction by carefully adding water.

    • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol or DMF.

C. Mechanistic Insights and Rationale

The choice of a strong, non-nucleophilic base like sodium hydride is crucial in the final cyclization step. It selectively deprotonates the acidic N-H protons of the amide and the amine without attacking the ester carbonyl group. The resulting dianion then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the eight-membered ring and elimination of methoxide. The use of an anhydrous solvent is essential to prevent quenching of the sodium hydride and the anionic intermediates.

A potential side reaction in this synthesis is the formation of a bicyclic 2-(2-aminophenyl)-4H-benzo[d][4]oxazin-4-one.[5] This can occur if the cyclization proceeds via attack of the amide nitrogen onto the carboxylic acid (or its activated form) of the other ring before esterification, or if the reaction conditions favor this alternative cyclization pathway.

D. Data on Substrate Scope and Yields

The following table summarizes the yields for a variety of substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones synthesized via this method.

EntrySubstituent on Isatoic AnhydrideSubstituent on 2-Aminobenzoic AcidProductYield (%)
1HHDibenzo[b,f]diazocine-6,12(5H,11H)-dione75
25-ChloroH2-Chlorodibenzo[b,f]diazocine-6,12(5H,11H)-dione33
35-BromoH2-Bromodibenzo[b,f]diazocine-6,12(5H,11H)-dione35
45-MethylH2-Methyldibenzo[b,f]diazocine-6,12(5H,11H)-dione45
5H4-Bromo8-Bromodibenzo[b,f]diazocine-6,12(5H,11H)-dione42

II. Synthesis via Reductive Cyclization of 2,2'-Dinitrodibenzyl

This alternative approach provides access to symmetrically substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones and involves two main stages: the synthesis of the 2,2'-dinitrodibenzyl intermediate and its subsequent reductive cyclization.

A. Conceptual Workflow

The synthesis begins with the coupling of two nitrotoluene units to form the dinitrodibenzyl core, which is then subjected to reduction and simultaneous cyclization.

cluster_0 Step 1: Dimerization cluster_1 Step 2: Reductive Cyclization 2-Nitrotoluene 2-Nitrotoluene 2,2'-Dinitrodibenzyl 2,2'-Dinitrodibenzyl 2-Nitrotoluene->2,2'-Dinitrodibenzyl Oxidative Coupling Dinitro_Intermediate 2,2'-Dinitrodibenzyl Final_Product Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Dinitro_Intermediate->Final_Product Reducing Agent (e.g., LiAlH₄)

Figure 2: Workflow for the synthesis of dibenzo[b,f]diazocine-6,12(5H,11H)-dione via reductive cyclization.

B. Detailed Experimental Protocols

Step 1: Synthesis of 2,2'-Dinitrodibenzyl

Several methods exist for the synthesis of this key intermediate. One highly efficient method involves the oxidative coupling of 2-nitrotoluene.[4]

  • Protocol (Oxidative Coupling):

    • Dissolve 2-nitrotoluene (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

    • Add potassium tert-butoxide (1.0 equiv) and stir for a few minutes.

    • Add bromine (1.3 equiv) and continue stirring for a short period.

    • Quench the reaction with ice-water and extract the product with dichloromethane.

    • The crude product can be purified by crystallization from an ethanol/water mixture to afford 2,2'-dinitrodibenzyl in high yield (up to 95%).[4]

An alternative route involves the reaction of o-nitrobenzaldehyde and o-nitrotoluene.[3][6]

Step 2: Reductive Cyclization of 2,2'-Dinitrodibenzyl

The conversion of 2,2'-dinitrodibenzyl to the final product can be achieved using various reducing agents.

  • Protocol (Using LiAlH₄):

    • To a solution of 2,2'-dinitrodibenzyl (1.0 equiv) in anhydrous THF under an inert atmosphere, add a solution of lithium aluminum hydride (LiAlH₄) in THF (typically 4-5 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting suspension and extract the filtrate with an organic solvent.

    • The crude product can be purified by column chromatography or recrystallization.

  • Protocol (Catalytic Transfer Hydrogenation):

    • To a solution of 2,2'-dinitrodibenzyl (1.0 equiv) in a suitable solvent such as ethanol, add a catalyst, for example, palladium on carbon (Pd/C).

    • Add a hydrogen donor, such as hydrazine hydrate, dropwise at room temperature.

    • Heat the reaction mixture to reflux for several hours.

    • After completion, the catalyst is removed by filtration, and the product is isolated from the filtrate.

C. Mechanistic Insights and Rationale

The reductive cyclization of 2,2'-dinitrodibenzyl is a complex process that involves the reduction of both nitro groups to amino groups, followed by an intramolecular double condensation to form the two amide bonds of the diazocinedione ring. The choice of reducing agent can influence the reaction outcome. Strong reducing agents like LiAlH₄ can lead to the desired product but may also cause over-reduction to the corresponding diamine. Catalytic transfer hydrogenation offers a milder alternative.

D. Data on Substrate Scope and Yields

The yields of the reductive cyclization can vary depending on the substituents on the aromatic rings and the chosen reducing agent.

EntrySubstituent on 2,2'-DinitrodibenzylReducing AgentYield (%)
1HLiAlH₄~58
24,4'-DichloroLiAlH₄~44
34,4'-Bis(trifluoromethyl)LiAlH₄~40

III. Purification and Characterization

The final dibenzo[b,f]diazocine-6,12(5H,11H)-dione product is typically a crystalline solid. Purification is most commonly achieved by recrystallization from solvents such as ethanol, dimethylformamide (DMF), or a mixture of dichloromethane and ethanol.[4][7] The purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Conclusion

The synthesis of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione core can be effectively achieved through two primary synthetic strategies. The intramolecular cyclization of 2-(2-aminobenzamido)benzoic acid derivatives offers a versatile route to unsymmetrically substituted analogs, while the reductive cyclization of 2,2'-dinitrodibenzyl is a reliable method for producing symmetrical derivatives. A thorough understanding of the starting materials, reaction mechanisms, and detailed protocols presented in this guide will empower researchers to successfully synthesize these valuable compounds for their specific applications in drug discovery and materials science.

References

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][2][4]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][2][4]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PubMed. [Link]

  • p,p'-DINITROBIBENZYL - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][2][4]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. ResearchGate. [Link]dione-A_Convenient_Scaffold_for_Bioactive_Molecule_Design)

  • CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents. (n.d.).
  • CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents. (n.d.).
  • 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap. (n.d.). Retrieved January 6, 2026, from [Link]

  • Fife, T. H. (1985). General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine. PubMed. [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][2][4]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. MDPI. [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][4][8]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. MDPI. [Link]

  • Moormann, W., et al. (2021). Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties. PMC - NIH. [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[ b, f][4][8]diazocine-6,11-dione Scaffold-A Useful Tool for Bioactive Molecules Design. PubMed. [Link]

  • Beránek, J., & Večeřa, M. (1975). Reductive cyclization of o-nitroazo compounds.
  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f][2][4]diazocine-6,12(5H,11H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(2), o469. [Link]

  • Gribble, G. W. (2023). Nenitzescu o,β‐Dinitrostyrene Reductive Cyclization. ResearchGate. [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][2][4]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. IBB PAS Repository. [Link]

  • Szymański, J., et al. (2022). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 2,2′-Dinitrodibenzyl. ResearchGate. [Link]

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The Strategic Importance of the Dibenzo[b,f]diazocine-6,12-dione Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Executive Summary: The dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione scaffold is a tricyclic dilactam that has garnered significant interest in medicinal chemistry. Its rigid, well-defined three-dimensional structure makes it a "privileged" framework for the design of novel therapeutics, with demonstrated potential in cytotoxic and antibacterial applications.[1][2] Understanding the precise molecular geometry and the supramolecular interactions that govern its solid-state assembly is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a comprehensive overview of the synthesis, single-crystal growth, and definitive X-ray crystallographic analysis of this important heterocyclic core, offering field-proven insights for researchers in chemical synthesis and drug development.

Tricyclic heterocyclic systems are the cornerstone of many established drugs. While seven-membered rings (diazepines, azepines) are common, their eight-membered counterparts like the dibenzo[b,f][1][2]diazocine core are less explored but offer unique stereochemical properties.[3] This framework can be conceptualized as a cyclic dipeptide composed of two anthranilic acid units. Its V-shaped conformation places substituents in precise vectors, making it an ideal scaffold for probing biological targets. A thorough crystallographic analysis provides the foundational data—bond lengths, angles, conformational torsion, and intermolecular packing—necessary to build predictive computational models and design next-generation analogues with enhanced activity and specificity.

Synthesis and Crystal Growth: From Powder to Diffraction-Quality Specimen

The generation of a high-quality single crystal is the most critical and often challenging step in structure determination. The process begins with a robust chemical synthesis to produce high-purity starting material.

Synthesis Protocol: A Proven Pathway

A reliable method for synthesizing the dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione core involves the cyclization of a linear precursor, which can be formed from readily available starting materials like isatoic anhydrides and 2-aminobenzoic acids.[3] A general and effective procedure is the base-mediated intramolecular cyclization of a 2-(2-aminobenzamido)benzoic acid methyl ester.

Experimental Protocol: Synthesis of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

  • Precursor Synthesis (Not Detailed): Synthesize the methyl 2-(2-aminobenzamido)benzoate precursor from isatoic anhydride and a methyl 2-aminobenzoate derivative.

  • Cyclization Reaction Setup: Dissolve the methyl 2-(2-aminobenzamido)benzoate precursor (1 equiv.) in anhydrous tetrahydrofuran (THF) (approx. 20 mL per mmol).

    • Causality Insight: Anhydrous THF is essential because the cyclization agent, sodium hydride (NaH), is a highly reactive strong base that would be quenched by water, halting the reaction.

  • Addition of Base: Carefully add sodium hydride (60% dispersion in mineral oil, 2 equiv.) to the stirred solution at room temperature.

    • Expertise Note: NaH is added portion-wise to control the initial effervescence (hydrogen gas evolution) as it deprotonates the amine and amide protons, forming the reactive nucleophile.

  • Thermal Cyclization: Heat the resulting suspension to reflux and maintain for 18 hours under an inert atmosphere (e.g., Nitrogen or Argon). The elevated temperature provides the necessary activation energy for the intramolecular nucleophilic acyl substitution, which closes the eight-membered ring.

  • Work-up and Purification: a. Cool the reaction mixture and evaporate the THF under reduced pressure. b. Carefully pour the residue into 1 N HCl (aq) to quench excess NaH and neutralize the reaction mixture. c. Extract the crude product into ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. d. Filter and evaporate the solvent to yield the crude product. Purify by column chromatography (e.g., silica gel, hexane:ethyl acetate eluent) or recrystallization to obtain the pure dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione.[1]

Cultivating Single Crystals

Obtaining crystals suitable for X-ray diffraction requires a slow, controlled transition from the solution phase to a highly ordered solid state. Slow evaporation is a widely successful technique for compounds of this class.

Protocol: Single Crystal Growth via Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a high-purity solvent in which it is moderately soluble, such as dichloromethane, ethyl acetate, or dimethylformamide (DMF).[4][5]

  • Environment Setup: Place the solution in a small, clean vial. Cover the vial with a cap or paraffin film pierced with a few small holes from a needle.

    • Self-Validating System: The small holes restrict the rate of solvent evaporation. This slow process prevents rapid precipitation, which leads to amorphous powder or poorly ordered microcrystals, and instead allows individual molecules sufficient time to deposit onto a growing lattice in the most energetically favorable orientation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature for several days to weeks.

  • Harvesting: Once well-formed, transparent crystals of sufficient size (e.g., 0.1 - 0.3 mm) are observed, carefully harvest them using a nylon loop or fine needle.

X-ray Crystallographic Analysis Workflow

The following workflow outlines the standard procedure for determining a molecular structure from a single crystal.

G cluster_0 Data Collection cluster_1 Data Processing & Structure Solution cluster_2 Structure Refinement & Validation crystal 1. Mount Crystal on Diffractometer screen 2. Screen Crystal Quality (Diffraction Pattern) crystal->screen collect 3. Full Data Collection (e.g., Bruker SMART CCD) screen->collect reduce 4. Data Reduction & Integration (e.g., SAINT) collect->reduce absorb 5. Absorption Correction (e.g., SADABS) reduce->absorb solve 6. Structure Solution (e.g., SHELXS97 - Direct Methods) absorb->solve refine 7. Structure Refinement (e.g., SHELXL97 - Full-Matrix Least-Squares) solve->refine validate 8. Model Validation & CIF Generation (CheckCIF) refine->validate deposit 9. Deposit Data (e.g., CCDC) validate->deposit

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The process begins with mounting the crystal and collecting diffraction data, followed by solving the phase problem to get an initial electron density map, and finally refining the atomic positions and thermal parameters to generate a final, validated model.[1]

Molecular and Crystal Structure Insights

The crystal structure of the parent Dibenzo[b,f]diazocine-6,12(5H,11H)-dione has been determined and its coordinates are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 233378.[6] For a detailed discussion of crystallographic parameters, the closely related 5,11-dimethyl derivative provides an excellent and publicly documented example.[1][4]

Crystallographic Data Summary

The following table summarizes key crystallographic data for 5,11-Dimethyldibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione, which is representative of the scaffold.[1]

ParameterValue
Chemical FormulaC₁₆H₁₄N₂O₂
Formula Weight266.29 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2715 (10)
b (Å)7.9113 (7)
c (Å)15.4100 (14)
β (°)101.611 (1)
Volume (ų)1346.0 (2)
Z (Molecules/Unit Cell)4
Temperature (K)150 (2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected12897
Independent Reflections3175
Final R₁ [I > 2σ(I)]0.037
wR₂ (all data)0.104
Molecular Conformation

The most striking feature of the dibenzo[b,f]diazocine-6,12-dione core is the conformation of the eight-membered ring. It adopts a rigid boat-like conformation. A key descriptor of this is the dihedral angle between the mean planes of the two fused benzene rings. In the N,N'-dimethyl derivative, this angle is 75.57 (3)°.[1] This pronounced V-shape is a defining characteristic of the scaffold and dictates the spatial orientation of any substituents attached to the nitrogen atoms or the aromatic rings.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules do not exist in isolation. Their arrangement, or crystal packing, is dictated by a network of non-covalent intermolecular interactions.[7] For the unsubstituted Dibenzo[b,f]diazocine-6,12(5H,11H)-dione, the most significant interaction is the hydrogen bond formed between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule.

These N-H···O hydrogen bonds link the molecules into infinite chains or tapes, which then pack together through weaker van der Waals forces and potential π-π stacking interactions between the aromatic rings to build the final three-dimensional lattice. Understanding this supramolecular assembly is crucial for predicting crystal habit, stability, and dissolution properties.

Caption: Key N-H···O hydrogen bonding motif in the crystal lattice.

Implications for Drug Design

The crystal structure provides an empirical blueprint for structure-based drug design.

  • Scaffold Rigidity: The well-defined, non-planar structure reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity.

  • Vectorial Display of Substituents: The V-shape allows for the precise positioning of functional groups from the N₅ and N₁₁ positions into distinct regions of a binding pocket.

  • Hydrogen Bonding Potential: The amide N-H donors and carbonyl acceptors are primary points for interaction with protein backbones or side chains. The crystal structure confirms their accessibility.

  • Foundation for Modeling: The high-resolution coordinates serve as a robust starting point for computational studies, including docking simulations, molecular dynamics, and the design of new analogues with tailored properties.

Conclusion

The crystallographic analysis of dibenzo[b,f]diazocine-6,12(5H,11H)-dione provides a definitive view of its molecular architecture and solid-state behavior. The rigid, boat-like conformation of the central eight-membered ring and the formation of robust intermolecular hydrogen-bonded networks are its defining structural characteristics. This detailed structural knowledge is not merely academic; it is an essential tool that empowers medicinal chemists and drug development professionals to rationally exploit this privileged scaffold in the creation of novel, potent, and selective therapeutic agents.

References

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(2), o469. [Link]

  • PubChem. (n.d.). Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. ResearchGate. [Link]

  • Kowalski, P., Bieszczad, B., Trzybiński, D., & Demkowicz, S. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • Kowalski, P., Bieszczad, B., Trzybiński, D., & Demkowicz, S. (2020). (PDF) Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. ResearchGate. [https://www.researchgate.net/publication/339388135_Unsymmetrically_Substituted_Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione-A_Convenient_Scaffold_for_Bioactive_Molecule_Design]([Link]1][2]-diazocine-6,12(5H,11H)dione-A_Convenient_Scaffold_for_Bioactive_Molecule_Design)

  • Edwards, A. J., Mackenzie, C. F., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 203, 93-112. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Luboradzki, R., & Mieczkowski, A. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][3]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2901. [Link]

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Spectroscopic Characterization of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione: A Comprehensive Technical Guide

Spectroscopic Characterization of Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione Scaffold

Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione is a unique tricyclic heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. The diazocine core, fused with two benzene rings, provides a versatile platform for chemical modification, allowing for the exploration of a wide range of biological activities.[1][3] The development of efficient synthetic routes to this and related compounds has opened avenues for investigating their potential as cytotoxic and antibacterial agents.[1][3] A thorough understanding of the spectroscopic properties of this core molecule is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Isomerism

The core subject of this guide is dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione . It is crucial to distinguish it from its constitutional isomer, 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-dione . The key difference lies in the placement of the nitrogen atoms within the central eight-membered ring. In the[1][2] isomer, the nitrogens are separated by two carbonyl groups and two methylene-like positions on the benzene rings. In the[1][4] isomer, the nitrogens are adjacent to one another. This seemingly subtle difference significantly impacts the molecule's symmetry, electronic environment, and, consequently, its spectroscopic signatures.

Caption: Molecular Structure of the Target Compound.

Synthesis of the Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione Scaffold

The synthesis of dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-diones typically involves a multi-step process. A common and effective method utilizes isatoic anhydrides and 2-aminobenzoic acids as starting materials.[1][3] This approach allows for the facile construction of the tricyclic core and the introduction of various substituents.

General Synthetic WorkflowstartIsatoic Anhydride + 2-Aminobenzoic Acidstep1Coupling Reactionstart->step1intermediate2-(2-aminobenzamido)benzoic acidstep1->intermediatestep2Esterificationintermediate->step2ester_intermediateMethyl 2-(2-aminobenzamido)benzoatestep2->ester_intermediatestep3Cyclization (e.g., with NaH in THF)ester_intermediate->step3productDibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dionestep3->product

Caption: A Generalized Synthetic Pathway.

Experimental Protocol: Synthesis

The following is a generalized protocol based on established literature procedures.[1]

  • Step 1: Coupling. A suspension of an appropriately substituted 1H-benzo[d][1][5]oxazine-2,4-dione (isatoic anhydride) and a substituted 2-aminobenzoic acid are reacted in a suitable solvent.

  • Step 2: Esterification. The resulting 2-(2-aminobenzamido)benzoic acid is then esterified, typically using methanol, to yield the corresponding methyl ester.

  • Step 3: Cyclization. The methyl ester is dissolved in an anhydrous solvent like tetrahydrofuran (THF), and a strong base such as sodium hydride is added. The mixture is refluxed to induce intramolecular cyclization, yielding the desired dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione.

  • Purification. The crude product is purified by extraction and recrystallization or column chromatography.

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is essential for the unambiguous structural elucidation of dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione.

Spectroscopic Analysis WorkflowcompoundSynthesized CompoundnmrNMR Spectroscopy(¹H, ¹³C)compound->nmrirInfrared (IR) Spectroscopycompound->irmsMass Spectrometry (MS)compound->msuv_visUV-Vis Spectroscopycompound->uv_visstructureStructural Elucidationnmr->structureir->structurems->structureuv_vis->structure

Caption: Integrated Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Interpreting the Proton Environment

In the ¹H NMR spectrum of dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione, we expect to see signals corresponding to the aromatic protons and the N-H protons.

  • Aromatic Protons (H-Ar): Due to the symmetry of the unsubstituted molecule, the eight aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific electronic effects of the amide groups and the conformation of the eight-membered ring.

  • Amide Protons (N-H): The two N-H protons are expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, due to the deshielding effect of the adjacent carbonyl groups and potential hydrogen bonding.

For comparison, the ¹H NMR spectrum of the[1][4] isomer, 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-dione, in DMSO-d₆ shows: [4]

  • A singlet at δ 10.18 ppm corresponding to the two N-H protons.

  • A multiplet between δ 6.85-7.65 ppm for the eight aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. For the unsubstituted dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione, we anticipate:

  • Carbonyl Carbons (C=O): A signal in the downfield region, typically around δ 165-175 ppm, corresponding to the two equivalent amide carbonyl carbons.

  • Aromatic Carbons: Several signals in the aromatic region (δ 110-140 ppm). Due to symmetry, we would expect to see fewer than the total number of aromatic carbons. The carbons attached to the nitrogen atoms will be shifted further downfield.

The ¹³C NMR spectrum of the[1][4] isomer in DMSO-d₆ displays the following key signals: [4]

  • δ 170.4 (C=O)

  • δ 134.8, 132.3, 130.2, 127.5, 127.0, 126.6 (Aromatic carbons)

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the signals to specific protons. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if necessary, with the aid of 2D NMR experiments like HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione is expected to show characteristic absorption bands for the N-H and C=O functional groups.

  • N-H Stretching: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bonds of the secondary amide groups.

  • C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl (C=O) stretching vibration.

  • C-N Stretching: A band in the range of 1200-1350 cm⁻¹ due to the C-N stretching of the amide groups.

  • Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C).

The IR spectrum (KBr) of the[1][4] isomer exhibits characteristic peaks at: [4]

  • 3178 cm⁻¹ (N-H stretch)

  • 1651 cm⁻¹ (C=O stretch)

  • 1593, 1573, 1502 cm⁻¹ (Aromatic C=C stretch)

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): For dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione (C₁₄H₁₀N₂O₂), the expected molecular weight is approximately 238.24 g/mol .[6] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for amides include cleavage of the C-N bond and the bonds adjacent to the carbonyl group.

The HRMS (ESI) data for the[1][4] isomer shows an [M+H]⁺ ion at m/z 239.08174, which is consistent with the calculated value of 239.08150 for C₁₄H₁₁N₂O₂⁺. [4]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is typically characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). For dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione, the presence of aromatic rings and carbonyl groups will give rise to characteristic electronic transitions.

  • π → π* Transitions: Strong absorptions in the UV region (typically below 300 nm) due to electronic transitions within the benzene rings.

  • n → π* Transitions: Weaker absorptions at longer wavelengths, potentially extending into the near-UV region, arising from the promotion of a non-bonding electron from the oxygen or nitrogen atoms to an anti-bonding π* orbital of the carbonyl group.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.

  • Analysis: Determine the λmax values and, if the concentration is known, calculate the molar absorptivity.

Summary of Expected Spectroscopic Data

Spectroscopic TechniqueExpected Features for Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione
¹H NMR Aromatic protons (multiplet, δ 7.0-8.0 ppm), N-H protons (broad singlet, >δ 10 ppm)
¹³C NMR Carbonyl carbons (δ 165-175 ppm), Aromatic carbons (δ 110-140 ppm)
IR N-H stretch (3200-3400 cm⁻¹), C=O stretch (1650-1680 cm⁻¹), Aromatic C=C (1450-1600 cm⁻¹)
Mass Spec (HRMS) [M+H]⁺ at m/z ≈ 239.0815
UV-Vis π → π* transitions (<300 nm), n → π* transitions (>300 nm)

Conclusion

The comprehensive spectroscopic characterization of dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione is fundamental to its application in drug discovery and development. By employing a combination of NMR, IR, and mass spectrometry, researchers can confidently verify the structure and purity of this important heterocyclic scaffold. This guide has provided a detailed framework for understanding and interpreting the spectroscopic data, leveraging comparative analysis with a closely related isomer to illuminate the key structural features. As new derivatives of this promising scaffold are synthesized, the principles and protocols outlined herein will serve as an essential reference for their complete and accurate characterization.

References

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Mielecki, D., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Mielecki, D., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[ b,f][1][2]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. PubMed, 25(4), 906. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 289470, Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. Retrieved November 27, 2023 from [Link].

  • Garbicz, D., Trzybiński, D., Bieszczad, B., Woźniak, K., & Mieczkowski, A. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2899. [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(2), o469. [Link]

  • PubChem. (n.d.). Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. Retrieved January 6, 2026, from [Link]

Physical and chemical properties of dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the heterocyclic compound dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. This molecule, built upon a tricyclic dibenzodiazocine framework, is recognized as a "privileged structure" in medicinal chemistry. Its rigid, yet conformationally distinct, three-dimensional architecture makes it an exceptional scaffold for the design of novel bioactive agents. We will delve into its core physical and chemical properties, spectroscopic signature, synthetic routes, and its burgeoning potential in therapeutic development.

Core Molecular Structure and Physicochemical Properties

Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione is a dilactam featuring a central eight-membered diazocine ring fused to two benzene rings. This fusion imparts significant rigidity to the molecule. X-ray crystallography studies on derivatives reveal a non-planar structure, with a notable dihedral angle between the two benzene rings of approximately 75.6°.[3] This defined spatial arrangement is a key feature for its application in rational drug design.

Table 1: Physicochemical Properties of Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione

PropertyValueReference
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol
CAS Number 15351-42-5
Melting Point 286.0–287.0 °C[4]
Appearance White crystalline solid[4]
Solubility Soluble in DMSO, DMF; sparingly soluble in other common organic solvents.Inferred from experimental data[4]

The high melting point is indicative of strong intermolecular forces, primarily hydrogen bonding between the N-H and C=O groups of adjacent molecules in the crystal lattice, as well as π-stacking interactions between the aromatic rings.

Spectroscopic Characterization

Accurate identification and structural confirmation rely on a combination of spectroscopic techniques. The following data are characteristic of the parent scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information in solution. Data is typically acquired in DMSO-d₆ due to solubility constraints.

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 10.18 (s, 2H, NH): This singlet in the far downfield region is characteristic of the two equivalent amide protons. The significant deshielding is caused by the anisotropic effect of the adjacent carbonyl groups and participation in hydrogen bonding with the solvent.[4]

    • δ 7.65–6.85 (m, 8H, Ar-H): The aromatic protons appear as a complex multiplet, consistent with the four protons on each of the two benzene rings.[4]

  • ¹³C NMR (125 MHz, DMSO-d₆):

    • δ 170.4 (C=O): The signal for the two equivalent carbonyl carbons appears in the expected region for a lactam.[4]

    • δ 134.8, 132.3, 130.2, 127.5, 127.0, 126.6 (Ar-C): These signals correspond to the twelve carbons of the two benzene rings.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • Key IR Absorptions (KBr, cm⁻¹):

    • ~3178 cm⁻¹ (N-H Stretch): A strong, sharp peak characteristic of the amide N-H bond.[4]

    • ~1651 cm⁻¹ (C=O Stretch): A very strong absorption corresponding to the amide carbonyl (lactam) stretching vibration.[4]

    • ~1593, 1502 cm⁻¹ (C=C Stretch): Absorptions typical for aromatic C=C bond vibrations.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition.

  • HRMS (ESI): The calculated mass for the protonated molecule [M+H]⁺ is 239.08150 (for C₁₄H₁₁N₂O₂⁺), with experimental values found to be in close agreement (e.g., 239.08174).[4]

Synthesis and Reactivity

The dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione scaffold can be synthesized through several routes. A common and effective method involves the base-mediated double cyclization of precursors derived from anthranilic acid derivatives. A facile three-step method utilizes substituted isatoic anhydrides and 2-aminobenzoic acids as starting materials.[1][5][6] Another robust approach involves the condensation of a 1,2-phenylenediamine derivative with a phthalic ester derivative in the presence of a strong base like sodium hydride.

Caption: General synthetic workflow for dibenzodiazocinedione synthesis.

The reactivity of the scaffold is primarily centered on the two amide groups. The nitrogen protons are acidic and can be deprotonated with a strong base, allowing for subsequent N-alkylation or N-acylation to generate diverse libraries of compounds. The aromatic rings can undergo electrophilic substitution, though they are somewhat deactivated by the electron-withdrawing nature of the adjacent lactam groups.

Key Experimental Protocols

The following protocols provide a framework for the analysis and purification of the title compound.

Protocol: NMR Sample Preparation
  • Accurately weigh 3-5 mg of dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione directly into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample for 30-60 seconds until the solid is completely dissolved. Gentle warming may be required.

  • Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

  • Cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer.

  • Acquire ¹H, ¹³C, and other desired 2D NMR spectra.

Protocol: HPLC Purity Analysis

This reverse-phase HPLC method is suitable for assessing the purity of the final compound and monitoring reaction progress.

Caption: Standard workflow for HPLC-UV purity determination.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV, 254 nm

Applications in Drug Discovery and Development

The dibenzodiazocinedione scaffold is a powerful tool for bioactive molecule design. Its rigid nature allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.

Derivatives of this scaffold have been synthesized and evaluated for a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][7] The framework can be considered a constrained dipeptide mimic, making it a valuable starting point for developing inhibitors of protein-protein interactions or protease enzymes.

Sources

An In-depth Technical Guide to Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Derivatives and Analogues: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione core represents a compelling tricyclic heterocyclic scaffold with significant potential in medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, chemical properties, and biological activities of its derivatives and analogues. We will explore the synthetic versatility of this scaffold, delve into its emerging structure-activity relationships, particularly in the context of oncology, and discuss the current understanding of its mechanism of action. This document aims to be a foundational resource, providing both theoretical insights and practical methodologies to accelerate the exploration and development of novel therapeutics based on this privileged structure.

Introduction: The Emergence of a Privileged Scaffold

Tricyclic heterocyclic systems are a cornerstone of modern pharmacology, with prominent examples including imipramine, a dibenzo[a,d]cycloheptene derivative used as an antidepressant.[1] The dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold, characterized by two benzene rings fused to a central eight-membered diazocine ring, has emerged as a "privileged structure" in drug design.[1][2][3][4][5] Its rigid, yet three-dimensional, conformation provides a unique framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules.

Initial investigations into this class of compounds have primarily focused on their cytotoxic effects against various cancer cell lines.[1][3] However, the structural similarity to other neurologically active tricyclic compounds suggests a broader therapeutic potential that is yet to be fully explored. This guide will synthesize the current knowledge on these promising molecules, offering a roadmap for future research and development.

Synthetic Strategies: Accessing Chemical Diversity

The ability to generate a diverse library of analogues is paramount in any drug discovery program. Fortunately, the dibenzo[b,f]diazocine-6,12(5H,11H)-dione core is amenable to flexible and efficient synthetic approaches, allowing for the introduction of a wide range of substituents on both the aromatic rings and the central diazocine moiety.

Core Synthesis: A Facile Three-Step Approach

A robust and versatile method for the synthesis of unsymmetrically substituted dibenzo[b,f][1][5]diazocine-6,12(5H,11H)diones has been developed, utilizing readily available starting materials.[1][4] This three-step process offers high yields and tolerates a variety of functional groups.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Cyclization IsatoicAnhydride Isatoic Anhydride (Substituted) Intermediate1 2-(2-aminobenzamido)benzoic acid IsatoicAnhydride->Intermediate1 Reaction AminobenzoicAcid 2-Aminobenzoic Acid (Substituted) AminobenzoicAcid->Intermediate1 Intermediate2 Methyl Ester Intermediate Intermediate1->Intermediate2 CH3OH, H+ FinalProduct Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Intermediate2->FinalProduct NaH, THF, reflux

Caption: General synthetic workflow for unsymmetrical dibenzo[b,f]diazocine-6,12(5H,11H)-diones.

Step 1 & 2: Synthesis of 2-(2-aminobenzamido)benzoic acid methyl esters

  • To a solution of the appropriately substituted 2-aminobenzoic acid (1.0 eq.) in a suitable solvent (e.g., DMF), add the corresponding substituted isatoic anhydride (1.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude 2-(2-aminobenzamido)benzoic acid in methanol and add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction to room temperature, neutralize with a weak base (e.g., saturated NaHCO₃ solution), and extract the methyl ester with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Cyclization to form the Dibenzo[b,f][1][5]diazocine-6,12(5H,11H)-dione core

  • Dissolve the purified 2-(2-aminobenzamido)benzoic acid methyl ester (1.0 eq.) in anhydrous THF.

  • Add sodium hydride (60% dispersion in mineral oil, 2.0 eq.) portion-wise at 0 °C.

  • After the addition is complete, reflux the reaction mixture for 18 hours.

  • Cool the reaction to room temperature and carefully quench with water.

  • Acidify the mixture with 1N HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product by crystallization or column chromatography.

Post-Cyclization Modifications

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold can be further functionalized to expand chemical diversity. Common modifications include N-alkylation, N-acylation, and thionation of the amide carbonyls.[1][4]

Post_Cyclization Core Dibenzo[b,f]diazocine- 6,12(5H,11H)-dione N_Alkyl N-Alkyl Derivative Core->N_Alkyl R-X, Base N_Acyl N-Acyl Derivative Core->N_Acyl RCOCl, Base Dithio Dithio Analogue Core->Dithio Lawesson's Reagent

Caption: Key post-cyclization modifications of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione core.

Structural and Physicochemical Characterization

The three-dimensional structure of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione core is a key determinant of its biological activity. X-ray crystallography studies have revealed a non-planar, boat-like conformation for the central eight-membered ring.[6][7] The dihedral angle between the two benzene rings is typically in the range of 75-85°.[6][7]

Spectroscopic Properties

The characterization of novel derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Aromatic protons typically appear in the range of 7.0-8.5 ppm. The NH protons of the parent scaffold are observed as a broad singlet around 10.0-11.0 ppm.

    • ¹³C NMR: The carbonyl carbons of the amide groups resonate at approximately 165-170 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds.

  • Infrared (IR) Spectroscopy: The presence of the amide functional groups is characterized by strong C=O stretching vibrations around 1650-1680 cm⁻¹ and N-H stretching bands in the region of 3200-3400 cm⁻¹.

Biological Activities and Therapeutic Potential

The primary biological activity reported for dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives is their cytotoxicity against a range of cancer cell lines.

Cytotoxicity and Structure-Activity Relationships (SAR)

Several studies have evaluated the in vitro cytotoxic effects of these compounds.[1][3] The following table summarizes the IC₅₀ values for a selection of derivatives against various cancer cell lines.

Compound IDR⁴HeLa (IC₅₀, µM)U87 (IC₅₀, µM)
10b [1]HBrHH97.3>200
10e [1]HBrHCH₃>200>200
10h [1]ClHHCH₃107.4148.6
10k [1]HBrCH₃Naphthylmethyl75.375.4
10p [1]OCH₃OCH₃HH (dithio)115.2170.2

Key SAR observations:

  • Substitution on the aromatic rings: The presence of a bromine atom at the 2-position (Compound 10b ) appears to confer some selective cytotoxicity against HeLa cells.[1]

  • N-alkylation: Simple N-methylation (Compound 10e ) can lead to a decrease in activity compared to the unsubstituted parent compound.[1] However, the introduction of a larger, hydrophobic group like a naphthylmethyl substituent at one of the nitrogen atoms (Compound 10k ) significantly enhances cytotoxicity against multiple cell lines.[4]

  • Thionation: Conversion of the amide carbonyls to thiocarbonyls (Compound 10p ) can introduce or enhance cytotoxic activity.[1]

Mechanism of Action: Unraveling the Molecular Pathways

The precise mechanism by which dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives exert their cytotoxic effects is an active area of investigation. Current evidence points towards the induction of apoptosis as a key event.[3]

Flow cytometry analysis of cancer cells treated with active derivatives has shown an increase in the population of apoptotic cells.[2] However, the specific apoptotic pathways (intrinsic vs. extrinsic) and the upstream molecular targets remain to be elucidated.

The tricyclic scaffold of dibenzo[b,f]diazocine-6,12(5H,11H)-diones shares structural similarities with known histone deacetylase (HDAC) inhibitors. Analogues of the related dibenzo[b,f]azocin-6(5H)-one have shown promising HDAC inhibitory activity, suggesting that this may be a relevant mechanism for the diazocine series as well.[8]

The structurally related dibenzo[b,f]oxepine scaffold has been investigated as a potential microtubule inhibitor.[9][10] Given the conformational rigidity and three-dimensional shape of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione core, it is plausible that these compounds could also interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This hypothesis, however, requires direct experimental validation.

Mechanism_of_Action Compound Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Derivative Target1 HDACs (?) Compound->Target1 Inhibition Target2 Tubulin (?) Compound->Target2 Disruption of Microtubule Dynamics Apoptosis Apoptosis Target1->Apoptosis Target2->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Postulated and hypothetical mechanisms of action for dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives.

Other Potential Therapeutic Applications

While the primary focus has been on oncology, the dibenzo[b,f]diazocine scaffold may have broader therapeutic applications.

  • Antibacterial Activity: Preliminary screening of some derivatives against a panel of Gram-positive and Gram-negative bacteria did not show significant activity.[1] However, a more extensive evaluation of a wider range of analogues is warranted.

  • Antiviral and Neuroprotective Effects: Although not yet reported for this specific scaffold, related tricyclic systems have been investigated for antiviral and neuroprotective properties.[11][12] This suggests that future research could explore the potential of dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives in these therapeutic areas.

Future Directions and Unmet Needs

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold holds considerable promise, but further research is required to fully realize its therapeutic potential. Key areas for future investigation include:

  • In-depth Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways is crucial for rational drug design and optimization.

  • Pharmacokinetic (ADME/Tox) Profiling: To progress these compounds towards clinical development, a thorough understanding of their absorption, distribution, metabolism, excretion, and toxicity is essential. Currently, there is a significant lack of data in this area.

  • In Vivo Efficacy Studies: The promising in vitro cytotoxicity needs to be translated into in vivo efficacy in relevant animal models of cancer.

  • Exploration of Broader Therapeutic Applications: A systematic evaluation of these compounds for other indications, such as neurological and infectious diseases, could uncover new therapeutic opportunities.

Conclusion

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione framework has established itself as a versatile and promising scaffold in medicinal chemistry. The synthetic accessibility and the encouraging preliminary biological data, particularly in the realm of oncology, provide a strong foundation for further drug discovery efforts. This guide has aimed to provide a comprehensive overview of the current state of the field, highlighting both the achievements and the significant opportunities for future research. As our understanding of the chemical and biological properties of these fascinating molecules deepens, so too will their potential to be developed into the next generation of innovative therapeutics.

References

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Mielecki, D., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Mielecki, D., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. National Center for Biotechnology Information. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Mielecki, D., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2855. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Mielecki, D., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[ b,f][1][5]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. PubMed. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Mielecki, D., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[ b, f][1][4]diazocine-6,11-dione Scaffold-A Useful Tool for Bioactive Molecules Design. PubMed. [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f][1][5]diazocine-6,12(5H,11H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o469. [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f][1][5]diazocine-6,12(5H,11H)-dione. ResearchGate. [Link]

  • Bieszczad, B., et al. (2021). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. ResearchGate. [Link]

  • Gwizdala, K., & Pianowski, Z. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 27(17), 5836. [Link]

  • Gwizdala, K., & Pianowski, Z. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. National Center for Biotechnology Information. [Link]

  • Gwizdala, K., & Pianowski, Z. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. National Center for Biotechnology Information. [Link]

  • De la Torre, M. C., Gotor, V., & García, A. (2000). Benzothiadiazine dioxide dibenzyl derivatives as potent human cytomegalovirus inhibitors: synthesis and comparative molecular field analysis. PubMed. [Link]

  • Sanna, P., et al. (2002). Benzothiadiazine dioxide human cytomegalovirus inhibitors: synthesis and antiviral evaluation of main heterocycle modified derivatives. PubMed. [Link]

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The Emerging Therapeutic Potential of Dibenzo[b,f]diazocine-6,12(5H,11H)-diones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this unique heterocyclic system. We will delve into the structure-activity relationships that govern the cytotoxic and antibacterial properties of its derivatives, explore potential molecular mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising molecular framework.

Introduction: The Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Scaffold - A Privileged Framework in Drug Discovery

Tricyclic heterocyclic compounds form the backbone of numerous clinically successful drugs. The dibenzo[b,f]diazocine-6,12(5H,11H)-dione core, characterized by two benzene rings fused to a central eight-membered diazocine ring, represents a versatile and synthetically accessible scaffold. Its unique three-dimensional conformation and the presence of two modifiable nitrogen atoms allow for the generation of diverse chemical libraries with a wide range of physicochemical properties. This inherent structural flexibility makes it an attractive candidate for targeting various biological macromolecules and cellular pathways.

Recent studies have highlighted the potential of substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones as cytotoxic agents against various cancer cell lines and as antibacterial agents.[1][2][3][4] The modular nature of its synthesis allows for systematic modifications to explore structure-activity relationships (SAR), paving the way for the rational design of more potent and selective drug candidates. This guide will provide a detailed exploration of the current state of research on this promising scaffold.

Synthetic Strategies: Building the Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Core

A key advantage of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold is its straightforward and adaptable synthesis. A facile and efficient three-step method has been developed, enabling the creation of unsymmetrically substituted derivatives, which is crucial for fine-tuning biological activity.[1][2][3]

General Synthetic Workflow

The synthesis commences with the reaction of a substituted 1H-benzo[d][1][3]oxazine-2,4-dione (isatoic anhydride) with a 2-aminobenzoic acid to form a 2-(2-aminobenzamido)benzoic acid intermediate. This is followed by esterification and subsequent base-mediated intramolecular cyclization to yield the desired dibenzo[b,f]diazocine-6,12(5H,11H)-dione.

Synthetic_Workflow Isatoic_Anhydride Substituted Isatoic Anhydride Intermediate 2-(2-aminobenzamido)benzoic acid Isatoic_Anhydride->Intermediate Step 1: Amidation Aminobenzoic_Acid 2-Aminobenzoic Acid Aminobenzoic_Acid->Intermediate Ester Methyl Ester Intermediate Intermediate->Ester Step 2: Esterification Final_Product Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Ester->Final_Product Step 3: Intramolecular Cyclization (e.g., NaH, THF) PARP_Inhibition_Hypothesis cluster_0 DNA Damage cluster_1 PARP-Mediated Repair cluster_2 Effect of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione SSB Single-Strand Break PARP1 PARP-1 SSB->PARP1 recruits PAR Poly(ADP-ribose) PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis leads to Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair_Proteins->SSB repairs DBD Dibenzo[b,f]diazocine- 6,12(5H,11H)-dione DBD->PARP1 Potential Inhibition Cytotoxicity_Workflow Start Treat Cancer Cells with Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Derivative Cytotoxicity_Assay Determine IC50 (e.g., AlamarBlue, MTT assay) Start->Cytotoxicity_Assay Apoptosis_Assay Assess Apoptosis (e.g., Annexin V/PI Staining, Caspase Activity) Cytotoxicity_Assay->Apoptosis_Assay Cell_Cycle_Analysis Analyze Cell Cycle Distribution (e.g., Propidium Iodide Staining) Cytotoxicity_Assay->Cell_Cycle_Analysis Target_Identification Identify Molecular Targets (e.g., Western Blot for Apoptotic/Cell Cycle Markers, Kinase Profiling) Apoptosis_Assay->Target_Identification Cell_Cycle_Analysis->Target_Identification Mechanism_Confirmation Confirm Mechanism (e.g., Gene Knockdown/Overexpression) Target_Identification->Mechanism_Confirmation

Sources

Whitepaper: In Silico Modeling of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unraveling Molecular Interactions for Drug Discovery

Authored by: Gemini AI

Abstract

The dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating promising cytotoxic and antibacterial activities.[3][4][5] This technical guide provides a comprehensive, in-depth framework for the in silico investigation of this core scaffold and its interactions with potential biological targets. We will navigate the complete computational workflow, from initial target identification and molecular docking to the intricacies of molecular dynamics (MD) simulations and rigorous binding free energy calculations. This whitepaper is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the underlying scientific rationale to empower informed and effective computational drug discovery campaigns.

Introduction: The Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Scaffold

Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione is a tricyclic heterocyclic compound with a central eight-membered ring.[6] Its rigid, yet three-dimensional, structure provides a unique framework for the spatial presentation of chemical functionalities, making it an attractive starting point for the design of novel therapeutics.[3][4] While various substituted analogs have been synthesized and evaluated for biological activity, a systematic in silico characterization of the parent scaffold's potential interactions is crucial for guiding future drug design efforts.[3][4][5] This guide will delineate a robust computational strategy to probe these interactions, providing a foundational understanding for future lead optimization.

Compound Property Value Source
Molecular Formula C14H10N2O2PubChem[6]
Molecular Weight 238.24 g/mol PubChem[6]
IUPAC Name 5,11-dihydrobenzo[c][1][2]benzodiazocine-6,12-dionePubChem[6]
CAS Number 15351-42-5PubChem[6]

The Computational Drug Discovery Workflow: A Strategic Overview

Our approach is a multi-stage process designed to progressively refine our understanding of the ligand's behavior. We begin with a broad search for potential binding partners and narrow down to a highly detailed analysis of the most promising complex. This iterative process is crucial for managing computational expense while maximizing the depth of insight.

A Target Identification & Prioritization B Ligand & Receptor Preparation A->B Select top candidates C Molecular Docking (Virtual Screening) B->C Prepared structures D Pose Selection & Initial Hypothesis C->D Ranked poses E Molecular Dynamics (MD) Simulation D->E Select best pose(s) F Trajectory Analysis E->F Generate trajectory G Binding Free Energy Calculation (MM/PBSA) F->G Extract snapshots H Data Synthesis & Iterative Refinement F->H Structural insights G->H ΔGbind

Caption: High-level computational workflow for ligand interaction analysis.

Phase I: Target Identification and Molecular Docking

The initial phase focuses on identifying potential protein targets and generating a static model of the ligand-protein interaction. Molecular docking serves as a computational "handshake," predicting the preferred orientation of a ligand when bound to a receptor.[7]

Causality in Target Selection

Given the novelty of the unsubstituted scaffold, we must cast a wide net. A logical first step is to search for proteins that are known to bind ligands with similar structural motifs. Databases like ChEMBL can be invaluable here.[8] Concurrently, inverse docking servers (e.g., SwissTargetPrediction) can predict potential targets based on the ligand's 2D structure, providing a set of hypotheses to test.

Protocol: Molecular Docking Workflow

This protocol outlines a standard procedure using widely accessible tools.[7][9][10]

1. Ligand Preparation:

  • Objective: To generate a low-energy, 3D conformation of the ligand and assign correct atom types and charges.
  • Steps:
  • Obtain the 2D structure of dibenzo[b,f]diazocine-6,12(5H,11H)-dione (e.g., from PubChem).[6]
  • Use a molecular editor like ChemDraw or MarvinSketch to generate a 3D structure.[8]
  • Perform energy minimization using a suitable force field (e.g., MMFF94).[11][12]
  • Save the structure in a format compatible with docking software (e.g., .mol2 or .pdbqt).

2. Receptor Preparation:

  • Objective: To clean the protein structure, add missing atoms, and define the binding site.
  • Steps:
  • Download the target protein structure from the Protein Data Bank (PDB).[13]
  • Remove water molecules, co-solvents, and any existing ligands.
  • Add polar hydrogen atoms, as they are crucial for hydrogen bonding.
  • Assign partial charges to the protein atoms.
  • Tools like AutoDockTools or the protein preparation wizard in Schrödinger Maestro are excellent for these tasks.[1][13]

3. Docking Simulation:

  • Objective: To predict the binding pose and affinity of the ligand within the defined active site.
  • Steps:
  • Define the "grid box": a 3D cube encompassing the predicted active site. The dimensions should be large enough to allow the ligand to rotate freely.
  • Run the docking algorithm (e.g., AutoDock Vina).[7][9] The software will systematically explore different conformations of the ligand within the grid box.
  • The output will be a set of binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[7]
Trustworthiness: Self-Validation in Docking

To ensure the docking protocol is reliable for the chosen target, a re-docking experiment is essential. If the PDB structure contains a co-crystallized ligand, remove it and then dock it back into the active site. A successful protocol should reproduce the experimental pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.

Phase II: Elucidating Dynamic Interactions with Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot, biological systems are inherently dynamic. MD simulations offer a high-resolution view of the molecular motions over time, allowing us to assess the stability of the docked pose and understand the nuanced interplay of forces that govern binding.[14][15]

Expertise: Why MD is a Critical Next Step

A favorable docking score does not guarantee a stable interaction. The protein may undergo conformational changes upon ligand binding, or key water molecules in the binding site might play a crucial role. MD simulations are the only way to capture these dynamic effects, providing a more physically realistic model of the protein-ligand complex.[16][17]

Protocol: MD Simulation of a Protein-Ligand Complex

This workflow is based on GROMACS, a widely used and powerful MD engine.[18][19]

1. System Preparation:

  • Objective: To create a simulation-ready system including the protein-ligand complex, solvent, and ions.
  • Steps:
  • Force Field Selection: Choose appropriate force fields for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF).[11][20][21] The choice of force field is critical as it dictates the accuracy of the simulation.[22]
  • Ligand Parameterization: Generate topology and parameter files for the dibenzo[b,f]diazocine-6,12(5H,11H)-dione compatible with the chosen protein force field. This is a non-trivial step often requiring tools like antechamber (for GAFF) or the CGenFF server.
  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
  • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.

2. Simulation Execution:

  • Objective: To equilibrate the system and then run a production simulation to generate a trajectory.
  • Workflow Diagram:

3. Trajectory Analysis:

  • Objective: To extract meaningful biophysical data from the raw simulation data.[23][24]
  • Key Analyses:
  • Root-Mean-Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD indicates the system has reached equilibrium.[23][25]
  • Root-Mean-Square Fluctuation (RMSF): Identifies which parts of the protein are flexible or rigid during the simulation.[23] High fluctuation in the binding site may indicate instability.
  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, identifying key interactions.
  • Visual Inspection: Use visualization software like VMD or PyMOL to animate the trajectory and observe the ligand's behavior in the binding pocket.[14][24]

Phase III: Quantitative Assessment with Binding Free Energy Calculations

To move beyond qualitative observations and docking scores, we can calculate the binding free energy, a more accurate, albeit computationally intensive, measure of binding affinity. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) methods are popular for this purpose.[2][26][27]

Authoritative Grounding: The Theory Behind MM/PBSA

MM/PBSA is an end-point method that calculates the free energy of binding by analyzing snapshots from an MD trajectory.[28] It combines the molecular mechanics energy of the molecules with a continuum solvation model to estimate the energy difference between the bound and unbound states.[2] While less rigorous than alchemical free energy methods, MM/PBSA offers a good balance of accuracy and computational cost.[26][27]

Protocol: MM/PBSA Calculation

1. Snapshot Extraction:

  • From the stable portion of the production MD trajectory, extract a set of conformational snapshots (e.g., 100-1000 frames).

2. Energy Calculation:

  • For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
  • Molecular Mechanics Energy (ΔEMM): Includes internal, van der Waals, and electrostatic energies.
  • Solvation Free Energy (ΔGsolv): Composed of a polar component (calculated via Poisson-Boltzmann or Generalized Born models) and a non-polar component (often estimated from the solvent-accessible surface area).[2]

3. Entropy Calculation (Optional but Recommended):

  • The change in conformational entropy upon binding (-TΔS) can be estimated using methods like normal-mode analysis.[29] This is computationally expensive and often omitted, but its inclusion can significantly improve accuracy.[29]

4. Final Calculation:

  • The binding free energy (ΔGbind) is the sum of these components.
Energy Component Description
ΔEMM van der Waals + Electrostatic Interactions in vacuum
ΔGsolv Energy cost/gain of desolvating ligand/receptor
-TΔS Entropic penalty of ligand binding
ΔGbind ΔEMM + ΔGsolv - TΔS

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for characterizing the interactions of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold. By progressing from broad virtual screening to detailed, dynamic simulations and quantitative energy calculations, researchers can build a robust model of molecular recognition. The insights gained—identifying key interacting residues, understanding the dynamic stability of the complex, and estimating binding affinity—provide a solid foundation for the rational design of novel, more potent derivatives. The next logical steps would involve synthesizing and testing the most promising computationally-designed analogs to validate these in silico predictions and close the design-make-test-analyze cycle.[30]

References

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  • Gordon-Wylie, S. W., et al. (2008). 5,11-Dimethyldibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. Acta Crystallographica Section E: Structure Reports Online.

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The Ascendant Scaffold: A Technical Guide to Dibenzo[b,f]diazocine Compounds for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzo[b,f]diazocine core, a unique tricyclic system, has garnered significant attention in contemporary chemical and pharmaceutical sciences. Its distinctive saddle-shaped conformation imparts a fascinating array of properties, rendering it a privileged scaffold in medicinal chemistry and a versatile component in the design of advanced materials. This in-depth technical guide provides a comprehensive overview of the synthesis, structural characteristics, and burgeoning applications of dibenzo[b,f]diazocine derivatives. We will delve into detailed synthetic methodologies, explore the intriguing photochemical behavior of specific analogues, and elucidate the mechanisms underpinning their biological activities, with a particular focus on their potential as anticancer agents. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate innovation in this exciting field.

Introduction: The Allure of the Dibenzo[b,f]diazocine Framework

Dibenzo[b,f]diazocines are a class of heterocyclic compounds characterized by a central eight-membered diazocine ring fused to two benzene rings. This unique structural motif results in a non-planar, saddle-shaped geometry that is crucial to their chemical and biological properties. The versatility of this scaffold lies in the ability to modify the benzene rings and the nitrogen atoms of the central ring, allowing for the fine-tuning of their electronic, steric, and pharmacokinetic properties.

Historically, the exploration of dibenzo[b,f]diazocines has led to the discovery of compounds with a wide range of applications. In medicinal chemistry, they have emerged as promising candidates for the development of novel therapeutics, exhibiting activities such as anticancer, antibacterial, and protein kinase inhibition.[1][2] In the realm of materials science, certain derivatives, particularly the dibenzo[c,g][1][3]diazocines, have been engineered as highly efficient photoswitches, offering superior performance compared to traditional azobenzene-based systems.[4][5]

This guide will provide a structured exploration of the key aspects of dibenzo[b,f]diazocine chemistry, empowering researchers to effectively harness the potential of this remarkable scaffold.

Synthetic Strategies: Accessing the Dibenzo[b,f]diazocine Core

The synthesis of the dibenzo[b,f]diazocine core can be achieved through various strategies, with the choice of method often depending on the desired substitution pattern and the specific isomer sought. Here, we present detailed protocols for the synthesis of two key classes of dibenzo[b,f]diazocines.

Synthesis of Unsymmetrically Substituted Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-diones

A facile three-step method has been developed for the synthesis of unsymmetrically substituted dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-diones, which are valuable precursors for bioactive molecules.[1] This method utilizes variously substituted 1H-benzo[d][1][4]oxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids as starting materials.

Experimental Protocol:

Step 1: Synthesis of 2-(2-aminobenzamido)benzoic acids.

  • To a solution of the appropriate 2-aminobenzoic acid (1 equivalent) in water, add sodium hydroxide (1 equivalent) and heat to 80 °C.

  • Add the corresponding isatoic anhydride (1 equivalent) portion-wise over 30 minutes.

  • Continue heating at 80 °C for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and acidify with 1 N HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the 2-(2-aminobenzamido)benzoic acid.

Step 2: Synthesis of methyl 2-(2-aminobenzamido)benzoates.

  • Suspend the 2-(2-aminobenzamido)benzoic acid (1 equivalent) in methanol.

  • Add concentrated sulfuric acid (catalytic amount) and reflux the mixture for 72 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

Step 3: Cyclization to dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-diones.

  • Dissolve the methyl 2-(2-aminobenzamido)benzoate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add 60% sodium hydride in mineral oil (2 equivalents) and reflux the mixture for 18 hours.[1]

  • Evaporate the excess THF and pour the residue into 1 N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with 1 N HCl, water, and brine, then dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography to obtain the desired dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione.[1]

Logical Flow of the Synthesis:

Synthesis_Flow Start Isatoic Anhydride & 2-Aminobenzoic Acid Intermediate1 2-(2-aminobenzamido)benzoic acid Start->Intermediate1 NaOH, H2O, 80°C Intermediate2 Methyl 2-(2-aminobenzamido)benzoate Intermediate1->Intermediate2 H2SO4, MeOH, reflux Product Dibenzo[b,f][1,5]diazocine-6,12-dione Intermediate2->Product NaH, THF, reflux

Caption: Synthetic pathway for unsymmetrical dibenzo[b,f][1][2]diazocine-6,12-diones.

Rapid Synthesis of 11,12-Dihydrodibenzo[c,g][1][3]diazocines

An improved and rapid two-step method allows for the efficient synthesis of 11,12-dihydrodibenzo[c,g][1][3]diazocines, which are of great interest as photoswitches.[5] This method starts from readily available 2-nitrotoluenes.

Experimental Protocol:

Step 1: Oxidative Coupling of 2-Nitrotoluenes.

  • Dissolve the substituted 2-nitrotoluene (1 equivalent) in a suitable solvent (e.g., methanol).

  • Add a base (e.g., sodium hydroxide) and an oxidizing agent (e.g., lead oxide) to the solution.

  • Stir the reaction mixture at room temperature for a few minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the corresponding 2,2'-dinitrobibenzyl.

Step 2: Reductive Ring Closure.

  • To a solution of the 2,2'-dinitrobibenzyl (1 equivalent) in anhydrous THF, add lithium tetrahydridoaluminate (LiAlH4) portion-wise at 0 °C.[5]

  • Allow the reaction mixture to warm to room temperature and stir for a few minutes.

  • Quench the reaction carefully by the dropwise addition of water, followed by a 15% sodium hydroxide solution and then more water.

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the combined filtrate and washings under reduced pressure.

  • Purify the crude product by column chromatography to yield the 11,12-dihydrodibenzo[c,g][1][3]diazocine.[5]

Workflow for Diazocine Photoswitch Synthesis:

Photoswitch_Synthesis cluster_step1 Step 1: Oxidative Coupling cluster_step2 Step 2: Reductive Ring Closure 2-Nitrotoluene 2-Nitrotoluene 2,2'-Dinitrobibenzyl 2,2'-Dinitrobibenzyl 2-Nitrotoluene->2,2'-Dinitrobibenzyl Base, Oxidant 11,12-Dihydrodibenzo[c,g][1,2]diazocine 11,12-Dihydrodibenzo[c,g][1,2]diazocine 2,2'-Dinitrobibenzyl->11,12-Dihydrodibenzo[c,g][1,2]diazocine LiAlH4

Caption: Two-step synthesis of dibenzo[c,g][1][3]diazocine photoswitches.

Structural and Photochemical Properties

The unique eight-membered ring of dibenzo[b,f]diazocines imparts distinct structural and, in some cases, photochemical properties.

Conformational Analysis

X-ray crystallographic studies have confirmed the non-planar, saddle-shaped conformation of the dibenzo[b,f]diazocine core.[1][6] This rigid structure is a key determinant of the biological activity and photochemical behavior of its derivatives. The dihedral angles between the two benzene rings can be influenced by the nature and position of substituents.

Photochemical Properties of Dibenzo[c,g][1][3]diazocines: Superior Photoswitches

11,12-Dihydrodibenzo[c,g][1][3]diazocines are a class of photoswitches that exhibit several advantages over the more common azobenzene-based systems.[4][5] A key feature is the inverted thermodynamic stability of their isomers, with the Z isomer being the more stable ground state.[5][7] This is in contrast to azobenzenes where the E isomer is typically more stable.

Mechanism of Photoisomerization:

The photoisomerization of these diazocines involves a reversible transition between the Z and E isomers upon irradiation with light of specific wavelengths. The process is highly efficient and can be rationalized by a conical intersection between the S1 excited state and the S0 ground state.[8]

  • Z to E Isomerization: Irradiation with UV or near-visible light excites the stable Z isomer to the S1 excited state. From here, it undergoes a rapid, non-radiative decay through a conical intersection to the ground state potential energy surface, populating both the Z and E isomeric forms.

  • E to Z Isomerization: The less stable E isomer can be converted back to the Z isomer either thermally or by irradiation with light of a longer wavelength.

The well-separated absorption bands of the Z and E isomers allow for highly selective photo-switching with high quantum yields.[8]

Photochemical Switching Pathway:

Photoisomerization Z_S0 Z (Ground State) Z_S1 Z (Excited State) Z_S0->Z_S1 hν₁ E_S0 E (Ground State) E_S0->Z_S0 Δ (Thermal) E_S1 E (Excited State) E_S0->E_S1 hν₂ CI Conical Intersection Z_S1->CI E_S1->CI CI->Z_S0 CI->E_S0

Caption: Energy diagram for the photoisomerization of a dibenzo[c,g][1][3]diazocine.

Biological Activities and Applications in Drug Development

The dibenzo[b,f]diazocine scaffold has proven to be a fertile ground for the discovery of new bioactive compounds, particularly in the area of oncology.

Dibenzo[b,f][1][2]diazocine-6,12-diones as Anticancer Agents

Several studies have investigated the cytotoxic effects of dibenzo[b,f][1][2]diazocine-6,12-dione derivatives against various cancer cell lines.[1][8] While many of the initial compounds showed modest activity, these studies have been instrumental in establishing important structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Benzene Rings: The presence and position of substituents on the aromatic rings significantly influence cytotoxic activity. For instance, the introduction of a bromine atom at the 2-position has been shown to impart some selectivity towards HeLa cancer cells.[1]

  • N-Alkylation: Modification of the nitrogen atoms in the central diazocine ring can also modulate biological activity.

Quantitative Data on Cytotoxicity:

The following table summarizes the in vitro cytotoxic activity of selected dibenzo[b,f][1][2]diazocine-6,12-dione derivatives against human cancer cell lines.

CompoundR1R2HeLa IC₅₀ (µM)U87 IC₅₀ (µM)
10a HH>200>200
10b BrH97.3>200
10e BrCH₃>200>200
10k BrNaphthalen-1-ylmethyl75.375.4

Data sourced from[1]

Molecular Mechanism of Action:

While the precise molecular mechanisms of action for many dibenzo[b,f]diazocine anticancer agents are still under investigation, some derivatives have been shown to induce apoptosis in cancer cells.[9][10] Further studies are needed to identify the specific cellular targets and signaling pathways involved. Some dibenzo[b,f]azepine derivatives, structurally related to dibenzo[b,f]diazocines, have been shown to act as topoisomerase II inhibitors and DNA intercalators.[9]

Dibenzo[b,f]azocines as Protein Kinase Inhibitors

The dibenzo[b,f]azocine scaffold has also been explored for its potential to inhibit protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. A library of highly substituted dibenzo[b,f]azocines was synthesized and evaluated for their ability to inhibit protein kinase A (PKA) and protein kinase C (PKC).[2] One compound from this library was identified as a modest inhibitor of PKA with an IC₅₀ of 122 µM, while showing no activity against PKC.[2] This finding highlights the potential for developing more potent and selective kinase inhibitors based on this scaffold through further optimization.

Characterization Techniques

The unambiguous characterization of dibenzo[b,f]diazocine derivatives is crucial for confirming their structure and purity. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of dibenzo[b,f]diazocines.

  • ¹H NMR: The aromatic protons typically appear in the range of 7.0-8.5 ppm. The protons on the central eight-membered ring give characteristic signals that can provide information about the conformation of the ring. For example, in 11,12-dihydrodibenzo[c,g][1][3]diazocines, the methylene protons of the ethylene bridge often appear as a complex multiplet.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic rings and the central diazocine ring are indicative of the electronic environment and can be used to confirm the overall structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of dibenzo[b,f]diazocines, confirming their characteristic saddle-shaped conformation and providing precise bond lengths and angles.[1][6][11] This technique is particularly valuable for establishing the absolute stereochemistry of chiral derivatives.

General Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which allows for the confirmation of their elemental composition.

Conclusion and Future Perspectives

The dibenzo[b,f]diazocine scaffold represents a privileged structure with immense potential in both medicinal chemistry and materials science. The synthetic methodologies outlined in this guide provide a solid foundation for accessing a diverse range of derivatives. The unique photochemical properties of dibenzo[c,g][1][3]diazocines position them as next-generation photoswitches for a variety of applications, including photopharmacology and smart materials. Furthermore, the demonstrated anticancer activity of certain dibenzo[b,f][1][2]diazocine-6,12-diones warrants further investigation and optimization to develop novel therapeutic agents.

Future research in this field should focus on:

  • Development of more efficient and versatile synthetic routes to access a wider range of structurally diverse dibenzo[b,f]diazocines.

  • In-depth elucidation of the molecular mechanisms of action for bioactive derivatives to guide rational drug design.

  • Exploration of the full potential of dibenzo[b,f]diazocine-based photoswitches in biological systems and advanced materials.

  • Expansion of the therapeutic applications of this scaffold to other disease areas beyond oncology.

By continuing to explore the rich chemistry and diverse properties of dibenzo[b,f]diazocine compounds, the scientific community is poised to unlock new solutions to pressing challenges in medicine and technology.

References

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Dudek, M. K., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • Metlesics, W., Resnick, T., Silverman, G., Tavares, R., & Sternbach, L. H. (1967). 6,12-Diphenyldibenzo[b,f][1][2]diazocines. Journal of Medicinal Chemistry, 10(4), 563-566. [Link]

  • Siewertsen, R., Neumann, H., Buchheim-Stehn, B., Herges, R., Näther, C., Renth, F., & Temps, F. (2010). Superior Z→ E and E→ Z photoswitching dynamics of dihydrodibenzodiazocine, a bridged azobenzene, by S1 (nπ*) excitation at λ= 387 and 490 nm. Physical Chemistry Chemical Physics, 12(46), 15378-15388. [Link]

  • Klockmann, F., Fangmann, C., Zender, E., Schanz, T., Catapano, C., & Terfort, A. (2021). Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties. ACS Omega, 6(28), 18337-18345. [Link]

  • Rankovic, Z., & Morriello, G. J. (2006). Synthesis of highly substituted dibenzo [b, f] azocines and their evaluation as protein kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(20), 5360-5363. [Link]

  • Paudler, W. W., & Zeiler, A. G. (1969). Diazocine chemistry. V. Synthesis and rearrangement of dibenzo [b, f][1][5] diazocine-6, 11 (5H, 12H)-dione. The Journal of Organic Chemistry, 34(4), 999-1001. [Link]

  • Siewertsen, R., Schönborn, J. B., Hartke, B., Renth, F., & Temps, F. (2011). Superior Z→ E and E→ Z photoswitching dynamics of dihydrodibenzodiazocine, a bridged azobenzene, by S1 (nπ*) excitation at λ= 387 and 490 nm. Physical Chemistry Chemical Physics, 13(3), 1054-1063. [Link]

  • Siewertsen, R., Neumann, H., Buchheim-Stehn, B., Herges, R., Näther, C., Renth, F., & Temps, F. (2009). Highly efficient reversible ZE photoisomerization of a bridged azobenzene with visible light through resolved S1 (nπ*) absorption bands. Journal of the American Chemical Society, 131(43), 15594-15595. [Link]

  • Rathinavel, T., et al. (2016). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. BMC cancer, 16(1), 1-13. [Link]

  • Klockmann, F., et al. (2020). Synthesis and Photochromism of Diazocine Derivatives: Relationship Between Photoswitching Properties and Molecular Structures. Chemistry–A European Journal, 26(61), 13867-13875. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel rigid dibenzo [b, f] azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. RSC medicinal chemistry, 14(1), 116-131. [Link]

  • Rathinavel, T., et al. (2012). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. Chemistry Central Journal, 6(1), 1-11. [Link]

  • Herges, R., et al. (2017). Photoswitching of Diazocines in Aqueous Media. The Journal of organic chemistry, 82(17), 9044-9051. [Link]

  • Pramanik, S., et al. (2023). Substrate Switchable Pathway for Selective Construction of Bridged Dibenzo[b,f][1][2]diazocines and Bridged Spiromethanodibenzo[b,e]azepines. ACS omega, 8(23), 20945-20958. [Link]

  • Siewertsen, R., et al. (2009). Isomerization of 5, 6-dihydrodibenzo-[c, g][1][3] diazocine (12). ResearchGate. [Link]

  • Rathinavel, T., et al. (2012). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. Chemistry Central Journal, 6(1), 1-11. [Link]

  • Pramanik, S., et al. (2023). Substrate Switchable Pathway for Selective Construction of Bridged Dibenzo[b,f][1][2]diazocines and Bridged Spiromethanodibenzo[b,e]azepines. ACS omega, 8(23), 20945-20958. [Link]

  • PubChem. (n.d.). 11,12-Dihydrodibenzo[c,g][1][3]diazocine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kłossowski, S., et al. (2021). Synthesis and Study of Dibenzo [b, f] oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 26(20), 6176. [Link]

  • Klockmann, F., et al. (2022). Diazocine photoswitching data obtained from UV-vis and NMR spectroscopy. ResearchGate. [Link]

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  • Trauner, D., et al. (2020). Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. Molecules, 25(16), 3650. [Link]

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Methodological & Application

Application Note & Protocol: N-Alkylation of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active molecules.[1][2] Modification of this tricyclic dilactam system, particularly through N-alkylation, is a critical strategy for modulating its pharmacological properties, including cytotoxicity and receptor affinity.[3][4] This document provides a comprehensive guide for researchers, detailing the chemical principles and a field-proven protocol for the efficient N-alkylation of this heterocyclic system. We emphasize the causality behind procedural choices, ensuring a reproducible and rational approach to synthesizing novel derivatives for drug discovery and development programs.

Scientific Rationale & Mechanistic Overview

The N-alkylation of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold is fundamentally an SN2 reaction involving the nucleophilic substitution of a halide on an alkyl electrophile by the amide nitrogen.[5] However, the lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic than an amine.[6]

Causality of Reagent Selection:

  • Base-Mediated Deprotonation: To overcome the low nucleophilicity, the amide proton (pKa ≈ 17 in DMSO) must first be removed. This deprotonation generates a highly nucleophilic amide anion (an amidate). The choice of base is critical. A strong, non-nucleophilic base is required to drive the deprotonation to completion without competing with the newly formed amidate in the subsequent alkylation step. Sodium hydride (NaH), a strong, insoluble base, is an exemplary choice.[3][7] Its reaction with the amide is irreversible as the byproduct, hydrogen gas (H₂), evolves from the system, thus driving the equilibrium forward.

  • Solvent System: The reaction is best performed in an anhydrous polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).[8] These solvents effectively solvate the cation (e.g., Na⁺) of the amidate salt but do not possess acidic protons that could quench the highly basic amidate anion. Anhydrous conditions are paramount, as any trace water will react preferentially with the sodium hydride, reducing its efficacy and lowering the yield.

  • Alkylating Agent: The electrophile is typically an alkyl halide (e.g., R-I, R-Br, R-Cl). The reactivity follows the order I > Br > Cl, consistent with the leaving group ability of the halide. Primary and secondary alkyl halides are suitable substrates for this SN2 reaction.

The overall transformation is depicted in the following mechanistic scheme:

Caption: General reaction mechanism for the N-alkylation.

Experimental Protocol: Synthesis of Ethyl 2-(11-methyl-6,12-dioxo-11,12-dihydrodibenzo[b,f][3][9]diazocin-5(6H)-yl)acetate

This protocol is adapted from a reported procedure and serves as a representative example for the mono-alkylation of an already N-substituted dibenzodiazocinedione.[3]

Materials & Equipment
Reagents & Solvents Grade Supplier
5-methyldibenzo[b,f][3][9]diazocine-6,12(5H,11H)-dione≥98%Commercially Available
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeStandard Chemical Supplier
Ethyl bromoacetate≥98%Standard Chemical Supplier
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical Supplier
HexanesACS GradeStandard Chemical Supplier
Hydrochloric Acid (HCl), 1 N solutionACS GradeStandard Chemical Supplier
Saturated Sodium Chloride Solution (Brine)ACS GradeStandard Chemical Supplier
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard Chemical Supplier
TLC PlatesSilica Gel 60 F₂₅₄Standard Chemical Supplier
Equipment
Round-bottom flasks (oven-dried)
Magnetic stirrer and stir bars
Septa and needles
Inert gas system (Nitrogen or Argon) with manifold
Reflux condenser (oven-dried)
Separatory funnel
Rotary evaporator
Flash column chromatography system
Step-by-Step Methodology

Caption: Step-by-step experimental workflow diagram.

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon) to maintain an anhydrous environment.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyldibenzo[b,f][3][9]diazocine-6,12(5H,11H)-dione (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 20 mL per mmol of substrate) via cannula or syringe. Stir the solution at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in oil, 2.0 equiv) in small portions.

    • Expert Insight: The addition is done at 0 °C to control the initial exothermic reaction and the rate of hydrogen gas evolution. Vigorous bubbling is a key visual indicator that the deprotonation is successfully occurring. The reaction is allowed to warm to room temperature and stirred for 30-60 minutes to ensure complete formation of the amidate anion.

  • Alkylation: Add the alkylating agent, ethyl bromoacetate (1.5 equiv), dropwise to the stirred suspension via syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 66 °C for THF). Maintain reflux for 18 hours or until TLC analysis indicates complete consumption of the starting material.

    • Self-Validation Checkpoint: Monitor the reaction progress using TLC (e.g., 7:3 Hexanes:EtOAc). The starting material should be consumed, and a new, typically less polar, spot corresponding to the product should appear.

  • Workup - Quenching: After cooling the reaction to room temperature, carefully quench any excess NaH by slowly adding a few drops of isopropanol or water until bubbling ceases.

  • Workup - Extraction: Remove the THF under reduced pressure using a rotary evaporator. To the resulting residue, add 1 N HCl (aq) and extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]

    • Rationale: The initial acid wash helps to neutralize any remaining base and protonate any unreacted amidate, facilitating its removal from the organic phase.

  • Workup - Washing: Combine the organic layers and wash sequentially with 1 N HCl, water, and finally with saturated brine. The brine wash helps to remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Comparative Data & Scope

The described protocol is robust and can be adapted for various substrates and alkylating agents. The following table summarizes representative examples from the literature, showcasing the versatility of the N-alkylation reaction on this scaffold and related structures.

SubstrateAlkylating AgentBase (Equiv.)SolventConditionsYield (%)Ref.
5-methyldibenzo[b,f][3][9]diazocine-6,12(5H,11H)-dioneEthyl bromoacetateNaH (2.0)THFReflux, 18h78[3]
2-bromo-11-methyldibenzo[b,f][3][9]diazocine-6,12(5H,11H)-dioneNaphthalen-1-ylmethyl chlorideNaH (2.0)THFReflux, 18hN/A[3]
5,12-dihydrodibenzo[b,f][3][10]diazocine-6,11-dioneMethyl iodide (excess)NaHN/AN/AN/A[9]

Troubleshooting

  • No Reaction/Low Conversion: This is most often due to insufficient exclusion of water or air. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. The quality of the sodium hydride is also critical; use freshly opened or properly stored reagent.

  • Formation of Side Products: While N-alkylation is heavily favored for amides, highly reactive alkylating agents under certain conditions could potentially lead to O-alkylation.[11] If observed, this can sometimes be mitigated by changing the solvent or counter-ion. In the case of unsubstituted dibenzodiazocinediones, dialkylation is possible if excess base and alkylating agent are used.

  • Rearrangement: Under basic conditions (NaH) but in the absence of an alkylating agent, the related 5,12-dihydrodibenzo[b,f][3][10]diazocine-6,11-dione scaffold has been observed to undergo an unprecedented rearrangement.[9] This underscores the importance of adding the alkylating agent after the deprotonation step is complete.

References

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][3][9]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • Singh, R., & Anandaraj, A. (2023). Mechanism of N-alkylation of amides via borrowing hydrogen. ResearchGate. [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[ b,f][3][9]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. PubMed. [Link]

  • Wang, L., et al. (2020). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry. [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][3][10]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2787. [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][3][9]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. ResearchGate. [Link]dione-A_Convenient_Scaffold_for_Bioactive_Molecule_Design)

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][3][9]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Bieszczad, B., et al. (2020). The synthesis of 5,12-dihydrodibenzo[b,f][3][10]diazocine-6,11-dione scaffold. ResearchGate. [Link]

  • LibreTexts Chemistry. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]

  • Bieszczad, B., et al. (2020). First synthetic strategy to the dibenzo[b,f][3][9]diazocine scaffold... ResearchGate. [Link]dione-A_Convenient_Scaffold_for_Bioactive_Molecule_Design/figures?lo=1)

  • Macquart, A. B., et al. (2008). 5,11-Dimethyldibenzo[b,f][3][9]diazocine-6,12(5H,11H)-dione. NIH. [Link]

  • Varma, R. S., & Loupy, A. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. [Link]

  • Macquart, A. B., et al. (2008). 5,11-Dimethyldibenzo[b,f][3][9]diazocine-6,12(5H,11H)-dione. ResearchGate. [Link]

  • Wnorowska, U., et al. (2021). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules. [Link]

  • Li, Z., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. [Link]

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Application Notes and Protocols for Dibenzo[b,f]diazocine-6,12(5H,11H)-dione in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione and its derivatives in cancer cell line studies. This document outlines the rationale behind its use, detailed experimental protocols, and data interpretation, grounded in scientific literature.

Introduction: The Therapeutic Potential of the Dibenzo[b,f]diazocine Scaffold

The Dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Its rigid, tricyclic framework allows for the strategic placement of functional groups, enabling the modulation of its pharmacological properties.[1] Recent studies have highlighted the potential of unsymmetrically substituted dibenzo[b,f][1][3]diazocine-6,12-diones as cytotoxic agents against a range of cancer cell lines, including HeLa (cervical cancer), U87 (glioblastoma), LoVo (colon cancer), and MV-4-11 (myelomonocytic leukemia).[1][2]

These compounds have demonstrated a degree of selectivity for cancer cells over non-cancerous cell lines, such as HEK293 (human embryonic kidney) and EUFA30 (human fibroblasts), suggesting a favorable therapeutic window.[1][2] The mechanism of action for some derivatives appears to involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy.[1][4]

This guide will provide detailed protocols for assessing the cytotoxic and apoptotic effects of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives in cancer cell lines.

Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of many Dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives are still under investigation, a significant body of evidence points towards the induction of apoptosis as a primary mechanism of their anticancer activity.[1][4] Apoptosis is a tightly regulated process involving a cascade of signaling events that ultimately lead to cell death. The observation of increased necrotic and apoptotic cell populations upon treatment with these compounds suggests an interference with key survival pathways in cancer cells.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_pathways Apoptotic Pathways Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) Dibenzo[b,f]diazocine-6,12(5H,11H)-dione->Pro-apoptotic proteins (Bax, Bak) Upregulates Anti-apoptotic proteins (Bcl-2, Bcl-xL) Anti-apoptotic proteins (Bcl-2, Bcl-xL) Dibenzo[b,f]diazocine-6,12(5H,11H)-dione->Anti-apoptotic proteins (Bcl-2, Bcl-xL) Downregulates Caspase Cascade (Caspase-9, Caspase-3) Caspase Cascade (Caspase-9, Caspase-3) Pro-apoptotic proteins (Bax, Bak)->Caspase Cascade (Caspase-9, Caspase-3) Anti-apoptotic proteins (Bcl-2, Bcl-xL)->Caspase Cascade (Caspase-9, Caspase-3) Apoptosis Apoptosis Caspase Cascade (Caspase-9, Caspase-3)->Apoptosis

Caption: Postulated apoptotic signaling pathway induced by Dibenzo[b,f]diazocine-6,12(5H,11H)-dione.

Quantitative Data Summary

The cytotoxic effects of various Dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are summarized below.

CompoundCancer Cell LineIC50 (µM)Non-cancerous Cell LineIC50 (µM)Reference
2-Bromodibenzo[b,f][1][3]diazocine-6,12(5H,11H)-dione (10b)HeLa97.3->200[1]
2-bromo-11-methyl-5-(naphthalen-1-ylmethyl)dibenzo[b,f][1][3]diazocine-6,12(5H,11H)-dione (10k)HeLa75.3EUFA3087.6[1]
2-bromo-11-methyl-5-(naphthalen-1-ylmethyl)dibenzo[b,f][1][3]diazocine-6,12(5H,11H)-dione (10k)U8775.4HEK293119.0[1]
8-bromo-2,3-dimethoxy-dibenzo[b,f][1][3]diazocine-6,12(5H,11H)-dithione (10p)HeLa115.2EUFA30>200[1]
8-bromo-2,3-dimethoxy-dibenzo[b,f][1][3]diazocine-6,12(5H,11H)-dithione (10p)U87170.2HEK293>200[1]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be required for specific cell lines and experimental conditions.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell Culture Cell Culture Cell Viability Assay (MTT/AlamarBlue) Cell Viability Assay (MTT/AlamarBlue) Cell Culture->Cell Viability Assay (MTT/AlamarBlue) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Cell Culture->Apoptosis Assay (Flow Cytometry) Compound Preparation Compound Preparation Compound Preparation->Cell Viability Assay (MTT/AlamarBlue) Compound Preparation->Apoptosis Assay (Flow Cytometry) IC50 Determination IC50 Determination Cell Viability Assay (MTT/AlamarBlue)->IC50 Determination Statistical Analysis Statistical Analysis Apoptosis Assay (Flow Cytometry)->Statistical Analysis IC50 Determination->Statistical Analysis

Caption: General experimental workflow for evaluating Dibenzo[b,f]diazocine-6,12(5H,11H)-dione.

Protocol 1: Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HeLa, U87)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivative in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1-200 µM).[1]

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Principle: This assay distinguishes between live, apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat cells with the Dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivative at concentrations around the determined IC50 for 24 or 48 hours.[1] Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion and Future Directions

The Dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of these compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in their cytotoxic and pro-apoptotic effects. Further derivatization of the scaffold could lead to compounds with enhanced potency and selectivity, paving the way for preclinical and clinical development.

References

  • Unsymmetrically Substituted Dibenzo[b,f][1][3]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules. 2020 Feb; 25(4): 893. [Link]

  • Unsymmetrically Substituted Dibenzo[ b,f][1][3]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. PubMed. 2020 Feb 18. [Link]

  • (PDF) Unsymmetrically Substituted Dibenzo[b,f][1][3]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. ResearchGate. 2020 Feb 1. [Link]

  • Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules. 2020 Jun; 25(12): 2855. [Link]

  • Unsymmetrically-Substituted 5,12-dihydrodibenzo[ b, f][1][4]diazocine-6,11-dione Scaffold-A Useful Tool for Bioactive Molecules Design. PubMed. 2020 Jun 20. [Link]

  • IC50 (µM) of dibenzo[b,f][1][3]diazocine-6,12-diones 10a-p based on the... ResearchGate. [Link]

  • The synthesis of 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-dione scaffold. ResearchGate. [Link]

  • Unsymmetrically Substituted Dibenzo[b,f][1][3]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PMC - NIH. 2020 Feb 18. [Link]

  • (PDF) Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. ResearchGate. 2020 Jun 1. [Link]

  • A New Benzo[5][6]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI. [Link]

  • Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. PMC - PubMed Central. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. 2013 May 1. [Link]

  • Synthesis of quinone-based heterocycles of broad-spectrum anticancer activity. CORE. [Link]

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Application Notes & Protocols: Evaluating the Antibacterial Potential of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Antimicrobial Discovery

The rise of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for antibiotic development. The dibenzo[b,f]diazocine-6,12(5H,11H)-dione core represents a "privileged structure" in medicinal chemistry, a framework known to be capable of binding to multiple biological targets.[1][2] While this tricyclic system and its analogues have been synthesized and evaluated for cytotoxic effects, their potential as antibacterial agents remains a promising yet underexplored frontier.[3] Preliminary studies on some derivatives have indicated antibacterial activity, and related dibenzodiazepine compounds have shown potent effects against challenging pathogens, including intracellular and multidrug-resistant bacteria.[1][4][5][6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals aiming to systematically evaluate the antibacterial activity of dibenzo[b,f]diazocine-6,12(5H,11H)-dione and its derivatives. We provide detailed, field-proven protocols for determining key antimicrobial parameters, grounded in the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[8][9] The methodologies described herein—broth microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, and the agar disk diffusion assay—form the cornerstone of modern antimicrobial susceptibility testing (AST).

Foundational Principles of Antimicrobial Susceptibility Testing

The primary goal of AST is to determine a compound's efficacy against a panel of clinically relevant microorganisms. This is achieved through standardized assays that yield reproducible and comparable data.

  • Minimum Inhibitory Concentration (MIC): This is the most fundamental quantitative measure. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a defined incubation period.[10] A low MIC value is indicative of high potency.

  • Minimum Bactericidal Concentration (MBC): This metric distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria). The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12][13] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[12]

  • Disk Diffusion (Kirby-Bauer) Method: This is a qualitative or semi-quantitative assay where the antimicrobial agent diffuses from an impregnated paper disk into an agar medium inoculated with bacteria.[14] The resulting zone of growth inhibition around the disk provides a visual and measurable indication of susceptibility.[15]

Adherence to standardized procedures, such as those published by CLSI, is paramount. These standards control for variables like inoculum density, media composition, and incubation conditions, ensuring that results are both reliable and universally comparable.[9][16]

Core Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the antibacterial activity of dibenzo[b,f]diazocine-6,12(5H,11H)-dione.

Protocol 1: Broth Microdilution for MIC Determination

This method is the gold standard for quantitative susceptibility testing.[10] Its primary advantage lies in providing a precise numerical MIC value, which is essential for drug development and comparative analysis.

Causality & Experimental Logic: The assay works by creating a concentration gradient of the test compound across a 96-well microtiter plate. Each well is inoculated with a standardized number of bacteria. Bacterial growth is only possible in wells where the compound's concentration is below the level required for inhibition. The first well showing no visible growth (turbidity) thus reveals the MIC.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout P1 Prepare Compound Stock (e.g., in DMSO) P4 Perform 2-fold Serial Dilutions of Compound in Microplate (e.g., 256 to 0.5 µg/mL) P1->P4 P2 Prepare 0.5 McFarland Bacterial Suspension (~1.5x10^8 CFU/mL) P3 Dilute Suspension for Final Inoculum (~5x10^5 CFU/mL) P2->P3 P5 Inoculate Wells with Bacterial Suspension P3->P5 P4->P5 P6 Include Controls: - Growth (No Compound) - Sterility (No Bacteria) - Solvent (DMSO) P5->P6 P7 Incubate Plate (35°C, 16-20h) P6->P7 P8 Read MIC: Lowest concentration with no visible growth P7->P8

Caption: Workflow for MIC determination via broth microdilution.

Materials:

  • Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[17]

  • Dimethyl sulfoxide (DMSO), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard[15]

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[18]

  • Multichannel pipette

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. A concentration of 10 mg/mL is a common starting point. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Inoculum Preparation:

    • From a pure culture grown overnight on a non-selective agar plate, select 3-5 well-isolated colonies.

    • Transfer colonies into a tube of sterile saline. Vortex to create a uniform suspension.[15]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance of 0.08 to 0.13 at 625 nm) and corresponds to ~1.5 x 10⁸ CFU/mL.[17]

    • Perform a final dilution of this adjusted suspension in CAMHB to achieve a target concentration of approximately 5 x 10⁵ CFU/mL. This is typically a 1:150 dilution. This final inoculum must be used within 15 minutes of preparation.[15]

  • Plate Setup and Dilution:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 in each row of the microtiter plate.

    • In well 1 of each row, add 100 µL of the compound solution (prepared in CAMHB at twice the highest desired final concentration).

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 100 µL, and the bacterial concentration is at the target of ~5 x 10⁵ CFU/mL.[17]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17][18]

  • Result Interpretation:

    • Following incubation, check the control wells. The sterility control (well 12) should be clear, and the growth control (well 11) should be distinctly turbid.[17]

    • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth, as observed by the absence of turbidity.[17]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct and essential continuation of the MIC assay to determine if the compound is bactericidal.[11]

Causality & Experimental Logic: By subculturing the contents of the clear wells from the MIC plate onto an antibiotic-free solid medium, we can determine the concentration at which the bacteria were not just inhibited, but killed. The absence of colony formation on the agar indicates a bactericidal effect at that concentration.

Step-by-Step Methodology:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC and at least two higher concentrations.

  • Plating: Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each selected well and spread it onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13] In practice, this is often recorded as the lowest concentration showing no growth on the subculture plate.

Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay

This method provides a rapid, visual assessment of antibacterial activity and is particularly useful for screening multiple compounds or strains.[14][19]

Causality & Experimental Logic: A disk impregnated with the test compound acts as a reservoir. As the compound diffuses into the agar, it creates a radial concentration gradient. If the bacterium is susceptible, its growth will be inhibited in a circular area around the disk where the compound concentration exceeds the MIC. The diameter of this "zone of inhibition" is proportional to the compound's activity and diffusion characteristics.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout D1 Prepare Compound-Impregnated Disks D4 Aseptically Place Disks on Agar Surface D1->D4 D2 Prepare 0.5 McFarland Bacterial Suspension D3 Inoculate Mueller-Hinton Agar Plate to Create a Confluent Lawn D2->D3 D3->D4 D5 Invert and Incubate Plate (35°C, 16-18h) D4->D5 D6 Measure Diameter of the Zone of Inhibition (mm) D5->D6

Caption: Workflow for the Agar Disk Diffusion Assay.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[20]

  • Sterile paper disks (6 mm diameter)

  • Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

  • Sterile cotton swabs[15]

  • Sterile forceps

  • Ruler or calipers

Step-by-Step Methodology:

  • Disk Preparation: As this is a novel agent, disks must be prepared in-house.

    • Prepare a solution of the compound at a known concentration in a suitable volatile solvent (e.g., ethanol or acetone).

    • Aseptically apply a precise volume (e.g., 20 µL) of the solution onto each sterile paper disk.[15]

    • Allow the disks to dry completely in a sterile environment to ensure full evaporation of the solvent.[15]

  • Inoculum and Plating:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in Protocol 3.1.

    • Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube.[14]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure a uniform lawn of growth.[21]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[21]

  • Disk Application:

    • Using sterile forceps, place the prepared disks onto the inoculated agar surface.[21]

    • Gently press each disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart from center to center.[20]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[15]

    • The zone should be read from the underside of the plate against a dark background. A larger zone diameter corresponds to greater antibacterial activity.

Data Presentation and Interpretation

Quantitative data from the assays should be tabulated for clear comparison.

Table 1: Example MIC and MBC Data for Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive8162Bactericidal
E. faecalis ATCC 29212Positive16>128>8Bacteriostatic
E. coli ATCC 25922Negative641282Bactericidal
P. aeruginosa ATCC 27853Negative>128>128-Resistant
Ciprofloxacin (Control)-0.512Bactericidal

Table 2: Example Disk Diffusion Results

Bacterial StrainGram StainZone of Inhibition (mm)
S. aureus ATCC 29213Positive22
E. coli ATCC 25922Negative15
P. aeruginosa ATCC 27853Negative6 (No Zone)
Ciprofloxacin (Control)-32

Conclusion

The protocols detailed in this application note provide a robust and standardized framework for the initial antibacterial evaluation of dibenzo[b,f]diazocine-6,12(5H,11H)-dione. By systematically determining the MIC, MBC, and disk diffusion profiles against a panel of Gram-positive and Gram-negative bacteria, researchers can effectively characterize the compound's spectrum of activity and potency. This foundational data is critical for guiding further investigation, including mechanism-of-action studies, structure-activity relationship (SAR) optimization, and advancing promising candidates in the drug discovery pipeline.

References

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][12]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. Available at: [Link][1][3]

  • PubMed. (2020). Unsymmetrically Substituted Dibenzo[ b,f][1][12]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. Available at: [Link][2]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link][11]

  • Chen, L. H., et al. (2023). Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. RSC Medicinal Chemistry, 15(1), 283-292. Available at: [Link][4][5]

  • Wikipedia. Minimum bactericidal concentration. Available at: [Link][12]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. Aquaculture Department, Southeast Asian Fisheries Development Center. Available at: [Link][20]

  • National Center for Biotechnology Information. (2023). Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. RSC Medicinal Chemistry. Available at: [Link][7]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link][13]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link][22]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link][14]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link][23]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link][24]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link][21]

  • ResearchGate. (2023). Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. Available at: [Link][6]

  • MI - Microbiology. Broth Microdilution. Available at: [Link][10]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link][18]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link][19]

  • JoVE. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available at: [Link][25]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. Available at: [Link][8]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd ed. Available at: [Link][9]

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link][16]

  • U.S. Food & Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link][26]

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Application Note: High-Throughput Screening of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Libraries for the Discovery of Novel Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries based on the dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold. This tricyclic system is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] We present a detailed protocol for a robust, cell-based HTS campaign designed to identify and characterize novel cytotoxic agents from these libraries. The described workflow encompasses assay development, primary screening using a luminescence-based apoptosis assay, data analysis, and strategies for hit confirmation and secondary screening. The methodologies are designed to be implemented in a typical drug discovery laboratory equipped for automated HTS.

Introduction: The Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Scaffold as a Privileged Structure

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione core represents a unique three-dimensional heterocyclic scaffold that has garnered significant interest in drug discovery. Its rigid, yet conformationally distinct structure provides a versatile framework for the presentation of diverse chemical functionalities in defined spatial orientations. This characteristic makes it an attractive starting point for the development of modulators of various biological targets. Preliminary studies have demonstrated that substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones exhibit cytotoxic activity against a panel of cancer cell lines, including HeLa (cervical cancer) and U87 (glioblastoma), suggesting their potential as a source of novel anti-cancer therapeutics.[1][2][3]

The development of efficient synthetic routes has enabled the creation of large, diverse libraries of these compounds, paving the way for systematic biological evaluation through HTS.[4] This application note outlines a comprehensive HTS strategy to mine these libraries for potent and selective cytotoxic agents.

The High-Throughput Screening Campaign: A Multi-Step Approach

A successful HTS campaign for identifying bioactive dibenzo[b,f]diazocine-6,12(5H,11H)-diones is a structured, multi-step process. It begins with a primary screen to identify "hits" from a large compound library, followed by confirmatory and secondary assays to validate these initial findings and elucidate the mechanism of action.

Diagram: High-Throughput Screening Workflow

HTS_Workflow cluster_0 Primary Screen cluster_1 Data Analysis & Hit Selection cluster_2 Hit Confirmation & Prioritization cluster_3 Mechanism of Action Studies Primary_Screen Primary HTS of Dibenzo[b,f]diazocine Library (e.g., Caspase-Glo 3/7 Assay) Data_Analysis Data Normalization and Hit Identification (Z-score) Primary_Screen->Data_Analysis Raw Data Hit_Confirmation Confirmatory Screen (Dose-Response) Data_Analysis->Hit_Confirmation Prioritized Hits Counter_Screen Counter-Screening (e.g., non-cancerous cell line) Hit_Confirmation->Counter_Screen Confirmed Hits MOA_Studies Secondary Assays (e.g., NF-κB translocation, Cell Cycle Analysis) Counter_Screen->MOA_Studies Validated Hits

Caption: A generalized workflow for the high-throughput screening of dibenzo[b,f]diazocine libraries.

Primary Screening: A Cell-Based Apoptosis Assay

Given the known cytotoxic potential of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold, a primary HTS assay focused on apoptosis is a logical and effective starting point. The Caspase-Glo® 3/7 Assay is a robust, luminescence-based method ideal for HTS, as it measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic cascade.[5][6][7] The "add-mix-measure" format simplifies automation and minimizes handling steps.[5][6]

Assay Principle

The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[5] Cleavage of this substrate by activated caspases releases aminoluciferin, which is then utilized by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[5][6]

Diagram: Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase Compound Dibenzo[b,f]diazocine Derivative Procaspase3_7 Procaspase-3/7 Compound->Procaspase3_7 Induces Caspase3_7 Activated Caspase-3/7 Procaspase3_7->Caspase3_7 Activation Substrate DEVD Substrate Caspase3_7->Substrate Cleaves Apoptosis Apoptosis Caspase3_7->Apoptosis Luminescence Luminescent Signal Substrate->Luminescence Generates

Caption: Simplified schematic of the apoptotic pathway leading to caspase-3/7 activation and signal generation.

Detailed Protocol: Caspase-Glo® 3/7 HTS Assay

This protocol is designed for a 384-well plate format, a common standard for HTS to increase throughput and reduce reagent consumption.[8]

Materials:

  • HeLa or U87 cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Dibenzo[b,f]diazocine-6,12(5H,11H)-dione compound library (10 mM in DMSO)

  • Positive control (e.g., Staurosporine, 10 mM in DMSO)

  • Negative control (DMSO)

  • 384-well white, solid-bottom, tissue culture-treated plates

  • Caspase-Glo® 3/7 Assay System

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium to a concentration of 2.5 x 10^5 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension (10,000 cells/well) into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Plating:

    • Prepare intermediate compound plates by diluting the 10 mM stock library to 100 µM in an appropriate solvent (e.g., DMSO).

    • Using a pintool or acoustic liquid handler, transfer 100 nL of the 100 µM compound solutions to the cell plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Include wells with 100 nL of DMSO (negative control) and 100 nL of a 100 µM staurosporine solution (positive control).

  • Incubation:

    • Gently mix the plates on an orbital shaker for 1 minute.

    • Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time should be determined during assay development.

  • Assay Reagent Preparation and Addition:

    • On the day of the assay, equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.

    • Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent, as per the manufacturer's instructions.[9]

    • Allow the reagent to equilibrate to room temperature before use.[9]

    • Remove the cell plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 40 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Signal Detection:

    • Mix the plates on an orbital shaker for 2 minutes at low speed.

    • Incubate the plates at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader.

Data Analysis and Hit Identification

Robust data analysis is crucial for the successful identification of true hits from the primary screen.

Quality Control

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Hit Selection

A common method for hit selection is the Z-score, which indicates how many standard deviations an experimental measurement is from the mean of the negative controls.

Z-Score Calculation: Z = (x - μ_n) / σ_n

Where:

  • x = raw signal of the test well

  • μ_n = mean of the negative controls on the same plate

  • σ_n = standard deviation of the negative controls on the same plate

A Z-score threshold (e.g., Z ≥ 3) is typically set to identify initial hits.

Parameter Description Typical Value/Threshold
Plate Format Multi-well plate used for the assay384-well
Cell Seeding Density Number of cells per well10,000 cells/well
Compound Concentration Final concentration of library compounds10 µM
Incubation Time Duration of compound treatment24-48 hours
Z'-Factor Assay quality metric≥ 0.5
Hit Threshold (Z-score) Statistical cutoff for hit selection≥ 3

Hit Confirmation and Secondary Screening

Hits identified in the primary screen require further validation to eliminate false positives and to better characterize their biological activity.

Hit Confirmation
  • Re-testing: Primary hits should be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (typically 8-10 points) to determine their potency (EC50 or IC50).

Counter-Screening

To assess the selectivity of the hit compounds, a counter-screen should be performed using a non-cancerous cell line (e.g., HEK293).[1] Compounds that are cytotoxic to both cancerous and non-cancerous cells may have general toxicity and are often deprioritized.

Mechanism of Action Studies

Validated hits can be further investigated in secondary assays to elucidate their mechanism of action. Examples include:

  • NF-κB Translocation Assay: The NF-κB signaling pathway is a key regulator of cell survival and proliferation.[11][12] An image-based, high-content screen can be used to determine if the compounds inhibit or activate the translocation of NF-κB from the cytoplasm to the nucleus.[11][12]

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase.

  • Mitochondrial Membrane Potential Assays: These assays can determine if the compounds induce apoptosis via the intrinsic (mitochondrial) pathway.

Conclusion

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold holds significant promise for the development of novel therapeutics. The HTS workflow and detailed protocols provided in this application note offer a robust framework for the systematic screening of compound libraries based on this scaffold. By employing a well-validated primary assay, rigorous data analysis, and a logical hit confirmation strategy, researchers can efficiently identify and characterize promising new cytotoxic agents for further preclinical development.

References

  • Astashkina A., Mann B., Grainger D. (2012) A critical evaluation of in vitro cell culture models for high-throughput drug screening and toxicity. Pharmacol. Ther. 134: 82-106. [Link]

  • Bedard J., May S., Barbeau D. et al. (2011) High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. Analyst 136: 473-478. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Mielecki, D., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][6][13]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • Bray M. -A., Carpenter A. (2013) Advanced assay development guidelines for image-based high content screening and analysis. In: Assay Guidance Manual. Sittampalam G.S., Coussens N.P., Nelson H. (Eds.). [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). BPS Bioscience. [Link]

  • High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key. [Link]

  • Murray, D., McWilliams, L., & Wigglesworth, M. (2016). High-Throughput Cell Toxicity Assays. Methods in molecular biology (Clifton, N.J.), 1439, 245–262. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. [Link]

  • Slater K. (2001) Cytotoxicity tests for high-throughput drug discovery. Curr. Opin. Biotechnol. 12: 70-74. [Link]

  • Zang R., Li D., Tang I. et al. (2012) Cell-based assays in highthroughput screening for drug discovery. Int. J. Biotechnol. Wellness Ind. 1: 31-51. [Link]

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Application Notes & Protocols: A Senior Application Scientist's Guide to the Synthesis of Dibenzo[b,f]diazocine-6,12(5H,11H)-diones Using Isatoic Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Dibenzo[b,f]diazocine Scaffold

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] This tricyclic system, featuring a central eight-membered diazocine ring fused to two benzene rings, has garnered significant interest due to its structural analogy to known bioactive molecules. Its rigid, yet conformationally distinct, three-dimensional structure makes it an attractive framework for the design of novel therapeutics targeting a range of biological targets. The potential for diverse functionalization on the aromatic rings and the nitrogen atoms allows for the fine-tuning of physicochemical and pharmacological properties. Consequently, the development of efficient and versatile synthetic routes to access this scaffold is of paramount importance for advancing drug discovery programs.[1][2]

This guide provides a detailed, field-proven methodology for the synthesis of unsymmetrically substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones, leveraging the reactivity of isatoic anhydrides as key starting materials. We will delve into the underlying reaction mechanisms, provide step-by-step protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.

The Synthetic Strategy: A Three-Step Approach

The synthesis of unsymmetrically substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones from isatoic anhydrides is elegantly achieved through a robust three-step sequence. This method offers a high degree of flexibility, allowing for the introduction of various substituents on both aromatic rings of the final product.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Isatoic_Anhydride Isatoic Anhydride Intermediate_Acid 2-(2-aminobenzamido)benzoic acid Isatoic_Anhydride->Intermediate_Acid Step 1: Amidation Aminobenzoic_Acid 2-Aminobenzoic Acid Aminobenzoic_Acid->Intermediate_Acid Intermediate_Ester 2-(2-aminobenzamido)benzoic acid methyl ester Intermediate_Acid->Intermediate_Ester Step 2: Esterification Final_Product Dibenzo[b,f]diazocine- 6,12(5H,11H)-dione Intermediate_Ester->Final_Product Step 3: Intramolecular Cyclization

Caption: A high-level overview of the three-step synthesis.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis. Let's dissect each step.

Step 1: Amidation of Isatoic Anhydride

Isatoic anhydride serves as an excellent acylating agent. The reaction is initiated by the nucleophilic attack of the amino group of 2-aminobenzoic acid on one of the carbonyl carbons of the isatoic anhydride ring. This leads to the opening of the anhydride ring and, after an intramolecular proton transfer and the loss of carbon dioxide, the formation of the key intermediate, 2-(2-aminobenzamido)benzoic acid.

Amidation_Mechanism Reactants Isatoic Anhydride + 2-Aminobenzoic Acid Nucleophilic_Attack Nucleophilic Attack Reactants->Nucleophilic_Attack NaOH, H2O, 80°C Ring_Opening Ring Opening & CO2 Extrusion Nucleophilic_Attack->Ring_Opening Product 2-(2-aminobenzamido)benzoic acid Ring_Opening->Product

Caption: Mechanism of isatoic anhydride amidation.

Expertise & Experience: The choice of aqueous sodium hydroxide as the medium for this step is strategic. It not only facilitates the dissolution of the starting materials but also promotes the decarboxylation of the intermediate carbamic acid, driving the reaction to completion. The reaction is typically heated to ensure a reasonable reaction rate.

Step 2: Esterification

The carboxylic acid group of the intermediate is then converted to a methyl ester. This is a standard esterification reaction, typically carried out using methanol in the presence of a strong acid catalyst like sulfuric acid.

Expertise & Experience: The esterification step is critical for the subsequent cyclization. The presence of the carboxylic acid would interfere with the strongly basic conditions of the next step, leading to unwanted acid-base reactions rather than the desired cyclization. The methyl ester is a good compromise between reactivity and stability.

Step 3: Intramolecular Cyclization

This is the key ring-forming step. The reaction is an intramolecular nucleophilic acyl substitution. A strong, non-nucleophilic base is required to deprotonate the amide nitrogen, making it a potent nucleophile. This newly formed amide anion then attacks the electrophilic carbonyl carbon of the methyl ester, leading to the formation of the eight-membered ring and the elimination of methoxide.

Cyclization_Mechanism Starting_Ester 2-(2-aminobenzamido)benzoic acid methyl ester Deprotonation Amide Deprotonation Starting_Ester->Deprotonation NaH, THF, reflux Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Ring_Closure Ring Closure & Methoxide Elimination Nucleophilic_Attack->Ring_Closure Final_Product Dibenzo[b,f]diazocine- 6,12(5H,11H)-dione Ring_Closure->Final_Product

Caption: Mechanism of the final cyclization step.

Expertise & Experience: Sodium hydride (NaH) is the base of choice for this transformation.[3] Its key advantages are:

  • Strong Basicity: It is sufficiently basic to deprotonate the amide nitrogen.

  • Non-Nucleophilic Nature: The hydride ion (H⁻) is a poor nucleophile, which prevents side reactions at the ester carbonyl.

  • Irreversible Deprotonation: The reaction produces hydrogen gas, which escapes the reaction mixture, driving the deprotonation to completion.

Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can dissolve the starting material and the intermediate sodium salt to some extent. The reaction is refluxed to provide the necessary activation energy for the cyclization.

Detailed Experimental Protocols

Trustworthiness: The following protocols are based on established and validated procedures.[4] Adherence to these steps, particularly with respect to anhydrous conditions in Step 3, is critical for success.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted Isatoic AnhydrideReagentMajor Chemical Supplier
Substituted 2-Aminobenzoic AcidReagentMajor Chemical Supplier
Sodium Hydroxide (NaOH)ACS GradeMajor Chemical Supplier
Methanol (MeOH)AnhydrousMajor Chemical Supplier
Sulfuric Acid (H₂SO₄)Concentrated (98%)Major Chemical SupplierHandle with extreme care.
Sodium Hydride (NaH)60% dispersion in mineral oilMajor Chemical SupplierHighly reactive with water.
Tetrahydrofuran (THF)AnhydrousMajor Chemical SupplierUse freshly distilled or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical SupplierFor extraction.
Hydrochloric Acid (HCl)1 N solutionMajor Chemical SupplierFor workup.
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Major Chemical SupplierFor drying organic layers.
Protocol 1: Synthesis of 2-(2-aminobenzamido)benzoic acid (Intermediate Acid)
  • To a solution of the appropriately substituted 2-aminobenzoic acid (1.0 equiv.) in water, add sodium hydroxide (1.0 equiv.).

  • Heat the mixture to 80 °C with stirring.

  • Add the corresponding substituted isatoic anhydride (1.0 equiv.) portion-wise over 30 minutes.

  • Maintain the reaction at 80 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and acidify with 1 N HCl to a pH of approximately 3-4.

  • The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the intermediate acid.

Protocol 2: Synthesis of 2-(2-aminobenzamido)benzoic acid methyl ester (Intermediate Ester)
  • Suspend the 2-(2-aminobenzamido)benzoic acid (1.0 equiv.) in anhydrous methanol.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equiv.) to the suspension.

  • Reflux the mixture for 48-72 hours. The reaction should become homogeneous as the ester forms. Monitor by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione (Final Product)

Safety First: Sodium hydride reacts violently with water and can ignite in air. All operations involving NaH must be conducted under an inert atmosphere (e.g., argon or nitrogen) and with appropriate personal protective equipment.

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet.

  • Add sodium hydride (60% dispersion in mineral oil, 2.0 equiv.) to the flask.

  • Wash the NaH with anhydrous pentane or hexane (3 x volumes) to remove the mineral oil, carefully decanting the solvent each time under argon.

  • Add anhydrous THF (20 mL per mmol of ester) to the flask.

  • Dissolve the 2-(2-aminobenzamido)benzoic acid methyl ester (1.0 equiv.) in a separate flask with anhydrous THF and add it to the NaH suspension via a cannula or dropping funnel.

  • Reflux the resulting solution for 18 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench any excess NaH by the slow addition of isopropanol, followed by water.

  • Evaporate the THF under reduced pressure.

  • Pour the residue into 1 N HCl and extract the crude product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with 1 N HCl, water, and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation: Representative Yields

The following table provides representative yields for the synthesis of a model compound, 2-bromodibenzo[b,f][4][5]diazocine-6,12(5H,11H)-dione, as adapted from the literature.[1]

StepProductStarting MaterialsYield (%)
12-Amino-5-bromobenzoyl)anthranilic acid5-Bromo-isatoic anhydride, Anthranilic acid~85-95
2Methyl 2-(2-amino-5-bromobenzamido)benzoatePrevious intermediate acid~70-85
32-Bromodibenzo[b,f][4][5]diazocine-6,12(5H,11H)-dionePrevious intermediate ester~60-75

Applications in Drug Discovery: Cytotoxicity Data

The dibenzo[b,f]diazocine-6,12-dione scaffold has been explored for its potential as a framework for anticancer agents. Preliminary studies have shown that some derivatives exhibit modest cytotoxic effects against various cancer cell lines.[1]

CompoundHeLa (IC₅₀ µM)U87 (IC₅₀ µM)HEK293 (IC₅₀ µM) (Normal)
2-Bromodibenzo[b,f][4][5]diazocine-6,12(5H,11H)-dione97.3>200>200
2-Bromo-11-methyl derivative>200>200>200
2-Bromo-11-methyl-5-(naphthalen-1-ylmethyl) derivative75.375.4119.0

Data adapted from Bieszczad et al., Molecules 2020, 25(4), 906.[1]

These results indicate that while the parent scaffold may have weak activity, appropriate substitution can enhance cytotoxicity, highlighting its potential as a starting point for optimization in drug discovery campaigns.

Conclusion

The use of isatoic anhydrides provides a versatile and efficient entry point for the synthesis of unsymmetrically substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones. The three-step protocol outlined in this guide is robust and amenable to the generation of diverse libraries of compounds for biological screening. A solid understanding of the underlying mechanisms and careful attention to experimental technique, particularly in the handling of sodium hydride, are key to achieving high yields and purity. This powerful synthetic strategy opens the door to further exploration of this promising scaffold in the quest for new therapeutic agents.

References

  • Bieszczad, B.; Garbicz, D.; Trzybiński, D.; Golec, E.; Woźniak, K.; Mieczkowski, A. Unsymmetrically Substituted Dibenzo[b,f][4][5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules2020 , 25(4), 906. [Link]

  • Bieszczad, B.; Garbicz, D.; Trzybiński, D.; Golec, E.; Woźniak, K.; Mieczkowski, A. Unsymmetrically Substituted Dibenzo[b,f][4][5]-diazocine-6,12(5H,11H)dione-A Convenient Scaffold for Bioactive Molecule Design. PubMed2020 . [Link]

  • Bieszczad, B.; Garbicz, D.; Trzybiński, D.; Golec, E.; Woźniak, K.; Mieczkowski, A. (PDF) Unsymmetrically Substituted Dibenzo[b,f][4][5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. ResearchGate2020 . [Link]dione-A_Convenient_Scaffold_for_Bioactive_Molecule_Design)

  • Bieszczad, B.; Garbicz, D.; Trzybiński, D.; Golec, E.; Woźniak, K.; Mieczkowski, A. Unsymmetrically Substituted Dibenzo[b,f][4][5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PMC - NIH2020 . [Link]

  • Bieszczad, B.; Garbicz, D.; Trzybiński, D.; Golec, E.; Woźniak, K.; Mieczkowski, A. First synthetic strategy to the dibenzo[b,f][4][5]diazocine scaffold... ResearchGate2020 . [Link]

  • Pramanik, S.; Saha, P.; Ghosh, P.; Mukhopadhyay, C. Substrate Switchable Pathway for Selective Construction of Bridged Dibenzo[b,f][4][5]diazocines and Bridged Spiromethanodibenzo[b,e]azepines. PMC - NIH2023 . [Link]

  • Sodium hydride. Wikipedia. [Link]

  • Sodium hydride - Common Organic Chemistry. Common Organic Chemistry. [Link]

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Application Notes and Protocols for X-ray Crystallography of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Three-Dimensional Architecture of Dibenzo[b,f]diazocine-6,12(5H,11H)-diones

Dibenzo[b,f]diazocine-6,12(5H,11H)-dione and its derivatives represent a class of structurally intriguing cyclic diamides.[1][2] Their unique saddle-shaped conformation governs their chemical reactivity, molecular recognition properties, and potential applications in medicinal chemistry and materials science.[3][4] A definitive understanding of their three-dimensional structure at the atomic level is paramount for rational drug design, the development of novel materials, and for elucidating structure-activity relationships. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for providing this precise structural information.[5][6]

This comprehensive guide provides detailed application notes and protocols for obtaining high-quality single crystals of dibenzo[b,f]diazocine-6,12(5H,11H)-dione and its derivatives, and for their subsequent analysis by X-ray crystallography. The methodologies described herein are grounded in established crystallographic principles and are designed to be self-validating, ensuring reproducibility and accuracy.

Part 1: The Art and Science of Crystallization

The critical bottleneck in any crystallographic study is the growth of well-ordered, single crystals of sufficient size and quality for diffraction experiments.[5] For dibenzo[b,f]diazocine-6,12(5H,11H)-dione, a molecule with moderate polarity and a relatively rigid core, several crystallization techniques can be successfully employed. The choice of solvent is crucial and should be guided by the principle of achieving a state of supersaturation under controlled conditions.[7]

Solvent Selection: A Matter of Polarity and Solubility

The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[7] For dibenzo[b,f]diazocine-6,12(5H,11H)-dione and its derivatives, which contain both polar amide groups and nonpolar aromatic rings, solvents of intermediate polarity are often a good starting point.

Commonly Employed Solvents and Solvent Systems:

Solvent/SystemRationale and Application
Dichloromethane (DCM)A good starting solvent for dissolving many organic compounds. Slow evaporation of a DCM solution has been shown to yield high-quality crystals of N,N'-dimethylated derivatives.[8]
Ethanol/WaterEthanol can dissolve the compound, and the slow addition or diffusion of water as an anti-solvent can induce crystallization.
Acetone/HexaneSimilar to the ethanol/water system, with acetone as the solvent and hexane as the anti-solvent.[9][10]
Tetrahydrofuran (THF)/HexaneAnother effective solvent/anti-solvent pair for compounds of moderate polarity.[9]
TolueneIts higher boiling point allows for slow cooling experiments and can promote the growth of well-ordered crystals.[7]
Dimethylformamide (DMF)A highly polar solvent that can be used for compounds that are difficult to dissolve in other common solvents.[11]

Expert Insight: The principle of "like dissolves like" is a useful starting point. Solvents containing functional groups similar to the target molecule often prove effective.[9] For dibenzo[b,f]diazocine-6,12(5H,11H)-dione, the presence of amide functionalities suggests exploring solvents capable of hydrogen bonding.

Crystallization Protocols: A Step-by-Step Guide

This is often the simplest and most successful method for obtaining high-quality crystals.[5][12]

  • Dissolution: Dissolve the purified dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivative in a suitable solvent (e.g., dichloromethane) to near saturation in a clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that is not airtight, or with parafilm containing a few pinholes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

This technique is particularly effective when only small amounts of material are available and is considered a highly successful method for crystal growth.[12][13][14]

  • Hanging Drop Method:

    • Reservoir Preparation: Pipette 500 µL of a volatile anti-solvent (e.g., hexane) into the reservoir of a VDX plate.[15]

    • Drop Preparation: On a siliconized glass coverslip, mix 1-2 µL of the concentrated compound solution (in a less volatile solvent like THF) with an equal volume of the reservoir solution.[15]

    • Sealing: Invert the coverslip and place it over the reservoir, sealing it with vacuum grease.[15]

    • Equilibration: The vapor of the anti-solvent will slowly diffuse into the drop, increasing the concentration of the compound and inducing crystallization.[15]

  • Sitting Drop Method: This is a variation where the drop is placed on a post within the sealed chamber, rather than being suspended.

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.[5][12]

  • Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent (e.g., toluene) at an elevated temperature (below the solvent's boiling point).

  • Controlled Cooling: Slowly cool the solution to room temperature. A Dewar flask filled with warm water can be used to achieve a slow and controlled cooling rate.

  • Crystal Formation: As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

Part 2: X-ray Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. The quality of this data is paramount for a successful structure determination.

Crystal Selection and Mounting
  • Selection: Under a polarized light microscope, select a single crystal that is free of cracks and other defects. Ideal crystals should have well-defined faces and be of an appropriate size (typically 0.1 - 0.3 mm in each dimension).

  • Mounting: Carefully mount the selected crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.

Data Collection Strategy

Data is typically collected using a diffractometer equipped with a CCD or CMOS detector.[16] For weakly diffracting crystals or for obtaining very high-resolution data, the use of synchrotron radiation is highly advantageous due to its high flux and brilliance.[17][18][19][20]

Typical Data Collection Parameters for Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Derivatives:

ParameterTypical Value/SettingRationale
X-ray SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo radiation provides better resolution for small molecules, while Cu is more intense.
Temperature100-150 KCryo-cooling minimizes thermal motion of atoms and reduces radiation damage, leading to higher quality data.[17]
Detector Distance40-60 mmThis is adjusted to record reflections at the desired resolution.
Exposure Time10-60 seconds per frameDependent on the crystal's diffracting power and the X-ray source intensity.
Oscillation Range0.5-1.0° per frameA smaller range can improve the accuracy of reflection integration.
Total Data Collection180-360° of rotationTo ensure a complete and redundant dataset is collected.

Expert Insight: For small molecule crystallography, radiation damage can be a significant issue, especially with high-intensity synchrotron sources.[17] It is crucial to monitor the diffraction intensity during data collection and, if necessary, to use a lower X-ray dose or collect data from multiple crystals.

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). This involves:

  • Integration: Determining the intensity of each diffraction spot.

  • Indexing: Assigning Miller indices to each reflection and determining the unit cell parameters.

  • Scaling and Merging: Placing all data on a common scale and merging symmetry-equivalent reflections.

Software packages such as SAINT for integration and SADABS for absorption correction are commonly used.[16]

Part 3: Structure Solution and Refinement

The ultimate goal of the crystallographic experiment is to determine the arrangement of atoms within the crystal lattice.

Structure Solution

The "phase problem" is the central challenge in structure solution. For small molecules like dibenzo[b,f]diazocine-6,12(5H,11H)-dione, direct methods are typically employed to solve the phase problem. Programs like SHELXS are highly effective for this purpose.[16]

Structure Refinement

Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization procedure. This iterative process aims to improve the agreement between the observed and calculated structure factors.

Key Steps in Refinement:

  • Initial Refinement: Refine the positions and isotropic displacement parameters of all non-hydrogen atoms.

  • Anisotropic Refinement: For well-resolved atoms, refine their anisotropic displacement parameters, which account for the direction-dependent thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms can often be located in the difference Fourier map. Alternatively, they can be placed in geometrically calculated positions and refined using a riding model.[21]

  • Disorder Modeling: In some cases, parts of the molecule may be disordered over multiple positions. This was observed for the methyl groups in a reported structure of a dimethylated derivative.[8][16] Such disorder must be appropriately modeled.

  • Final Refinement Cycles: Continue refinement until the model converges, meaning that the shifts in atomic parameters are negligible.

Refinement Quality Indicators:

IndicatorDescriptionDesirable Value
R1 The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes.< 0.05 for high-quality structures
wR2 A weighted residual factor based on squared structure factor amplitudes.< 0.15 is generally acceptable
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model and appropriate weighting scheme.~1.0
Residual Electron Density The largest peaks and holes in the final difference Fourier map should be minimal.< ±0.5 e-/ų

The program SHELXL is the gold standard for small molecule structure refinement.[16][22][23]

Workflow Visualization

Xray_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Purified_Compound Purified Dibenzo[b,f]diazocine -6,12(5H,11H)-dione Solvent_Screening Solvent Screening Purified_Compound->Solvent_Screening Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screening->Crystal_Growth Single_Crystal High-Quality Single Crystal Crystal_Growth->Single_Crystal Crystal_Mounting Crystal Mounting Single_Crystal->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Diffraction_Images Raw Diffraction Images Data_Collection->Diffraction_Images Data_Processing Data Processing (Integration, Scaling) Diffraction_Images->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Overall workflow for the X-ray crystallographic analysis of dibenzo[b,f]diazocine-6,12(5H,11H)-dione.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the successful crystallographic analysis of dibenzo[b,f]diazocine-6,12(5H,11H)-dione and its derivatives. By carefully following these methodologies, researchers can obtain high-resolution three-dimensional structures, which are indispensable for advancing our understanding of these important molecules and for guiding future research in drug discovery and materials science.

References

  • Garman, E. F. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Journal of Applied Crystallography, 52(4), 669-680. [Link]

  • Jones, W., & Motherwell, W. D. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Coles, S. J. (2019). The development and exploitation of synchrotron single-crystal diffraction for chemistry and materials. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2147), 20180237. [Link]

  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]

  • Gavezzotti, A. (2007). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f][12][17]diazocine-6,12(5H,11H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(2), o469. [Link]

  • Dorset, D. L., & Gilmore, C. J. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. Acta Crystallographica Section A: Foundations of Crystallography, 56(5), 436-450. [Link]

  • Coles, S. J. (2016). Facilities for small-molecule crystallography at synchrotron sources. Protein and Peptide Letters, 23(3), 211-216. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Wolański, M., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][12][17]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 868. [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f][12][17]diazocine-6,12(5H,11H)-dione. Acta Crystallographica Section E, E64, o469. [Link]

  • MDPI. (n.d.). Special Issue: Synchrotron Radiation in Crystallography. Crystals. [Link]

  • National Center for Biotechnology Information. (n.d.). Dibenzo[b,f][12][17]diazocine-6,12(5H,11H)-dione. PubChem Compound Database. [Link]

  • Coles, S. J. (2016). Facilities for small-molecule crystallography at synchrotron sources. Protein and Peptide Letters, 23(3), 211-216. [Link]

  • Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. Crystallography Reviews, 14(1), 47-81. [Link]

  • Wolański, M., et al. (2019). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][17][18]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 24(23), 4259. [Link]

  • Wolański, M., et al. (2020). Unsymmetrically Substituted Dibenzo[ b,f][12][17]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 868. [Link]

  • Krämer, T. (2016). Hydrogens seen crystal clear in small molecules. Chemistry World. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Koike, D., et al. (2022). Spherical Amides with C3 Symmetry: Improved Synthetic Approach and Structural/Optical Analysis. Molecules, 27(19), 6543. [Link]

  • Google Patents. (n.d.). WO2009053256A2 - Process for the production of beta lactam crystals.
  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • ResearchGate. (n.d.). X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

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  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyl-dibenzo[b,f][12][17]diazocine-6,12(5H,11H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o469. [Link]

  • Unknown. (n.d.).
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • ResearchGate. (n.d.). Single‐crystal X‐ray structure of amide cage 4. [Link]

  • ResearchGate. (n.d.). Synthesis and Photochromism of Diazocine Derivatives: Relationship Between Photoswitching Properties and Molecular Structures. [Link]

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  • Beilstein Journals. (n.d.). Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction. [Link]

  • Morstein, J., et al. (2019). Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. Molecules, 24(18), 3267. [Link]

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Harnessing the Therapeutic Potential of the Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione core represents a compelling and privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure, arising from the fusion of two benzene rings to a central eight-membered diazocine ring, provides a unique conformational framework for the strategic placement of functional groups. This allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutics.[1][2][3][4] The inherent drug-like properties of this scaffold, coupled with its synthetic tractability, have positioned it as a versatile platform for targeting a range of disease states, with initial investigations revealing promising cytotoxic activity against various cancer cell lines.[1][3][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold. We will provide detailed protocols for the synthesis of unsymmetrically substituted derivatives, methods for their characterization, and assays for preliminary biological evaluation. The causality behind experimental choices will be elucidated to empower researchers to adapt and innovate upon these foundational methods.

I. Synthesis of Unsymmetrically Substituted Dibenzo[b,f]diazocine-6,12(5H,11H)-diones

A robust and versatile three-step synthetic methodology allows for the creation of a diverse library of unsymmetrically substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones.[1][2][3][4] This approach utilizes readily available starting materials, namely substituted 1H-benzo[d][1][3]oxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Cyclization A Isatoic Anhydride C Intermediate Amide A->C Reaction B 2-Aminobenzoic Acid B->C D Intermediate Amide E Esterified Intermediate D->E H2SO4, MeOH F Esterified Intermediate G Dibenzo[b,f]diazocine-6,12(5H,11H)-dione F->G NaH, THF Cytotoxicity_Workflow A Prepare Stock Solutions of Test Compounds C Treat Cells with a Range of Compound Concentrations A->C B Seed Cancer and Normal Cell Lines in 96-well Plates B->C D Incubate for 24-48 hours C->D E Perform Cell Viability Assay (e.g., MTT, PrestoBlue) D->E F Measure Absorbance/Fluorescence E->F G Calculate IC50 Values F->G H Data Analysis and Hit Identification G->H Screening_Cascade A Primary Screening: Cytotoxicity Assays B Secondary Screening: Target-Based Assays (e.g., HDAC inhibition) A->B C Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) B->C D Lead Optimization: SAR Studies C->D E In Vivo Efficacy and Toxicity Studies D->E F Preclinical Development E->F

Sources

Dibenzo[b,f]diazocine-6,12(5H,11H)-dione: A Privileged Scaffold for the Development of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold has emerged as a "privileged structure".[1][2] This tricyclic system, characterized by two benzene rings fused to a central eight-membered diazocine ring, offers a unique three-dimensional architecture that is amenable to chemical modification, allowing for the fine-tuning of its biological activity.[2] This document provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this promising scaffold, intended for researchers, medicinal chemists, and professionals in drug development.

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione core can be considered a cyclic dipeptide analog, composed of two aromatic β-amino acid units.[2] This structural feature imparts a degree of conformational rigidity, which can be advantageous for specific receptor or enzyme targeting. The modulation of the scaffold's properties through strategic chemical modifications has been shown to yield derivatives with a range of biological activities, most notably in the realm of oncology.[3]

Synthesis of the Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Scaffold

A robust and versatile three-step method for the synthesis of unsymmetrically substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones has been developed, starting from readily available isatoic anhydrides and 2-aminobenzoic acids.[2][3] This approach allows for the introduction of a variety of substituents onto the aromatic rings, enabling the exploration of structure-activity relationships.

General Synthetic Workflow

The synthesis commences with the reaction of a substituted 1H-benzo[d][3][4]oxazine-2,4-dione (isatoic anhydride) with a 2-aminobenzoic acid to form a 2-(2-aminobenzamido)benzoic acid intermediate. This is followed by esterification and subsequent base-mediated intramolecular cyclization to yield the desired dibenzo[b,f]diazocine-6,12(5H,11H)-dione.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Intramolecular Cyclization A Isatoic Anhydride C 2-(2-aminobenzamido)benzoic acid A->C Pyridine, Reflux B 2-Aminobenzoic Acid B->C E Methyl 2-(2-aminobenzamido)benzoate C->E D Methanol, H2SO4 D->E G Dibenzo[b,f]diazocine-6,12(5H,11H)-dione E->G F Sodium Hydride, THF F->G G cluster_0 Apoptosis Induction A Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Derivative B Induction of Pro-apoptotic Signals A->B C Caspase Activation B->C D Cell Death C->D

Sources

Application Notes & Protocols: Post-Cyclization Modifications of Dibenzo[b,f]diazocine-6,12(5H,11H)-diones

Application Notes & Protocols: Post-Cyclization Modifications of Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-diones

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione Scaffold

The tricyclic dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione core is a recognized privileged structure in medicinal chemistry.[1][3][4] Its rigid, well-defined three-dimensional shape, derived from two planar aromatic rings fused to a central eight-membered diazocine ring, provides a versatile framework for the development of novel therapeutics. The presence of two amide functionalities within the central ring offers multiple vectors for chemical modification, allowing for the systematic modulation of physicochemical properties and biological activity. This scaffold is a key component in molecules designed to target a range of biological systems, with some derivatives showing promising cytotoxic effects against cancer cell lines.[1][3]

This guide provides a detailed overview of the primary post-cyclization modification strategies for this scaffold, focusing on the chemistry of the amide nitrogens and carbonyl groups. We will explore the causality behind experimental choices and provide validated, step-by-step protocols for key transformations.

Strategic Modification Pathways

Post-cyclization modifications are critical for building structure-activity relationships (SAR) and optimizing lead compounds. The dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione scaffold offers three primary sites for diversification: the two amide nitrogens (N-5 and N-11), the two amide carbonyls (C-6 and C-12), and the aromatic rings. This document will focus on the most prevalent and impactful modifications at the nitrogen and carbonyl positions.

GscaffoldDibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione(Core Scaffold)N_FuncN-H Functionalization(Positions 5 & 11)scaffold->N_Func Most CommonC_FuncCarbonyl Modification(Positions 6 & 12)scaffold->C_FuncAr_FuncAromatic RingFunctionalizationscaffold->Ar_Func SubstrateDependentN_AlkN-AlkylationN_Func->N_AlkN_AcylN-AcylationN_Func->N_AcylN_ArylN-ArylationN_Func->N_Aryl AdvancedMethodThioThionationC_Func->Thio

Figure 1: Key post-cyclization modification sites.

N-H Bond Functionalization: Alkylation and Acylation

The acidic N-H protons of the amide groups are the most common sites for initial modification. Deprotonation with a suitable base generates a nucleophilic amide anion that can readily react with various electrophiles.

N-Alkylation

Scientific Rationale: N-alkylation is a fundamental strategy to introduce lipophilic groups, modulate solubility, and explore steric interactions with a biological target. The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to ensure complete deprotonation of the amide proton. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for solubilizing the resulting anion and promoting the subsequent SN2 reaction with an alkyl halide.

Protocol 1: General Procedure for Mono- or Di-N-Alkylation [3]

This protocol describes the alkylation of a pre-existing N-substituted dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. The same principle applies to the di-alkylation of the parent scaffold by adjusting the stoichiometry.

  • Preparation: To a solution of the starting N-methyl dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione (1.0 eq.) in anhydrous THF (approx. 0.1 M), add sodium hydride (60% dispersion in mineral oil, 2.0 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the amide anion.

  • Alkylation: Add the desired alkylating agent (e.g., ethyl bromoacetate, 1.5 eq.) dropwise to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). For many substrates, the reaction is complete within 18 hours.[3]

  • Work-up: Cool the reaction to room temperature and carefully quench the excess NaH by the slow addition of water. Evaporate the THF under reduced pressure.

  • Extraction: Dilute the residue with water and 1 N HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

N-Acylation

Scientific Rationale: N-acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties of the scaffold. The reaction is typically performed with a highly reactive acylating agent, such as an acid anhydride or acyl chloride. Acetic anhydride is a common and effective reagent for introducing an acetyl group.[3]

Protocol 2: N-Acetylation using Acetic Anhydride [3]

  • Preparation: Suspend the starting dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione (1.0 eq.) in acetic anhydride (used as both reagent and solvent).

  • Reaction: Heat the mixture to reflux (approx. 140 °C) for 3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to quench the excess acetic anhydride.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid thoroughly with water and then a cold, non-polar solvent (e.g., hexane or ether) to remove residual acetic acid and anhydride. The product is often pure enough for subsequent use, but can be recrystallized if necessary.

GsubSubstrate:N(5)-H Dibenzo-diazocinedionebase1. Base (e.g., NaH)Solvent (e.g., THF)sub->baseDeprotonationelec2. Electrophile(R-X or RCO-X)base->elecNucleophilic Attackworkup3. Aqueous Work-up& Purificationelec->workupprod_alkN-Alkylated Productworkup->prod_alk If R-Xprod_acylN-Acylated Productworkup->prod_acyl If RCO-X

Figure 2: General workflow for N-H functionalization.

Carbonyl Group Modifications: Thionation

Scientific Rationale: The conversion of amide carbonyls to thiocarbonyls (thionation) dramatically alters the electronic and steric properties of the scaffold. Dithiolactams can serve as intermediates for further reactions or as final compounds with unique biological profiles. Davy reagents or Lawesson's reagent are commonly employed for this transformation. They function by replacing the carbonyl oxygen with sulfur.

Protocol 3: Dithiolactam Formation using a Davy Reagent [3]

  • Preparation: Dissolve the starting dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione (1.0 eq.) and the p-tolyl Davy reagent (2,4-bis(4-methylphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, typically 1.0-2.0 eq.) in anhydrous THF under an inert atmosphere.

  • Reaction: Heat the solution to reflux for 18 hours. Monitor the progress by TLC, observing the consumption of the starting material and the formation of a new, less polar spot.

  • Work-up: Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by column chromatography on silica gel to yield the dithiolactam derivative.

Data Summary: Representative N-Alkylation & N-Acylation Reactions

The following table summarizes yields for specific post-cyclization modifications performed on substituted dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-diones, as adapted from literature data.[3]

Starting Material (R¹ at N-11)ReagentProduct (R² at N-5)Yield (%)
MethylEthyl bromoacetate-CH₂COOEt78%
MethylAcetic anhydride-COCH₃89%
Hp-Tolyl Davy ReagentDithiolactam58%

Advanced Strategies: N-Arylation

For the introduction of aryl or heteroaryl groups at the nitrogen positions, classical methods are often ineffective. Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the state-of-the-art.[2]

Scientific Rationale: The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine (in this case, the amide N-H) with an aryl halide or triflate.[2][5] The reaction requires a palladium catalyst, a phosphine ligand to stabilize the palladium center and facilitate the catalytic cycle, and a base to deprotonate the amide. The choice of ligand is crucial and often requires screening to optimize for a specific substrate. Sterically hindered, electron-rich phosphine ligands are generally preferred.[2]

While a specific protocol for the dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione is not detailed in the provided search results, a general protocol can be outlined based on the principles of the reaction.

Protocol 4: General (Hypothetical) Protocol for Buchwald-Hartwig N-Arylation

  • Preparation: In a glovebox or under an inert atmosphere, combine the dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione (1.0 eq.), the aryl halide (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.) in a reaction vial.

  • Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vial and heat to the required temperature (typically 80-110 °C) for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Conclusion

The dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione is a highly adaptable scaffold. Post-cyclization modifications, particularly at the amide nitrogens, provide a robust platform for generating diverse chemical libraries. Standard N-alkylation and N-acylation reactions are high-yielding and procedurally simple, while thionation offers a route to unique dithiolactam analogues. Advanced methods like Buchwald-Hartwig amination further expand the synthetic toolbox, enabling the exploration of complex N-aryl derivatives for drug discovery programs.

References

  • Grasso, S., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][6]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2855. [Link]

  • ResearchGate. (2020). (PDF) Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. [https://www.researchgate.net/publication/339384592_Unsymmetrically_Substituted_Dibenzo[b,f][1][2]-diazocine-6_125H_11H)dione-A_Convenient_Scaffold_for_Bioactive_Molecule_Design]([Link]1][2]-diazocine-6_125H_11H)dione-A_Convenient_Scaffold_for_Bioactive_Molecule_Design)

  • ResearchGate. (2020). The synthesis of 5,12-dihydrodibenzo[b,f][1][6]diazocine-6,11-dione scaffold. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2020). (PDF) Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][6]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. [Link]

  • ResearchGate. (2008). (PDF) 5,11-Dimethyldibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. [Link]

  • PubMed. (2012). Dibenzo[c,h][1][2]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Application Note & Protocols: Multiparametric Flow Cytometry Analysis of Cellular Responses to Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibenzo[b,f]diazocine-6,12(5H,11H)-dione and its derivatives represent a class of heterocyclic compounds with demonstrated cytotoxic effects against various cancer cell lines, marking them as a scaffold of interest for novel therapeutic development.[1][2] A thorough understanding of their mechanism of action is crucial for their advancement as potential drug candidates. Flow cytometry is an indispensable technology in drug discovery and cellular biology, offering rapid, quantitative, and single-cell resolution analysis of complex biological processes.[3][4] This guide provides a comprehensive framework and detailed protocols for investigating the cellular impact of dibenzo[b,f]diazocine-6,12(5H,11H)-dione treatment, focusing on three critical cellular endpoints: apoptosis, cell cycle progression, and oxidative stress.

Introduction: Rationale and Significance

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold has been identified as a "privileged structure" in medicinal chemistry due to its potential for generating bioactive molecules.[5] Preliminary studies have shown that certain derivatives exhibit cytotoxic activity, suggesting they may interfere with fundamental cellular processes like proliferation and survival.[1][2] To effectively characterize the bioactivity of this compound, a multiparametric approach is required.

Flow cytometry enables the simultaneous measurement of multiple cellular characteristics, providing a detailed snapshot of the physiological state of a cell population.[4] By employing specific fluorescent probes, we can dissect the effects of a compound on:

  • Apoptosis: Differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells to quantify programmed cell death.

  • Cell Cycle: Determining the proportion of cells in each phase (G0/G1, S, G2/M) to identify potential cell cycle arrest points.[6]

  • Reactive Oxygen Species (ROS): Measuring the level of intracellular oxidative stress, a common mechanism of drug-induced cytotoxicity.[7]

This document serves as a practical guide for researchers, providing validated protocols and explaining the causality behind key experimental choices to ensure robust and reproducible data.

Experimental Workflow & Design

A successful study requires careful planning, from initial cell culture to final data analysis. The overall workflow involves treating cells with the compound, staining them with specific fluorescent dyes, and analyzing the samples on a flow cytometer.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_process Processing & Staining cluster_analysis Analysis cell_culture 1. Cell Culture (Seed and grow cells to optimal confluency) compound_prep 2. Compound Preparation (Prepare stock and working solutions of Dibenzo-diazocine) cell_treatment 3. Cell Treatment (Incubate cells with compound and controls for desired time) compound_prep->cell_treatment harvest 4. Cell Harvesting (Collect both adherent and suspension cells) cell_treatment->harvest staining 5. Staining (Apply specific fluorescent dyes for Apoptosis, Cell Cycle, or ROS) harvest->staining acquisition 6. Flow Cytometry Acquisition staining->acquisition data_analysis 7. Data Analysis & Interpretation acquisition->data_analysis

Caption: General experimental workflow for flow cytometry analysis.

Essential Controls for Data Integrity

To ensure that the observed effects are directly attributable to the dibenzo[b,f]diazocine-6,12(5H,11H)-dione, a rigorous set of controls is mandatory.

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental samples. This control establishes the baseline cellular response.

  • Unstained Control: Cells that are not treated with any fluorescent dye. This is used to set the background fluorescence and voltage settings on the flow cytometer.

  • Positive Controls: Cells treated with a known inducer for the specific assay to validate that the staining protocol and instrument are working correctly.

    • Apoptosis: Staurosporine or Etoposide.

    • Cell Cycle Arrest: Nocodazole (G2/M arrest) or Hydroxyurea (S-phase arrest).

    • ROS Production: Hydrogen peroxide (H₂O₂) or Pyocyanin.[8][9]

  • Single-Stain Controls: For multi-color experiments like Annexin V/PI, samples stained with only one fluorochrome are required to set up fluorescence compensation correctly.

Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle

This assay differentiates stages of cell death based on two key events. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect this event.[10] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.[11] Dual staining allows for the clear separation of cell populations.

G origin origin x_axis x_axis origin->x_axis Annexin V → y_axis y_axis origin->y_axis PI → q3 Q3: Live (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) x_line x_line x_line->y_axis y_line y_line y_line->x_axis

Caption: Interpretation of Annexin V vs. PI flow cytometry data.

Detailed Protocol
  • Cell Preparation: Seed cells in appropriate culture plates and allow them to adhere and grow. Treat with various concentrations of dibenzo[b,f]diazocine-6,12(5H,11H)-dione and controls for the desired time (e.g., 24, 48 hours).

  • Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash adherent cells with cold PBS, then detach using trypsin.

    • Combine the detached cells with their corresponding collected medium. This step is critical to avoid losing the apoptotic cell population.

    • Count the cells to ensure 1-5 x 10⁵ cells per sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold 1X PBS.

  • Staining:

    • Centrifuge the washed cells and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex.

  • Incubation: Incubate the samples for 15-20 minutes at room temperature, protected from light.[11]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately on a flow cytometer. Do not wash cells after staining.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Principle

Flow cytometric cell cycle analysis relies on the stoichiometric binding of a fluorescent dye to DNA. As cells progress through the cycle, their DNA content changes predictably: cells in the G2 or M phase have twice the DNA content (4n) of cells in the G0 or G1 phase (2n), while cells in the S phase (synthesis) have an intermediate amount.[12] PI is commonly used for this purpose, but it requires cell fixation and permeabilization to enter the cell and access the nucleus.[13] Because PI also binds to double-stranded RNA, treatment with RNase is essential for accurate DNA content analysis.

Detailed Protocol
  • Cell Preparation & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Section 3.2, steps 1-2).

  • Fixation (Critical Step):

    • Wash the cell pellet (1-2 x 10⁶ cells) with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. The slow addition prevents cell clumping.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the peaks. It is important to gate on single cells to exclude doublets, which can be mistaken for G2/M cells.[14]

G p1 p2 G0/G1 (2n DNA) p1->p2 p3 p2->p3 p4 S Phase p3->p4 p5 p4->p5 p6 G2/M (4n DNA) p5->p6 p7 p6->p7 xaxis_start xaxis_end DNA Content (PI Fluorescence) → xaxis_start->xaxis_end yaxis_start yaxis_end Cell Count → yaxis_start->yaxis_end

Caption: Idealized cell cycle histogram from PI staining.

Protocol 3: Intracellular ROS Detection with H₂DCFDA

Principle

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe used to measure intracellular ROS.[7] Once inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8] The resulting fluorescence intensity is directly proportional to the amount of intracellular ROS.

Detailed Protocol
  • Cell Preparation: Culture cells to 70-90% confluency. On the day of the experiment, treat cells with dibenzo[b,f]diazocine-6,12(5H,11H)-dione and controls. A positive control of 100 µM H₂O₂ for 20-30 minutes is recommended.[8]

  • Dye Loading:

    • Prepare a 5-10 µM working solution of H₂DCFDA in pre-warmed serum-free medium or PBS.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the H₂DCFDA working solution and incubate for 30 minutes at 37°C, protected from light.[8][15]

  • Harvesting: After incubation, discard the dye solution. Harvest the cells as described previously (trypsinization for adherent cells).

  • Washing: Wash the cells twice with cold PBS to remove any extracellular dye.

  • Analysis: Resuspend the final cell pellet in cold PBS. Analyze immediately by flow cytometry, typically using the FITC channel (Excitation: 488 nm / Emission: ~525 nm).[15]

Data Presentation and Interpretation

Quantitative data from flow cytometry should be summarized in a clear, tabular format to facilitate comparison between treatment groups.

Table 1: Apoptosis Analysis of Cells Treated with Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Treatment Group Concentration (µM) % Live Cells (Annexin V- / PI-) % Early Apoptotic (Annexin V+ / PI-) % Late Apoptotic (Annexin V+ / PI+)
Vehicle Control 0
Compound X 10
Compound X 50
Compound X 100

| Positive Control | - | | | |

Table 2: Cell Cycle Analysis of Cells Treated with Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Treatment Group Concentration (µM) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 0
Compound X 10
Compound X 50
Compound X 100

| Positive Control | - | | | |

Table 3: ROS Production in Cells Treated with Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Treatment Group Concentration (µM) Mean Fluorescence Intensity (MFI) of DCF Fold Change vs. Vehicle
Vehicle Control 0 1.0
Compound X 10
Compound X 50
Compound X 100

| Positive Control | - | | |

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • Wang, X., & Tu, Y. (2013). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol, 3(20), e935.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Sartorius. (2025). Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening. Retrieved from [Link]

  • Bio-Rad Laboratories. (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. Retrieved from [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • Le, K. F., & Combs, J. (2019). Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking. Journal of visualized experiments : JoVE, (145).
  • Bieszczad, B., Gapiński, J., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 889.

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Bio-protocol.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Riehl, A., & Németh, J. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Bio-protocol, 10(17), e3745.
  • Mondal, S., & Singh, P. K. (2022). Flow Cytometry-based Measurement of Reactive Oxygen Species in Cyanobacteria. Bio-protocol, 12(10), e4420.
  • Bieszczad, B., Gapiński, J., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][8]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2855.

  • ResearchGate. (2025). Unsymmetrically Substituted Dibenzo[b,f]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Retrieved from [Link]

  • Brown, J. R., & Lee, L. (2024). Applications of Flow Cytometry in Drug Discovery and Translational Research. Pharmaceuticals, 17(4), 452.
  • ResearchGate. (n.d.). IC50 (µM) of dibenzo[b,f]diazocine-6,12-diones 10a-p based on the.... Retrieved from [Link]

  • Bieszczad, B., Gapiński, J., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for dibenzo[b,f]diazocine-6,12(5H,11H)-dione cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold. This framework is a crucial building block in medicinal chemistry and drug development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the pivotal cyclization step. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.

Overview of the Synthetic Strategy

The most common and reliable method for synthesizing unsymmetrically substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones is a three-step process.[1][2][3] This approach begins with the reaction of isatoic anhydrides and 2-aminobenzoic acids, followed by esterification, and culminates in a base-mediated intramolecular cyclization.

Below is a general workflow for this synthesis.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization & Purification start Isatoic Anhydride + 2-Aminobenzoic Acid step1 Step 1: Amide Formation (2-(2-aminobenzamido)benzoic acid) start->step1 step2 Step 2: Esterification (e.g., with Methanol/H+) step1->step2 precursor Cyclization Precursor: Methyl 2-(2-aminobenzamido)benzoate step2->precursor step3 Step 3: Intramolecular Cyclization (e.g., NaH in THF) precursor->step3 workup Aqueous Workup (e.g., 1N HCl) step3->workup purification Purification (Extraction & Chromatography/Crystallization) workup->purification product Final Product: Dibenzo[b,f]diazocine-6,12(5H,11H)-dione purification->product

Caption: General workflow for the three-step synthesis of the target compound.

Troubleshooting Guide: The Cyclization Step

This section addresses specific issues encountered during the intramolecular cyclization of the methyl 2-(2-aminobenzamido)benzoate precursor.

Problem Area 1: Low or No Product Yield

Question: I've set up the cyclization reaction with sodium hydride in THF, but after 18 hours of reflux, TLC analysis shows only starting material. What went wrong?

Answer: This is a common issue and almost always points to the inactivation of the base (sodium hydride) or insufficient reaction conditions. Let's break down the potential causes and solutions.

  • Moisture in the Reaction System: Sodium hydride (NaH) reacts violently and irreversibly with water. Even trace amounts of moisture in your solvent or on your glassware can consume the NaH, preventing the deprotonation of the amide N-H, which is the critical first step of the cyclization.

    • Solution: Ensure your tetrahydrofuran (THF) is anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it over a suitable drying agent (e.g., sodium/benzophenone). All glassware should be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

  • Purity of Starting Material: The precursor, methyl 2-(2-aminobenzamido)benzoate, must be pure. Acidic impurities can quench the NaH.

    • Solution: Verify the purity of your precursor by NMR and melting point. If necessary, purify it by column chromatography or recrystallization before proceeding to the cyclization step.

  • Insufficient Base or Temperature: While two equivalents of base are generally recommended, low-purity NaH or a particularly stubborn substrate might require adjustments.[3][4] The reaction typically requires reflux to proceed at a reasonable rate.

    • Solution:

      • Use a fresh batch of NaH. Sodium hydride is often sold as a 60% dispersion in mineral oil; ensure you are calculating equivalents based on the active reagent.

      • You can attempt to wash the NaH with dry hexanes to remove the mineral oil, but this must be done with extreme caution under an inert atmosphere.

      • Confirm that your reflux temperature is being reached and maintained.

Question: My yield is consistently low (20-30%), although the reaction does proceed. How can I optimize it?

Answer: A consistently low yield, assuming the above factors are controlled, suggests either an incomplete reaction or the formation of side products.

  • Reaction Time: While 18 hours is a standard reported time, some substituted precursors may react more slowly.[3][4]

    • Optimization: Monitor the reaction by TLC every few hours. If starting material is still present after 18 hours but the product spot is growing, consider extending the reaction time to 24 or even 36 hours.

  • Solvent Choice: THF is the most commonly reported solvent. Its ability to solvate the intermediate sodium salt and its boiling point are well-suited for this reaction.

    • Optimization: In some cases, a higher boiling point solvent like dioxane might be beneficial, but this should be approached with caution as it can promote side reactions.

Problem Area 2: Formation of Side Products

Question: I see my desired product on the TLC plate, but there's another major spot that is difficult to separate. What could this be?

Answer: The presence of a significant byproduct is a known issue, especially under strong basic conditions. A plausible, though not definitively reported for this specific 1,5-diazocine system, is a rearrangement reaction. A similar scaffold, 5,12-dihydrodibenzo[b,f][3][5]diazocine-6,11-dione, has been observed to rearrange to 2-(2-aminophenyl)isoindoline-1,3-dione in the presence of sodium hydride.[5][6] This highlights the potential for unexpected pathways under these conditions.

  • Diagnostic Check: Acquire detailed characterization data (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the isolated byproduct. Compare the spectra with known rearrangement products or analyze for unexpected structural features.

  • Mitigation Strategy:

    • Lower the Temperature: Try running the reaction at a lower temperature for a longer duration. For instance, start the reaction at room temperature for a few hours before slowly heating to reflux. This can sometimes favor the desired intramolecular cyclization over an intermolecular or rearrangement pathway.

    • Alternative Cyclization Method: If basic conditions are problematic, consider a different approach. While potentially leading to its own set of side products, a DCC (N,N'-dicyclohexylcarbodiimide) mediated cyclization in DMF has been used for similar structures.[2] However, this requires the precursor acid, not the ester, and may necessitate protection of the free amine to avoid side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the NaH-mediated cyclization?

A1: The reaction is an intramolecular nucleophilic acyl substitution, often compared to a Dieckmann condensation. The strong base (NaH) deprotonates the least hindered and most acidic N-H proton of the secondary amide. The resulting anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide ion to yield the eight-membered diazocine ring.

Note: The DOT script above is a template. Actual chemical structure images would be needed for a visual representation. Caption: Mechanism of the NaH-mediated intramolecular cyclization.

Q2: How critical are the reported reaction times and temperatures?

A2: They are excellent starting points but should be considered guides, not absolute rules. The reactivity of your specific substrate, influenced by electronic effects of any substituents on the aromatic rings, can significantly alter the optimal conditions. Always use TLC or LC-MS to monitor the reaction's progress to determine the true endpoint.

Q3: What are the best practices for the workup and purification of the final product?

A3: The workup is crucial for removing inorganic salts and excess base.

  • Quenching: After cooling the reaction, the excess NaH must be quenched. This is typically done by slowly adding the reaction mixture to a cold (0 °C) solution of 1N HCl.[3][4] This also protonates the product.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like ethyl acetate.

  • Washing: The combined organic layers should be washed sequentially with 1N HCl, water, and finally brine to remove any remaining impurities.[3][4]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DMF or ethyl acetate).[5]

Q4: Can I perform N-alkylation or N-acylation on the final product?

A4: Yes, the dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold can be further functionalized. N-alkylation can be achieved using an alkyl halide (e.g., ethyl bromoacetate) in the presence of a base like sodium hydride.[3][4] N-acylation can be performed using an acylating agent like acetic anhydride.[3] These post-cyclization modifications are valuable for creating libraries of compounds for biological screening.

Protocols & Data

Detailed Protocol: NaH-Mediated Cyclization

This protocol is adapted from established literature procedures.[3][4]

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the methyl 2-(2-aminobenzamido)benzoate precursor (1 equiv.).

  • Solvent Addition: Add anhydrous THF (approx. 20 mL per mmol of substrate) via cannula.

  • Base Addition: Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 2 equiv.) portion-wise at room temperature.

  • Reaction: Heat the resulting solution to reflux and maintain for 18 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 1N HCl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with 1N HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization.

Table 1: Summary of Cyclization Conditions and Reported Yields
Precursor SubstituentBase (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
UnsubstitutedNaH (2)THFReflux18~30-35%[3]
8-Bromo-2,3-dimethoxyNaH (2)THFReflux18~30-35%[3]
5-MethylNaH (2)THFReflux18~30-35%[3]
Electron-withdrawing groupNaH (2)THFReflux18~18-29%[3]

References

  • Bąk, A., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][3][7]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • Bąk, A., et al. (2020). Unsymmetrically Substituted Dibenzo[ b,f][3][7]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. PubMed, 25(4), 906. [Link]

  • Bąk, A., et al. (2020). (PDF) Unsymmetrically Substituted Dibenzo[b,f][3][7]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. ResearchGate. [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][3][5]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2855. [Link]

  • Bąk, A., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][3][7]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PMC - NIH. [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[ b, f][3][5]diazocine-6,11-dione Scaffold-A Useful Tool for Bioactive Molecules Design. PubMed. [Link]

Sources

Technical Support Center: Purification of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of dibenzo[b,f]diazocine-6,12(5H,11H)-dione isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these structurally complex molecules. The inherent rigidity and potential for constitutional isomerism in this scaffold demand robust and well-understood purification strategies.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Section 1: Foundational Purification Strategies & Troubleshooting

The primary challenges in purifying dibenzo[b,f]diazocine-6,12(5H,11H)-diones often stem from their poor solubility and the subtle structural differences between isomers.[3] This section addresses the most common initial purification step: recrystallization.

Frequently Asked Questions (FAQs): Recrystallization

Question 1: My crude dibenzo[b,f]diazocine-6,12(5H,11H)-dione product is an intractable solid with low solubility in common organic solvents. How do I select an appropriate recrystallization solvent?

Answer: This is a common issue. The planar, rigid nature of the dibenzodiazocine core leads to strong intermolecular π-π stacking and hydrogen bonding (if N-H protons are present), resulting in high lattice energy and low solubility.

The key is to identify a solvent (or solvent system) that can overcome these intermolecular forces at elevated temperatures but allows for controlled precipitation upon cooling.

Causality-Driven Solvent Selection:

  • Start with High-Boiling Point, Polar Aprotic Solvents: These solvents have the requisite polarity to disrupt intermolecular forces and the high boiling point needed to dissolve sufficient material. Based on synthesis literature for this class of compounds, solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent starting points.[4] Ethyl acetate has also been successfully used for crystallization.[4]

  • Employ a Solvent/Anti-Solvent System: If a single solvent results in "oiling out" or crash precipitation, a binary system is superior. The "good" solvent (e.g., DMF, THF) dissolves the compound, while the "anti-solvent" (e.g., water, methanol, hexane) is miscible with the good solvent but does not dissolve the compound, inducing gradual crystallization.

Troubleshooting Flowchart: Recrystallization Issues

G Troubleshooting Recrystallization start Crude Product solubility Q: Is the compound soluble in a hot solvent? start->solubility solution_yes A: Use a high-boiling polar aprotic solvent (e.g., DMF, Ethyl Acetate). solubility->solution_yes Yes solution_no A: Solvent is unsuitable. Try a stronger solvent (e.g., DMSO) or increase temperature. solubility->solution_no No oiling_out Q: Does the compound 'oil out' upon cooling? no_crystals Q: No crystals form upon cooling? oiling_out->no_crystals No solution_oil A: Cool slower. Use less solvent. Switch to a solvent/anti-solvent system. oiling_out->solution_oil Yes solution_no_xtal A: Induce crystallization. Scratch flask walls. Add a seed crystal. Add anti-solvent slowly. no_crystals->solution_no_xtal solution_yes->oiling_out

Caption: Troubleshooting common recrystallization problems.

Step-by-Step Protocol: Recrystallization from DMF/Water

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of DMF required to dissolve the solid at a high temperature (e.g., 100-120 °C). Stir until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly towards room temperature. Once cooling begins, slowly add deionized water (the anti-solvent) dropwise until the solution becomes faintly turbid.

  • Maturation: Heat the mixture slightly to redissolve the precipitate and then allow it to cool undisturbed for several hours or overnight. This slow process is critical for forming well-ordered crystals, which helps exclude impurities and potentially separate isomers with different crystal packing energies.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 DMF/water, followed by pure water, and then a non-polar solvent like hexane to aid drying.

  • Validation: Dry the crystals under vacuum and verify purity using HPLC, LC-MS, and ¹H NMR. The disappearance of impurity peaks and sharp melting point are indicators of success.

Section 2: Chromatographic Separation of Isomers

When recrystallization is insufficient to separate a mixture of constitutional isomers, chromatography is the required next step. The choice of technique depends on the nature of the isomerism (constitutional vs. enantiomeric) and the scale of the purification.

Frequently Asked Questions (FAQs): Chromatography

Question 2: I have a mixture of constitutional isomers of a substituted dibenzo[b,f]diazocine-6,12(5H,11H)-dione. How do I develop a separation method using column chromatography?

Answer: Constitutional isomers have different connectivity and thus different physical properties (polarity, solubility), making them separable by standard chromatographic techniques like flash column chromatography.

Method Development Workflow:

G Chromatography Method Development cluster_0 Phase 1: Analytical TLC cluster_1 Phase 2: Preparative Column Chromatography TLC 1. Spot mixture on TLC plate. 2. Develop in various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH). Analyze 3. Visualize spots (UV light). 4. Calculate Rf values. TLC->Analyze Decision Decision Analyze->Decision Prep 5. Pack column with silica gel. 6. Load sample (dry or wet loading). 7. Elute with optimized solvent system from TLC. Decision->Prep Optimized System Found Collect 8. Collect fractions. 9. Monitor fractions by TLC. Prep->Collect Combine 10. Combine pure fractions and evaporate solvent. Collect->Combine

Caption: Workflow for developing a column chromatography method.

Key Considerations for Dibenzo-diazocines:

  • Stationary Phase: Standard silica gel is typically effective.

  • Mobile Phase: Due to the polar nature of the dilactam core, you will likely need a relatively polar mobile phase. Start with systems like Hexane/Ethyl Acetate and Dichloromethane/Methanol. A common mobile phase for related structures is a gradient of ethyl acetate in hexane.[4]

  • Loading: These compounds often have poor solubility in the mobile phase. Dry loading is highly recommended. Dissolve your crude product in a strong solvent (like DCM or THF), add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and load this powder onto the top of your column. This prevents band broadening and improves resolution.

Table 1: Starting Solvent Systems for TLC Analysis

System NameNon-Polar ComponentPolar ComponentTypical Starting Ratio (v/v)Notes
Hex/EtOAcHexaneEthyl Acetate70:30Good for moderately polar compounds. Increase EtOAc for higher polarity.
DCM/MeOHDichloromethaneMethanol98:2Excellent for more polar compounds. Add MeOH sparingly as it significantly increases eluting power.
Tol/AcetoneTolueneAcetone80:20An alternative system if Hex/EtOAc or DCM/MeOH fail to provide separation.

Question 3: My synthesis is expected to produce a racemic mixture. How can I separate the enantiomers?

Answer: Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatography. You must use a chiral technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analytical and preparative separation of lactam enantiomers.[5][6]

Expert Insight: The choice of Chiral Stationary Phase (CSP) is paramount. For lactam-containing structures, polysaccharide-derived and cyclodextrin-based CSPs have shown broad applicability.[5][7]

  • Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC): These are robust and can be used in normal-phase, polar organic, and reversed-phase modes, offering great flexibility.

  • Cyclodextrin-based CSPs (e.g., Cyclobond™): These are particularly effective in reversed-phase mode and have been successfully used to separate numerous β-lactam enantiomers.[5][8] The dimethylphenyl carbamate functionalized cyclodextrin phase has been noted for its effectiveness.[5]

Step-by-Step Protocol: Chiral HPLC Method Screening

  • Column Selection: Start with a polysaccharide-based column (e.g., Chiralpak IA) and a cyclodextrin-based column (e.g., Cyclobond I 2000 DMP).

  • Mobile Phase Screening:

    • Normal Phase: Start with Hexane/Isopropanol (IPA) mixtures (e.g., 90:10). Additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can drastically improve peak shape.

    • Reversed Phase: Use Acetonitrile/Water or Methanol/Water. This mode was found to be most effective for many β-lactam separations on cyclodextrin CSPs.[5]

  • Optimization: Once initial separation is observed, optimize the resolution (Rs) by:

    • Adjusting the ratio of the mobile phase components.

    • Lowering the column temperature (often improves resolution).

    • Reducing the flow rate.

  • Validation: The identity of each enantiomeric peak can be confirmed using a chiral detector (e.g., a circular dichroism detector) or by comparison to an enantiomerically pure standard if available.

Section 3: Purity Verification & Isomer Identification

Purification is incomplete without rigorous verification. After isolation, you must confirm the purity and definitively identify the isomeric structure.

Frequently Asked Questions (FAQs): Analysis and Identification

Question 4: I have isolated a product. How can I be certain it is the correct isomer and that it is pure?

Answer: A combination of techniques is required for unambiguous proof of structure and purity.

  • Purity Assessment:

    • HPLC/UPLC: This is the gold standard. A single, sharp peak on two different orthogonal methods (e.g., a reversed-phase C18 column and a polar-embedded column) provides high confidence in purity (>95%).

    • Melting Point: A sharp, well-defined melting point is a classic indicator of high purity. Compare it to literature values if available.[4]

  • Isomer Identification:

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY): This is the most powerful tool for identifying constitutional isomers. Differences in chemical shifts, coupling constants, and through-space correlations (NOESY) will allow you to distinguish between isomers based on their unique chemical environments and spatial arrangements.

    • X-Ray Crystallography: This provides absolute, unambiguous structural confirmation of a single isomer by mapping the precise atomic positions in a crystal.[1][9] If you can grow a suitable single crystal, this method is definitive. It can also reveal key structural features like the dihedral angle between the benzene rings.[9][10]

    • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition (exact mass) of your compound, ensuring you have the correct molecular formula.[4]

References

  • Armstrong, D. W., et al. (2005). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases . ResearchGate. Available at: [Link]

  • Armstrong, D. W., et al. (2009). Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases . Chromatographia, 69(3), 331-337. Available at: [Link]

  • Armstrong, D. W., et al. (2007). Enantiomeric Separation of a Series of β‐Lactams Using Capillary Zone Electrophoresis . Journal of Liquid Chromatography & Related Technologies, 30(12). Available at: [Link]

  • Kowalski, P., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][5][6]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design . Molecules, 25(4), 899. Available at: [Link]

  • Sun, S. W. (1995). Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics . Journal of Chromatography A, 694(1), 195-208. Available at: [Link]

  • Kowalski, P., et al. (2020). Unsymmetrically Substituted Dibenzo[ b,f][5][6]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design . PubMed. Available at: [Link]

  • Kowalski, P., et al. (2020). (PDF) Unsymmetrically Substituted Dibenzo[b,f][5][6]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design . ResearchGate. Available at: [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][5]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design . Molecules, 25(12), 2789. Available at: [Link]

  • Kowalski, P., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][5][6]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design . MDPI. Available at: [Link]

  • Bieszczad, B., et al. (2020). The synthesis of 5,12-dihydrodibenzo[b,f][1][5]diazocine-6,11-dione scaffold . ResearchGate. Available at: [Link]

  • Gritti, F., & Guiochon, G. (2012). Finding the Best Separation for Enantiomeric Mixtures . LCGC International. Available at: [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f][5][6]diazocine-6,12(5H,11H)-dione . Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o469. Available at: [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). (PDF) 5,11-Dimethyldibenzo[b,f][5][6]diazocine-6,12(5H,11H)-dione . ResearchGate. Available at: [Link]

  • Nonnenmacher, J., et al. (2000). Structure and conformational analysis of 5,11-dibenzyldibenzo[b,f][5][6]diazocine-6,12-dione. A novel approach for new chemosensitizers . ResearchGate. Available at: [Link]

  • Pramanik, S., et al. (2023). Substrate Switchable Pathway for Selective Construction of Bridged Dibenzo[b,f][5][6]diazocines and Bridged Spiromethanodibenzo[b,e]azepines . The Journal of Organic Chemistry, 88(12), 8145–8157. Available at: [Link]

  • Abdel-Rahman, A. A.-H. (2012). Synthesis and some reactions of functionalized 11,12-dihydro-5H-dibenzo[b,g]azonines . ResearchGate. Available at: [Link]

  • Staubitz, A., et al. (2021). Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties . Molecules, 26(14), 4165. Available at: [Link]

  • Collado, I., et al. (1998). 6,12-Diphenyldibenzo[b,f][5][6]diazocine as an Electron-Capture Agent: Efficient Mechanistic Probe for SET Processes and Reagent for the Oxidative Dimerization of Benzylic Organometallics . ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dibenzo[b,f]diazocine-6,12(5H,11H)-dione and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide you with the expertise and practical guidance to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My synthesis from isatoic anhydride and 2-aminobenzoic acid yielded a yellow, bicyclic product instead of the desired dibenzo[b,f]diazocine-6,12(5H,11H)-dione. What is this side product and how can I avoid its formation?

Answer:

This is a common issue when employing a one-pot approach. The yellow, bicyclic product you've likely isolated is a 2-(2-aminophenyl)-4H-benzo[d][1][2]oxazin-4-one derivative[3]. This side reaction occurs when the intermediate 2-(2-aminobenzamido)benzoic acid undergoes an intramolecular cyclization, expelling water, instead of the desired intermolecular cyclization to form the eight-membered ring.

Causality and Prevention:

The formation of the oxazinone is often favored by acidic conditions and high temperatures in a one-pot reaction. To favor the formation of the desired dibenzo[b,f]diazocine-6,12(5H,11H)-dione, a stepwise approach is recommended.

Troubleshooting Protocol:

  • Isolate the Intermediate: First, synthesize and isolate the 2-(2-aminobenzamido)benzoic acid intermediate. This is achieved by reacting the isatoic anhydride with a 2-aminobenzoic acid derivative under milder conditions.

  • Controlled Cyclization: The subsequent cyclization of the isolated intermediate to the desired dibenzo[b,f]diazocine-6,12(5H,11H)-dione should be carried out under basic conditions. A common and effective method is to use sodium hydride in an anhydrous solvent like THF and reflux the reaction mixture[2].

Visualizing the Reaction Pathways:

reaction_pathway start Isatoic Anhydride + 2-Aminobenzoic Acid intermediate 2-(2-aminobenzamido)benzoic acid start->intermediate Milder Conditions desired_product Dibenzo[b,f]diazocine- 6,12(5H,11H)-dione intermediate->desired_product Base (e.g., NaH), Anhydrous THF, Reflux side_product 2-(2-aminophenyl)-4H-benzo[d][1,3]oxazin-4-one intermediate->side_product Acidic Conditions, High Temp. dcc_coupling_workflow start Dissolve 2-(2-aminobenzamido)benzoic acid in Anhydrous DMF under High Dilution add_dcc Add DCC (and HOBt/NHS) Slowly at 0°C start->add_dcc react Allow to Warm to Room Temperature and Stir for 18-24h add_dcc->react workup Filter off Dicyclohexylurea (DCU) and Purify Crude Product react->workup product Dibenzo[b,f]diazocine-6,12(5H,11H)-dione workup->product

Caption: Optimized workflow for DCC-mediated cyclization.

FAQ 4: In the absence of an alkylating agent, my 5,12-dihydrodibenzo[b,f]d[1][6]iazocine-6,11-dione rearranged to another product. What is this rearrangement and why does it happen?

Answer:

This is an interesting and important observation. In the presence of a base like sodium hydride, and without an alkylating agent, 5,12-dihydrodibenzo[b,f]d[1][4]iazocine-6,11-dione can undergo an unprecedented rearrangement to form 2-(2-aminophenyl)isoindoline-1,3-dione.[5]

Mechanistic Insight:

While the exact mechanism may be complex, it is proposed that the basic conditions facilitate a ring-opening and subsequent intramolecular recyclization to form the thermodynamically more stable five-membered isoindoline ring system.

Prevention:

This rearrangement can be avoided by ensuring that an alkylating or acylating agent is present in the reaction mixture when treating the dibenzo[b,f]diazocine-6,11-dione with a base. The electrophile will react with the deprotonated amide, preventing the rearrangement pathway.

References

  • Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties - PMC - NIH. (2021-07-08). [Link]

  • (PDF) Unsymmetrically Substituted Dibenzo[b,f]-[1][6]diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - ResearchGate. (2020-02-18). [Link]

  • Unsymmetrically Substituted Dibenzo[b,f]-[1][6]diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - PMC - NIH. (2020-02-18). [Link]

  • Synthesis and some reactions of functionalized 11,12-dihydro-5H-dibenzo[b,g]azonines. (2015-08-06). [Link]

  • (PDF) 5,11-Dimethyldibenzo[b,f]d[1][6]iazocine-6,12(5H,11H)-dione - ResearchGate. (2008-01-01). [Link]

  • Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials - Beilstein Journals. (2019-03-20). [Link]

  • Unsymmetrically Substituted Dibenzo[b,f]-[1][6]diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - MDPI. (2020-02-18). [Link]

  • Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f]d[1][4]iazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design - MDPI. (2020-07-29). [Link]

  • The synthesis of 5,12-dihydrodibenzo[b,f]d[1][4]iazocine-6,11-dione scaffold. - ResearchGate. (n.d.). [Link]

  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - MDPI. (2022-09-13). [Link]

  • (PDF) Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties. (2021-07-09). [Link]

  • Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties | ACS Omega - ACS Publications. (2021-07-08). [Link]

Sources

Technical Support Center: Enhancing the Cytotoxic Effect of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you enhance the cytotoxic effects of this promising class of compounds in your cancer research.

Introduction: The Therapeutic Potential and Challenges of Dibenzo[b,f]diazocine-6,12(5H,11H)-diones

Dibenzo[b,f]diazocine-6,12(5H,11H)-dione and its derivatives represent a class of heterocyclic compounds with a privileged structure for drug design and development.[1][2] Preliminary studies have indicated their potential as cytotoxic agents against various cancer cell lines, including HeLa (cervical cancer) and U87 (glioblastoma).[3][4] However, a common challenge encountered with these compounds is their often weak to moderate cytotoxic efficacy, necessitating strategies to enhance their anticancer activity.[3] Furthermore, their hydrophobic nature can lead to experimental difficulties, such as poor solubility in aqueous cell culture media.

This guide will provide you with the necessary tools and knowledge to overcome these challenges and unlock the full therapeutic potential of dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the experimental evaluation of dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives.

Q1: My dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivative shows low cytotoxicity (high IC50 value). What are the initial steps to improve its efficacy?

A1: A high IC50 value is a common starting point for this class of compounds. Here’s a systematic approach to address this:

  • Confirm Compound Integrity and Purity: Before proceeding, ensure the compound's identity and purity using techniques like NMR, mass spectrometry, and HPLC. Impurities can significantly impact biological activity.

  • Optimize Assay Conditions: Re-evaluate your cytotoxicity assay protocol. Factors such as cell seeding density, treatment duration, and the type of assay (e.g., MTT, XTT, or LDH) can influence the apparent cytotoxicity.

  • Investigate Solubility: Due to their hydrophobic nature, these compounds can precipitate in aqueous media, leading to an underestimation of their true potency. Refer to the "Troubleshooting Guide for Poor Compound Solubility" in Part 2 for detailed strategies.

  • Consider Structural Modifications: Research suggests that the cytotoxic effect of these derivatives can be enhanced through specific structural changes. For instance, the introduction of a naphthalen-1-ylmethyl group has been shown to increase cytotoxicity.[3][4]

Q2: I'm observing inconsistent results between replicate wells in my cytotoxicity assays. What could be the cause?

A2: High variability between replicates is a common issue that can often be traced back to a few key factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling.

  • Compound Precipitation: As mentioned, poor solubility can lead to uneven distribution of the compound in the wells. Visually inspect your plates under a microscope for any signs of precipitation.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of your compound. To mitigate this, consider filling the perimeter wells with sterile phosphate-buffered saline (PBS) and not using them for experimental data.

  • Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in both cell and compound dispensing.

Q3: What is the likely mechanism of action for the cytotoxic effect of these derivatives?

A3: While research is ongoing, there is evidence to suggest that some tricyclic analogs with a central eight-membered heterocyclic ring, similar to the dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold, may act as Histone Deacetylase (HDAC) inhibitors .[5] A strong correlation between HDAC inhibition and cytotoxic effect has been observed for these related compounds.[5] HDAC inhibitors are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7][8]

Q4: How can I explore synergistic interactions to enhance the cytotoxicity of my compound?

A4: Combining your dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivative with other anticancer agents is a promising strategy. Given their potential as HDAC inhibitors, consider combinations with:

  • DNA Damaging Agents: Drugs like cisplatin and doxorubicin have shown synergistic effects with HDAC inhibitors.[9][10]

  • Topoisomerase Inhibitors: Combining with agents like etoposide can also enhance cytotoxicity.

  • TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand): Co-administration with TRAIL can synergistically induce apoptosis by activating both the intrinsic and extrinsic pathways.[11][12]

A detailed protocol for assessing synergy is provided in Part 3.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges.

Guide 1: Poor Compound Solubility in Aqueous Media

The hydrophobic nature of dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives is a primary experimental hurdle.

Problem Potential Cause Troubleshooting Steps
Precipitation observed in stock solution or upon dilution in cell culture media. The compound's solubility limit has been exceeded.1. Optimize Solvent Choice: While DMSO is a common solvent, consider alternatives like dimethylformamide (DMF) if solubility remains an issue. 2. Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a concentrated stock. 3. Gentle Warming and Sonication: Gentle warming (to 37°C) or brief sonication of the stock solution can aid dissolution. However, be mindful of potential compound degradation. 4. Use of Surfactants: Incorporate a low, non-toxic concentration of a surfactant like Tween® 80 or Pluronic® F-68 in your media to improve solubility.
Inconsistent cytotoxicity results, potentially due to precipitation. Uneven distribution of the compound in the assay plate.1. Vortex during Dilution: When diluting the stock solution into the final culture medium, vortex the medium to ensure rapid and even dispersion. 2. Visually Inspect Plates: Before and after incubation, examine your plates under a microscope to check for any signs of compound precipitation.
Low apparent cytotoxicity. The effective concentration of the compound in solution is lower than the nominal concentration due to precipitation.1. Determine Aqueous Solubility: Experimentally determine the maximum soluble concentration of your compound in the cell culture medium to set a realistic upper limit for your dose-response studies. 2. Consider Nanoparticle Formulation: For in vivo studies or more advanced in vitro models, encapsulating the compound in nanoparticles can significantly improve its solubility and delivery. (See Part 3 for a general protocol).
Guide 2: Inconsistent or Unreliable Cytotoxicity Assay (MTT) Results

The MTT assay is widely used, but it is susceptible to artifacts, especially with compounds that may have reducing properties or interfere with formazan crystal solubilization.

Problem Potential Cause Troubleshooting Steps
High background absorbance in control wells. 1. Contamination: Bacterial or fungal contamination can reduce the MTT reagent. 2. Media Components: Phenol red or other components in the media may interfere with absorbance readings.1. Aseptic Technique: Ensure strict aseptic technique throughout the experiment. 2. Use Phenol Red-Free Media: If interference is suspected, switch to a phenol red-free medium for the duration of the assay.
Low absorbance readings across the plate. 1. Low Cell Number: Insufficient number of viable cells to produce a strong signal. 2. Incomplete Formazan Solubilization: The purple formazan crystals are not fully dissolved.1. Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line. 2. Ensure Complete Solubilization: After adding the solubilization buffer (e.g., DMSO or an acidic isopropanol solution), ensure all formazan crystals are dissolved by pipetting up and down and visually inspecting the wells.
Irreproducible IC50 values between experiments. 1. Variability in Cell Health: Using cells at different passage numbers or confluency levels. 2. Inconsistent Incubation Times: Variations in the duration of compound treatment or MTT incubation.1. Standardize Cell Culture: Use cells within a consistent range of passage numbers and ensure they are in the logarithmic growth phase. 2. Strict Adherence to Timelines: Maintain consistent incubation times for all steps of the assay across all experiments.

Part 3: Experimental Protocols and Methodologies

Protocol 1: Enhancing Cytotoxicity through Synergistic Combination with Doxorubicin

This protocol outlines a checkerboard assay to assess the synergistic effect of a dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivative (Compound X) in combination with doxorubicin.

1. Materials:

  • Compound X (dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivative)

  • Doxorubicin

  • Cancer cell line of interest (e.g., HeLa, U87)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Plate reader

2. Procedure:

  • Day 1: Cell Seeding

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Day 2: Drug Treatment

    • Prepare serial dilutions of Compound X and doxorubicin in complete medium at 2x the final desired concentrations.

    • Create a dose-response matrix by adding 50 µL of the 2x Compound X dilutions and 50 µL of the 2x doxorubicin dilutions to the appropriate wells. Include wells with each drug alone and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • Day 4/5: Cytotoxicity Assessment (MTT Assay)

    • Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.

Protocol 2: General Method for Liposomal Formulation of Hydrophobic Derivatives

This protocol provides a general starting point for encapsulating a hydrophobic dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivative into liposomes to improve solubility and delivery.[1]

1. Materials:

  • Dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivative

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

2. Procedure:

  • Lipid Film Formation:

    • Dissolve the dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivative, DPPC, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:10:5 compound:DPPC:cholesterol).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with PBS by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC).

  • Sonication and Extrusion:

    • Sonicate the resulting suspension using a probe or bath sonicator to reduce the size of the multilamellar vesicles.

    • Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

  • Purification:

    • Remove any unencapsulated compound by dialysis or size exclusion chromatography.

5. Characterization:

  • Determine the particle size and zeta potential using dynamic light scattering.

  • Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the compound concentration using HPLC or UV-Vis spectrophotometry.

Part 4: Visualizing the Mechanism of Action

Based on the likely mechanism of action as HDAC inhibitors, the cytotoxic effect of dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives is expected to involve the induction of apoptosis. HDAC inhibitors can activate both the intrinsic and extrinsic apoptotic pathways.[6][7][8]

Diagram 1: The Intrinsic (Mitochondrial) Apoptotic Pathway

IntrinsicApoptosis CompoundX Dibenzo[b,f]diazocine-6,12 (5H,11H)-dione Derivative HDAC HDAC Inhibition CompoundX->HDAC BH3_only Upregulation of BH3-only proteins (e.g., Bim, Bid) HDAC->BH3_only Bax_Bak Activation of Bax and Bak BH3_only->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Release of Cytochrome c MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives.

Diagram 2: The Extrinsic (Death Receptor) Apoptotic Pathway

ExtrinsicApoptosis CompoundX Dibenzo[b,f]diazocine-6,12 (5H,11H)-dione Derivative HDAC HDAC Inhibition CompoundX->HDAC DeathReceptors Upregulation of Death Receptors (e.g., TRAIL-R2/DR5) HDAC->DeathReceptors DISC Death-Inducing Signaling Complex (DISC) Formation DeathReceptors->DISC Ligand binding (e.g., TRAIL) Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid_cleavage Bid Cleavage to tBid Caspase8->Bid_cleavage Apoptosis Apoptosis Caspase3->Apoptosis Intrinsic_pathway Amplification via Intrinsic Pathway Bid_cleavage->Intrinsic_pathway

Caption: Extrinsic apoptotic pathway potentially activated by these derivatives.

Part 5: Data Summary Table

The following table summarizes the reported IC50 values for some dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives against various cell lines. This data can serve as a benchmark for your own experiments.

CompoundCell LineIC50 (µM)Reference
2-Bromodibenzo[b,f][1][11]diazocine-6,12(5H,11H)-dioneHeLa97.3[3][4]
2-bromo-11-methyl-5-(naphthalen-1-ylmethyl)dibenzo[b,f][1][11]diazocine-6,12(5H,11H)-dioneHeLa75.3[3][4]
2-bromo-11-methyl-5-(naphthalen-1-ylmethyl)dibenzo[b,f][1][11]diazocine-6,12(5H,11H)-dioneU8775.4[3][4]
2-bromo-11-methyl-5-(naphthalen-1-ylmethyl)dibenzo[b,f][1][11]diazocine-6,12(5H,11H)-dioneHEK293 (normal)119.0[3][4]

References

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  • Rosato, R. R., Almenara, J. A., Dai, Y., & Grant, S. (2003). Simultaneous activation of the intrinsic and extrinsic pathways by histone deacetylase (HDAC) inhibitors and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) synergistically induces mitochondrial damage and apoptosis in human leukemia cells. Molecular cancer therapeutics, 2(12), 1273–1284. [Link]

  • Witt, O., Deubzer, H. E., Milde, T., & Oehme, I. (2016). Suberanilohydroxamic acid (vorinostat) synergistically enhances the cytotoxicity of doxorubicin and cisplatin in osteosarcoma cell lines. Anticancer drugs, 27(10), 1001–1010. [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. The Journal of clinical investigation, 124(1), 30–39. [Link]

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  • Bertrand, P., & Blanquart, C. (2019). Histone Deacetylase Inhibitors Delivery using Nanoparticles with Intrinsic Passive Tumor Targeting Properties for Tumor Therapy. Theranostics, 9(11), 3173–3185. [Link]

  • Ghavami, S., Hashemi, M., Ande, S. R., Yeganeh, B., Xiao, W., Eshraghi, M., ... & Los, M. (2009). Histone deacetylase inhibitors and cell death. Journal of cellular and molecular medicine, 13(8a), 1411–1429. [Link]

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  • Nikolskaya, E., et al. (2024). Evaluation of the Synergistic Effect of the Combination of Doxorubicin and Vorinostat on Breast Tumor Cells Using the Loewe Model. International Journal of Molecular Sciences, 25(1), 587. [Link]

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  • Bieszczad, B., Garbicz, D., Świtalska, M., Dudek, M. K., & Mieczkowski, A. (2021). Novel Vorinostat Analogues with Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity Against Leukemias and Lymphomas. Molecules, 26(16), 4991. [Link]

  • Chen, H., et al. (2024). Construction and evaluation of liposomal drug delivery system for an ALK/HDACs dual-targeted inhibitor with sustained release and enhanced antitumor effect. Journal of Nanobiotechnology, 22(1), 345. [Link]

  • Bieszczad, B., Golec, E., Trzybiński, D., Głaszczka, E., & Mieczkowski, A. (2020). Unsymmetrically-Substituted 5, 12-dihydrodibenzo [b, f][1][13] diazocine-6, 11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2855. [Link]

  • Wang, X., et al. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 26(11), 3333. [Link]

  • Ramaswamy, M., et al. (2009). Phase I trial of vorinostat and doxorubicin in solid tumours: histone deacetylase 2 expression as a predictive marker. British journal of cancer, 101(8), 1295–1301. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Głaszczka, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][11]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Głaszczka, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][11]-diazocine-6,12(5H,11H)dione-A Convenient Scaffold for Bioactive Molecule Design. Molecules (Basel, Switzerland), 25(4), 906. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Głaszczka, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][11]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. ResearchGate. [Link]

  • Bieszczad, B., Golec, E., Trzybiński, D., Głaszczka, E., & Mieczkowski, A. (2020). Unsymmetrically-Substituted 5, 12-dihydrodibenzo [b, f][1][13] diazocine-6, 11-dione Scaffold-A Useful Tool for Bioactive Molecules Design. Molecules (Basel, Switzerland), 25(12), E2855. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Głaszczka, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][11]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. National Center for Biotechnology Information. [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5, 11-Dimethyldibenzo [b, f][1][11] diazocine-6, 12 (5 H, 11 H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(2), o469. [Link]

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Technical Support Center: Crystallographic Analysis of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the crystallographic analysis of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold. This privileged heterocyclic framework is a cornerstone in medicinal chemistry and drug development, making its precise three-dimensional structural characterization by single-crystal X-ray diffraction a critical step in understanding its biological activity.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the specific and often complex challenges encountered during the crystallization and structural analysis of this molecular class. We will delve into the causality behind experimental choices, providing you with not just procedures, but the scientific rationale required to adapt and overcome experimental hurdles.

Section 1: Core Crystallization Challenges

Researchers often find that obtaining diffraction-quality single crystals of dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives is a significant bottleneck. The inherent flexibility of the eight-membered ring, combined with the potential for various intermolecular interactions, leads to several common issues:

  • Polymorphism and Solvate Formation: The core structure is known to crystallize in different forms, including various solvates with common laboratory solvents like DMF, ethanol, and DMSO.[3] This can lead to reproducibility issues and requires meticulous control over crystallization conditions.

  • Poor Crystal Quality: The compounds may precipitate as microcrystalline powders, oils, or fine needles that are unsuitable for single-crystal X-ray diffraction. This is often a consequence of rapid, uncontrolled nucleation.

  • Structural Disorder: Substituents on the amide nitrogens, such as methyl groups, have been observed to exhibit positional disorder within the crystal lattice.[3][4] This complicates the structure refinement process and requires advanced modeling techniques.

The following sections provide targeted advice to navigate these challenges.

Section 2: Troubleshooting Guide & FAQs

Part A: Crystal Growth and Screening

Q1: My compound is crashing out of solution as a fine powder or oil. What's happening and how can I fix it?

A1: This is a classic sign of excessively high supersaturation, where nucleation occurs too rapidly for large, ordered crystals to form. The goal is to approach the saturation point slowly and allow only a few nucleation sites to develop.

  • Causality: The solubility of your compound is highly sensitive to both solvent and temperature. A rapid change in either (e.g., fast cooling, rapid evaporation) forces the molecules out of solution before they can organize into a crystal lattice.

  • Troubleshooting Steps:

    • Reduce Concentration: Start with a more dilute solution. It is better to see no crystals form initially and allow slow concentration than to force a rapid precipitation.[5]

    • Control Evaporation: Use a vessel with a narrow opening or cover the vial with parafilm and pierce it with only one or two small holes. This slows solvent evaporation, giving the molecules more time to self-assemble.[6]

    • Slow Cooling: If using a temperature-based method, ensure the cooling is gradual. A hot saturated solution can be placed in a Dewar flask filled with warm water to slow the cooling process from hours to days.[6]

    • Solvent System Modification: If your compound is highly soluble in a solvent, it may be difficult to control its precipitation. Consider using a binary solvent system where your compound is soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "anti-solvent"). Layering the anti-solvent on top of a solution of your compound in the good solvent can lead to slow crystal growth at the interface.

Q2: I've managed to grow crystals, but they are consistently too small, twinned, or shaped like fine needles. How can I improve their morphology?

A2: Poor crystal morphology is often related to the kinetics of crystal growth. The growth rate along different crystallographic axes is influenced by the solvent environment and intermolecular interactions.

  • Causality: Rapid growth often favors one dimension, leading to needles. Twinning occurs when two or more crystals intergrow in a defined crystallographic orientation, which can be difficult to deconvolve during data analysis. The purer the starting material, the better the chance of growing high-quality single crystals.[7]

  • Troubleshooting Steps:

    • Re-purify Your Material: Ensure your compound is >95% pure. Impurities can act as nucleation sites, leading to many small crystals, or they can disrupt the crystal lattice, inhibiting ordered growth.

    • Screen a Wider Range of Solvents: The solvent can be incorporated into the lattice, changing the packing forces and, consequently, the crystal habit.[6][7] A systematic screening is essential (see Table 1).

    • Reduce the Number of Nucleation Sites: Filter your saturated solution through a syringe filter (0.22 µm) into a clean, scratch-free crystallization vessel. This removes dust and other particulate matter that can serve as nucleation points.[7]

    • Introduce a Seed Crystal: If you have previously grown a small crystal, you can use it to seed a carefully prepared, slightly undersaturated solution. As the solution slowly concentrates, growth will occur exclusively on the seed crystal, leading to a larger, higher-quality specimen.[8]

Q3: I've identified multiple crystal forms in my screening. How can I reliably produce a single, desired polymorph?

A3: Controlling polymorphism is a matter of precise control over the crystallization environment. Each polymorph has a specific thermodynamic stability range, which is dependent on factors like temperature, solvent, and pressure.

  • Causality: Different crystal packing arrangements (polymorphs) or the inclusion of solvent molecules (solvates/hydrates) can have very similar lattice energies, leading to their concurrent or selective crystallization under slightly different conditions.[3]

  • Troubleshooting Steps:

    • Meticulous Record Keeping: Document every parameter of your crystallization experiments: solvent(s), temperature, concentration, and vessel type. This will help you identify the conditions that favor a specific form.

    • Thermodynamic vs. Kinetic Control: Fast crystallization (kinetic control) often yields a less stable polymorph. Slower methods, like vapor diffusion over several weeks, are more likely to produce the thermodynamically most stable form.

    • Standardize Your Procedure: Once you identify conditions that yield the desired form, standardize the protocol. Use the same solvent source, the same temperature profile, and the same type of vessel to ensure reproducibility.

Part B: Data Collection & Refinement

Q4: My structure model has refined to a reasonable R-factor, but I see large, unassigned peaks in the difference Fourier map, especially near the amide nitrogens. What do they represent?

A4: This is a strong indication of positional disorder, a known challenge for N-substituted derivatives of this scaffold.[3][4] The flexible eight-membered ring can adopt slightly different conformations, and N-alkyl substituents may occupy multiple positions within the averaged crystal lattice.

  • Causality: In the crystal of 5,11-Dimethyldibenzo[b,f][1][9]diazocine-6,12(5H,11H)-dione, the two methyl groups were found to be disordered over two positions.[3][4] This means that across the millions of unit cells in the crystal, the methyl group doesn't sit in the exact same spot every time. The electron density you see is a weighted average of these positions.

  • Troubleshooting Steps:

    • Identify the Disordered Group: The residual peaks will often appear in chemically sensible locations near a flexible part of the molecule.

    • Model with Multiple Components: Use crystallographic software (like SHELXL) to model the disordered atom or group over two or more positions. You will need to use commands like PART 1 and PART 2.

    • Refine Occupancies: The site occupation factors (SOFs) for the different components of the disorder must sum to 1. For a two-site disorder, you would assign one part an occupancy of 21 (variable FVAR 1) and the other an occupancy of -21 (variable 1-FVAR 1). The refinement will then determine the relative populations of the two positions. In the published structure of the dimethyl derivative, the occupancies were fixed at 0.75:0.25 and 0.65:0.35 for the two different methyl groups.[3][4]

    • Apply Restraints: To maintain sensible bond lengths and angles in the disordered components, you will need to apply geometric restraints (e.g., SADI, SAME, DFIX). This is crucial for a stable and chemically meaningful refinement.

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Crystallization Screening Workflow

This protocol outlines a systematic approach to screen for initial crystallization hits.

  • Material Preparation: Ensure the sample of dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivative is of the highest possible purity (>95%).

  • Solubility Test: Determine the approximate solubility in a range of solvents (see Table 1) to identify "good" solvents and potential "anti-solvents".

  • Primary Screening Setup:

    • Prepare near-saturated stock solutions of your compound in 3-4 "good" solvents (e.g., Dichloromethane, Ethyl Acetate, DMF).

    • Filter each solution into a clean 1-dram vial.

    • Set up crystallization trials using multiple methods in parallel:

      • Slow Evaporation: Cover the vials with parafilm, pierce with 1-2 needle holes, and leave undisturbed.[3]

      • Vapor Diffusion (Anti-solvent): Place the open vial inside a larger, sealed jar containing a few mL of an anti-solvent (e.g., Hexane, Diethyl Ether).

      • Cooling: Place a saturated solution in a refrigerator (4 °C) or freezer (-20 °C), ensuring the solvent will not freeze.[7]

  • Observation: Monitor the trials daily for the first week, then weekly. Document any changes (precipitation, oiling out, crystal formation) with detailed notes and photographs.

Table 1: Recommended Solvents for Crystallization Screening

Solvent Class Examples Typical Role Notes
Halogenated Dichloromethane, Chloroform Good Solvent Known to yield single crystals for N,N'-dimethyl derivatives.[3][4]
Ethers Diethyl Ether, THF Anti-solvent/Co-solvent THF can sometimes be incorporated into the crystal lattice via H-bonding.[7]
Esters Ethyl Acetate, Isopropyl Acetate Good Solvent Medium polarity, good for slow evaporation.
Alcohols Methanol, Ethanol, Isopropanol Good/Co-solvent Can form hydrogen bonds, potentially leading to solvates.
Aprotic Polar DMF, DMSO, Acetonitrile Good Solvent High boiling points; good for slow diffusion methods. DMF is a known solvate former for the core structure.[3][10]

| Hydrocarbons | Hexane, Heptane, Toluene | Anti-solvent | Used to reduce solubility and induce crystallization. |

Visualization of Workflows

CrystallizationWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Optimization Purity Purify Compound (>95%) Sol_Test Perform Solubility Tests Purity->Sol_Test Setup Set up Trials (Evaporation, Diffusion, Cooling) Sol_Test->Setup Observe Observe & Document Setup->Observe Outcome Result? Observe->Outcome No_Crystals No Crystals: Adjust Concentration/ Solvent Outcome->No_Crystals None Powder Powder/Oil: Slow Down Rate Outcome->Powder Powder/Oil Good_Crystals Good Crystals: Proceed to Diffraction Outcome->Good_Crystals Success Optimize Poor Crystals: Optimize Conditions (Seed, Co-solvent) Outcome->Optimize Poor Quality No_Crystals->Setup Iterate Powder->Setup Iterate Optimize->Setup Iterate

Caption: Workflow for systematic crystallization screening.

RefinementTroubleshooting Start Initial Structure Refinement Model_H Add H-atoms Start->Model_H Check_R Check R-factors & GooF Check_Map Inspect Difference Map (Q-peaks) Check_R->Check_Map R-factors OK Disorder Large Q-peaks near flexible groups? Check_Map->Disorder Model_Aniso Model Anisotropically Model_H->Model_Aniso Model_Aniso->Check_R Model_Disorder Model Disorder: - Use PARTs - Refine Occupancy - Apply Restraints Disorder->Model_Disorder Yes Solvent Structured Q-peaks in voids? Disorder->Solvent No Model_Disorder->Check_R Re-refine Model_Solvent Model Disordered Solvent (e.g., SQUEEZE) Solvent->Model_Solvent Yes Finalize Finalize Model & Report Solvent->Finalize No Model_Solvent->Check_R Re-refine

Caption: Decision tree for troubleshooting crystallographic refinement.

Table 2: Example Crystallographic Data for 5,11-Dimethyldibenzo[b,f][1][9]diazocine-6,12(5H,11H)-dione (Data adapted from Mahon et al., 2008)[3]

ParameterValue
Chemical FormulaC₁₆H₁₄N₂O₂
Formula Weight266.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2715 (10)
b (Å)7.9113 (7)
c (Å)15.4100 (14)
β (°)101.611 (1)
Volume (ų)1346.0 (2)
Z4
R[F² > 2σ(F²)]0.037
wR(F²)0.104
Key Refinement Note Both N-methyl groups were modeled as disordered over two sites.

References

  • Jadwiszczak, M., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][9]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 885. Available at: [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f][1][9]diazocine-6,12(5H,11H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(2), o469. Available at: [Link]

  • Ulenberg, S., et al. (2021). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 26(11), 3397. Available at: [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f][1][9]diazocine-6,12(5H,11H)-dione. ResearchGate. Available at: [Link]

  • Jadwiszczak, M., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][9]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. ResearchGate. Available at: [Link]

  • Jadwiszczak, M., et al. (2020). Unsymmetrically Substituted Dibenzo[ b,f][1][9]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. PubMed. Available at: [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. Available at: [Link]

  • National Single Crystal X-ray Facility. Tips for Crystal Growing. Available at: [Link]

  • Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. Available at: [Link]

  • Reddit r/crystalgrowing. (2020). FAQ: Crystal Growing Troubleshooting. Available at: [Link]

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Technical Support Center: Dibenzo[b,f]diazocine-6,12(5H,11H)-dione NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of dibenzo[b,f]diazocine-6,12(5H,11H)-dione and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this scaffold and encountering challenges in interpreting their Nuclear Magnetic Resonance (NMR) spectra. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your spectroscopic analysis.

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione core, a key structural motif in various research areas, presents unique NMR characteristics due to its rigid, non-planar, eight-membered ring system. This inherent structural feature can lead to spectra that are more complex than initially anticipated. This guide is structured in a question-and-answer format to directly address the common and complex issues you may face during your experimental work.

Frequently Asked Questions (FAQs)

Category 1: Basic 1D NMR Interpretation

Question 1: My 1H NMR spectrum in DMSO-d6 shows a broad multiplet for the aromatic protons instead of distinct doublets and triplets. Is this normal?

Answer: Yes, this is a common observation at room temperature. The parent compound, dibenzo[b,f]diazocine-6,12(5H,11H)-dione, often displays a complex, overlapping multiplet for the eight aromatic protons, typically in the range of δ 6.85–7.65 ppm.[1] The amide protons (NH) usually appear as a sharp singlet around δ 10.18 ppm.[1]

The complexity in the aromatic region arises from several factors:

  • Small Chemical Shift Differences: The electronic environments of the four protons on each benzene ring are quite similar, leading to small differences in their chemical shifts (Δν).

  • Second-Order Effects: When the chemical shift difference between coupled protons is not much larger than the coupling constant (J), second-order effects can occur. This leads to "roofing" (uneven peak intensities) and the appearance of complex multiplets rather than clean, first-order splitting patterns.

  • Underlying Dynamic Processes: Even at room temperature, subtle dynamic processes, such as slow conformational fluctuations of the eight-membered ring, can contribute to line broadening, further complicating the multiplet structure.

For routine confirmation of synthesis, this complex multiplet is often sufficient. However, for detailed structural elucidation or conformational analysis, more advanced techniques are required.

Question 2: Why do I see only one signal for the two NH protons and one set of signals for the aromatic protons? Shouldn't the non-planar structure make them non-equivalent?

Answer: This is an excellent question that delves into the core of NMR spectroscopy's relationship with molecular symmetry and dynamics. While the solid-state structure, confirmed by X-ray crystallography on related derivatives, shows a distinct, non-planar conformation with a significant dihedral angle between the benzene rings[2], the molecule is not static in solution.[3]

At room temperature, the molecule undergoes rapid conformational inversion (on the NMR timescale). This process, often referred to as ring-flipping or ring inversion, effectively averages the environments of the two halves of the molecule. The diagram below illustrates this dynamic equilibrium.

G cluster_0 Conformer A cluster_1 Conformer B A Boat-like Conformation 1 B Boat-like Conformation 2 A->B Fast Ring Inversion (Room Temperature) caption Figure 1. Rapid conformational exchange at room temperature. G Start Broad Aromatic Signals Observed VT_NMR Perform Variable-Temperature (VT) NMR Start->VT_NMR LowT Lower Temperature VT_NMR->LowT Hypothesis: Slow Exchange HighT Increase Temperature VT_NMR->HighT Hypothesis: Intermediate Exchange ResultLowT Signals sharpen into two distinct sets? LowT->ResultLowT ResultHighT Signals sharpen into one averaged set? HighT->ResultHighT ConclusionLowT Slow Ring Inversion (Slow Exchange Regime) ResultLowT->ConclusionLowT Yes NoChange Broadening Persists or Worsens ResultLowT->NoChange No ConclusionHighT Dynamic Exchange (Fast Exchange Regime) ResultHighT->ConclusionHighT Yes ResultHighT->NoChange No OtherCauses Consider Other Factors: - Aggregation - Paramagnetic Impurities - Poor Shimming NoChange->OtherCauses

Figure 2. Troubleshooting workflow for broad NMR signals.

Question 4: I have an N-substituted derivative, and the NMR spectrum is much more complex than the parent compound. Why is this?

Answer: Introducing a substituent on one or both nitrogen atoms can significantly increase the complexity of the NMR spectrum for two main reasons:

  • Loss of Symmetry: If you have a mono-N-substituted derivative, the C2 symmetry of the parent molecule is destroyed. Consequently, the two benzene rings are no longer equivalent. This means you should expect to see:

    • Eight unique aromatic proton signals.

    • Fourteen unique aromatic carbon signals in the 13C NMR spectrum.

  • Increased Barrier to Rotation/Inversion: Bulky N-substituents can sterically hinder the ring inversion process, raising the energy barrier. This can make the rate of inversion slow enough on the NMR timescale, even at room temperature, to observe separate signals for the non-equivalent protons. Similarly, bulky groups can increase the rotational barrier around the N-aryl and N-acyl bonds, potentially leading to stable, observable atropisomers at room temperature. [2][3] Experimental Approach:

To unravel such a complex spectrum, a combination of 2D NMR experiments is essential.

ExperimentInformation Gained
COSY (Correlation Spectroscopy)Identifies which protons are J-coupled (i.e., which protons are on the same benzene ring and adjacent to each other). This is crucial for tracing the spin systems of each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton signal directly to the carbon it is attached to. This allows for the unambiguous assignment of protonated carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are 2 or 3 bonds away. This is extremely powerful for assigning quaternary (non-protonated) carbons and for piecing together the fragments of the molecule. For example, the NH proton will show a correlation to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals protons that are close to each other in space, even if they are not directly bonded. This is invaluable for determining the 3D conformation and identifying which protons on one ring are spatially close to protons on the other ring or to the N-substituent.

By systematically applying these 2D NMR techniques, you can confidently assign every proton and carbon signal, even in a highly complex, asymmetric derivative.

References

  • Kubinski, K., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f]d[1][2]iazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(21), 5039. [Link]

  • Kubinski, K., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f]-[1][4]diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • PubMed. (2020). Unsymmetrically Substituted Dibenzo[ b,f]-[1][4]diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. National Center for Biotechnology Information. [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f]d[1][4]iazocine-6,12(5H,11H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(2), o469. [Link]

  • Clayden, J., et al. (2018). Recent encounters with atropisomerism in drug discovery. Bioorganic & Medicinal Chemistry Letters, 28(2), 53-60. [Link]

  • LaPlante, S. R., et al. (2011). Atropisomerism in the Pharmaceutically Relevant Realm. Journal of Medicinal Chemistry, 54(20), 7005-7022. [Link]

  • Kubinski, K., et al. (2021). Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties. ACS Omega, 6(28), 18335-18342. [Link]

  • ResearchGate. (2008). 5,11-Dimethyldibenzo[b,f]d[1][4]iazocine-6,12(5H,11H)-dione. [Link]

  • Ciobanu, M. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? ResearchGate. [Link]

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Troubleshooting low bioactivity of synthesized dibenzo[b,f]diazocine-6,12(5H,11H)-dione compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Low Bioactivity in Synthesized Analogues

Welcome, researchers and drug development professionals. This guide, prepared by our team of application scientists, addresses a common yet critical challenge in the development of novel therapeutics based on the dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold: lower-than-expected biological activity. This heterocyclic framework is considered a "privileged structure" in medicinal chemistry, offering a versatile platform for designing new bioactive molecules.[1][2] However, translating a synthesized compound from the flask to a potent biological response requires careful navigation of synthetic, analytical, and experimental hurdles.

This document provides a structured, in-depth troubleshooting framework in a question-and-answer format. Our goal is to equip you with the causal reasoning and practical steps needed to diagnose and resolve issues of low bioactivity in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've synthesized a novel dibenzo[b,f]diazocine-6,12(5H,11H)-dione analogue, but it's showing weak or no activity in my bioassay. Where do I start troubleshooting?

This is a frequent challenge. Low bioactivity is often a multi-factorial problem that can be systematically diagnosed. The root cause typically falls into one of three categories: (1) Compound Integrity , (2) Assay-Related Factors , or (3) Inherent Structure-Activity Relationship (SAR) .

Before consuming significant resources on re-synthesis or redesign, it is crucial to follow a logical diagnostic workflow. The primary objective is to validate that the compound you've made is the correct structure, is sufficiently pure, and is being tested under conditions that allow it to interact with its biological target.

Below is a workflow diagram outlining the critical decision points in troubleshooting low bioactivity.

G start Low Bioactivity Observed integrity Step 1: Verify Compound Integrity (Purity, Identity, Stability) start->integrity assay Step 2: Investigate Assay-Related Factors (Solubility, Compound Handling) integrity->assay Compound is pure & correct? end_good Problem Identified & Resolved Proceed with Research integrity->end_good Impurity or degradation found? sar Step 3: Evaluate Inherent SAR (Compare to literature, Plan next analogue) assay->sar Assay conditions optimized? assay->end_good Solubility/handling issue found? end_bad Compound Confirmed Inactive Rational Redesign Required sar->end_bad

Caption: Troubleshooting workflow for low bioactivity.

Q2: How can I definitively confirm the structural integrity and purity of my synthesized compound?

Absolute confidence in your molecule's identity and purity is the bedrock of reliable biological data. Assuming the structure is correct based solely on a synthetic scheme is a common pitfall.[3] A rigorous analytical assessment is mandatory.

Core Analytical Techniques for Structural Verification & Purity

TechniquePrimary PurposeKey Insights for Dibenzo[b,f]diazocine-diones
¹H & ¹³C NMR Structural ElucidationConfirm the presence of amide N-H protons (often broad singlets >10 ppm), verify the complex aromatic region (8H expected for the unsubstituted core), and ensure correct integration ratios.[4]
HRMS (ESI) Molecular Formula ConfirmationProvides a high-resolution mass-to-charge ratio (m/z) to confirm the elemental composition matches the target structure.[4]
HPLC / UPLC Purity AssessmentQuantifies the percentage of the target compound relative to impurities (e.g., unreacted starting materials, side-products). Aim for >95% purity for biological screening.
X-ray Crystallography Unambiguous 3D StructureThe "gold standard." If suitable crystals can be grown, this technique provides absolute confirmation of connectivity and stereochemistry.[1][4]
  • Sample Weighing: Accurately weigh ~5-10 mg of your purified, dry compound directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. DMSO-d₆ is a common choice for these scaffolds due to its high solubilizing power.[4]

  • Dissolution: Add ~0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate if necessary to achieve a clear, homogenous solution.

  • Transfer: Using a clean glass pipette, transfer the solution into a clean, dry NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully assign the structure. Compare the observed spectra with expected chemical shifts and coupling patterns.

Q3: My compound's structure and purity are confirmed (>95%), but bioactivity remains low. What experimental and physicochemical factors should I investigate?

Once you trust your molecule, you must scrutinize its behavior within the assay environment. Physicochemical properties are critical factors influencing a drug's bioavailability and, by extension, its apparent activity in vitro.[5][6]

1. Aqueous Solubility: The "Hidden Culprit" Poor solubility in aqueous assay buffer is a leading cause of artificially low potency.[7] If your compound precipitates, the effective concentration in the assay is far lower than the nominal concentration, leading to a right-shifted dose-response curve.

  • Causality: Most dibenzo[b,f]diazocine-dione scaffolds are hydrophobic. While stock solutions are made in 100% DMSO, diluting them into aqueous media can cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Visual Inspection: After adding your compound to the assay medium, inspect the wells under a microscope for signs of precipitation.

    • Solubility Assessment: Perform a kinetic solubility assay. See the protocol below.

    • DMSO Concentration: Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts and minimize its effect on solubility.

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, serially dilute the stock solution into your specific assay buffer (e.g., PBS, cell culture media).

  • Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).

  • Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is your approximate kinetic solubility limit. Your assay concentrations should remain below this limit.

2. Compound Stability The compound must remain intact for the duration of your experiment. Degradation in either the DMSO stock or the aqueous assay buffer will lead to a lower effective concentration.

  • Troubleshooting Steps:

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your DMSO stock. Aliquot stocks into single-use volumes.

    • Assay Buffer Stability: Incubate your compound in the assay buffer for the full duration of the experiment. Afterward, extract the compound (e.g., with ethyl acetate) and re-analyze by LC-MS to check for the appearance of degradation peaks or a decrease in the parent compound peak.

3. Non-Specific Binding Hydrophobic compounds can adsorb to plastic surfaces (e.g., pipette tips, assay plates), reducing the concentration available to interact with the target.

  • Troubleshooting Steps:

    • Use low-retention plasticware where possible.

    • Include a pre-incubation step or use carrier proteins like BSA in the buffer if compatible with your assay, but be aware this can also affect free compound concentration.

Q4: Could an unexpected chemical rearrangement or reaction with assay components be the issue?

This is an advanced, yet critical, consideration. The dibenzo[b,f]diazocine-dione scaffold, while generally stable, can undergo unexpected transformations.

  • Scaffold Rearrangement: It has been reported that under certain basic conditions (e.g., in the presence of sodium hydride, often used in synthesis), the related 5,12-dihydrodibenzo[b,f][1][8]diazocine-6,11-dione scaffold can undergo an "unprecedented rearrangement" to form 2-(2-aminophenyl)isoindoline-1,3-dione.[4][9] While this specific rearrangement may not occur in your assay buffer, it highlights the potential for latent reactivity in the scaffold.

  • Reactivity with Assay Reagents: Some assay buffers contain reagents like dithiothreitol (DTT) or glutathione (GSH) to maintain a reducing environment. These nucleophilic thiols can potentially react with certain functional groups on your test compound, leading to its inactivation.[10]

  • Troubleshooting Steps:

    • Review Synthesis: Scrutinize your final purification steps. Ensure all reagents that could promote rearrangement (like strong bases) have been thoroughly removed.

    • LC-MS Analysis: As mentioned for stability, running an LC-MS on your compound after incubation in the complete assay buffer is the best way to detect any covalent modifications or rearrangements.

Q5: What is a realistic level of bioactivity for these compounds, and how might my specific substitutions be influencing the results?

It is vital to have realistic expectations grounded in the existing literature. While this is a promising scaffold, many published analogues exhibit modest activity.

  • Literature Context: Studies on the cytotoxic effects of various dibenzo[b,f][1][11]diazocine-6,12(5H,11H)-diones against cancer cell lines like HeLa and U87 have reported IC₅₀ values ranging from several dozen to several hundred micromolars.[1] For many derivatives, the IC₅₀ values were above 200 µM or could not be calculated.[1][4] If your compound is showing an IC₅₀ of 150 µM, it may not be "inactive" but rather "weakly active," consistent with published data.

Structure-Activity Relationship (SAR) Insights from Literature

The bioactivity of this scaffold is highly dependent on the nature and position of its substituents.

  • Halogenation: A 2-bromo substitution resulted in a compound with weak cytotoxic effect but some selectivity for the HeLa tumor cell line (IC₅₀ = 97.3 μM).[1]

  • N-Alkylation: N-methylation of the 2-bromo derivative led to a weaker effect (IC₅₀ > 200 μM).[1] However, the introduction of a larger, more complex group like naphthalen-1-ylmethyl resulted in a compound with noticeably improved cytotoxicity on all tested cell lines (IC₅₀ ≈ 75 μM).[1]

Table of Published Cytotoxicity Data

CompoundSubstitution(s)Cell LineIC₅₀ (µM)
10b 2-BromoHeLa97.3[1]
10e 2-Bromo, 11-MethylHeLa> 200[1]
10k 2-Bromo, 11-Methyl, 5-(Naphthalen-1-ylmethyl)HeLa75.3[1]
10k 2-Bromo, 11-Methyl, 5-(Naphthalen-1-ylmethyl)U8775.4[1]

This data suggests that simple analogues may have inherently low potency, and significant gains in activity may require more substantial structural modifications. If you have validated your compound's integrity and ruled out assay artifacts, the next logical step is to use this information to guide the design of your next generation of analogues.

G cluster_0 Synthetic Pathway isatoic Isatoic Anhydride intermediate 2-(2-aminobenzamido)benzoic acid Esterification isatoic->intermediate:f0 aminobenzoic 2-Aminobenzoic Acid aminobenzoic->intermediate:f0 ester_intermediate Methyl Ester Intermediate intermediate:f1->ester_intermediate cyclization Cyclization (e.g., NaH, THF) ester_intermediate->cyclization product Dibenzo[b,f]diazocine- 6,12(5H,11H)-dione cyclization->product

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Technical Support Center: Stability Testing of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for dibenzo[b,f]diazocine-6,12(5H,11H)-dione. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on designing and troubleshooting solution-state stability studies for this molecule. We will delve into the underlying chemical principles, provide validated protocols, and offer solutions to common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions regarding the stability of dibenzo[b,f]diazocine-6,12(5H,11H)-dione.

Q1: What are the primary intrinsic stability concerns for dibenzo[b,f]diazocine-6,12(5H,11H)-dione?

The core structural feature of this molecule is the eight-membered diazocine ring, which contains two internal amide bonds, also known as lactam rings.[1] Cyclic amides are susceptible to hydrolysis, which is the cleavage of the amide bond by a water molecule.[2] This reaction can be catalyzed by acidic or basic conditions.[3][4] Therefore, the primary anticipated degradation pathway for this molecule in solution is the hydrolytic opening of one or both lactam rings. The stability of lactam rings can be influenced by ring size and strain; while extremely strained rings (like β-lactams) are highly reactive, medium-sized rings are generally less susceptible to hydrolysis but remain a key area of focus for stability testing.[5][6]

Q2: What is a forced degradation study, and why is it a critical first step?

A forced degradation study, also known as stress testing, is an experiment where the drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability conditions.[7] Its purpose is to identify the likely degradation products, elucidate degradation pathways, and assess the intrinsic stability of the molecule.[8] This is a regulatory expectation and a crucial part of drug development.[9] The data generated is essential for developing and validating a "stability-indicating" analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) without interference from any potential degradants.

Q3: What are the standard stress conditions required for a comprehensive study?

To gain a full picture of the molecule's stability profile, you must test its susceptibility to hydrolysis across a range of pH values, oxidation, and photolysis.[7][9] The internationally recognized ICH (International Council for Harmonisation) guidelines recommend the following core set of conditions:

  • Acidic Hydrolysis: Typically using hydrochloric acid (0.1 M to 1 M).

  • Basic Hydrolysis: Typically using sodium hydroxide (0.1 M to 1 M).

  • Neutral Hydrolysis: Using water.

  • Oxidation: Using a reagent like hydrogen peroxide (e.g., 3-30%).

  • Photostability: Exposing the sample to a controlled source of UV and visible light as per ICH Q1B guidelines.[10][11]

  • Thermal Stress: Evaluating the effect of elevated temperatures, often in 10°C increments above the standard accelerated stability condition.

Q4: How much degradation should I aim for in my experiments?

There is no single mandated level of degradation, but a widely accepted industry target is to achieve 5-20% degradation of the parent molecule.[9] The goal is to generate enough of the primary degradants to be detectable and characterizable, but not to degrade the molecule so extensively that it leads to complex secondary or tertiary degradation products, which can complicate analysis.[8] If you observe no degradation, you may need to employ more aggressive conditions (e.g., higher temperature, longer exposure, higher reagent concentration).

Section 2: Experimental Design & Protocols

A well-designed study is paramount for generating reliable and reproducible data. This section provides a general workflow and detailed protocols for conducting a forced degradation study on dibenzo[b,f]diazocine-6,12(5H,11H)-dione.

General Experimental Workflow

The following diagram outlines the key stages of a solution-state stability study.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis A Prepare concentrated stock solution of Dibenzo- diazocine-dione in a suitable organic solvent (e.g., ACN, DMSO) B Prepare stressor solutions (e.g., 0.2M HCl, 0.2M NaOH, 6% H2O2, Purified Water) C Dilute stock solution into each stressor solution to initiate degradation. (Incubate at specified T, t) A->C D Prepare Control Samples: - No stressor (time zero) - Dark control (for photolysis) - No heat (for thermal) E At each time point, withdraw an aliquot and quench the reaction (if necessary) C->E F Dilute quenched sample to final concentration for analytical measurement E->F G Analyze all samples using a validated stability-indicating HPLC method F->G H Process data: Calculate % assay, % degradation, and perform mass balance calculation G->H

Caption: General workflow for forced degradation studies.

Protocol 1: Preparation of Stock and Sample Solutions

The solubility of dibenzo[b,f]diazocine-6,12(5H,11H)-dione is poor in purely aqueous media. Therefore, a co-solvent system is necessary.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in a suitable, water-miscible organic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

  • Working Solutions: The final concentration for analysis will depend on the sensitivity of your analytical method (e.g., HPLC-UV). A typical final concentration is in the range of 0.1-0.5 mg/mL. The stress experiments will be initiated by diluting the stock solution into the stressor media.

Protocol 2: Forced Degradation Methodologies

For each condition below, prepare a sample in a clear vial and, where specified, a control sample. The control sample is typically the compound in the same solvent mixture but without the stressor, kept at ambient temperature.

Stress ConditionRecommended Reagents & ConditionsProtocol Steps
Acidic Hydrolysis Stressor: 0.1 M HClCo-solvent: ACN (up to 50% v/v)Temperature: 60°C1. Add 5 mL of 0.2 M HCl to a vial.2. Add 5 mL of your 1.0 mg/mL stock solution in ACN.3. Mix well. Final [HCl] is 0.1 M, final [API] is 0.5 mg/mL.4. Place in a 60°C water bath. Analyze at t=0, 2, 6, 12, 24 hours.5. Before analysis, neutralize an aliquot with an equivalent amount of 0.1 M NaOH.
Basic Hydrolysis Stressor: 0.1 M NaOHCo-solvent: ACN (up to 50% v/v)Temperature: 40°C1. Add 5 mL of 0.2 M NaOH to a vial.2. Add 5 mL of your 1.0 mg/mL stock solution in ACN.3. Mix well. Final [NaOH] is 0.1 M, final [API] is 0.5 mg/mL.4. Place in a 40°C water bath. Analyze at t=0, 1, 4, 8 hours.5. Before analysis, neutralize an aliquot with an equivalent amount of 0.1 M HCl.
Neutral Hydrolysis Stressor: Purified WaterCo-solvent: ACN (up to 50% v/v)Temperature: 60°C1. Add 5 mL of purified water to a vial.2. Add 5 mL of your 1.0 mg/mL stock solution in ACN.3. Mix well. Final [API] is 0.5 mg/mL.4. Place in a 60°C water bath. Analyze at t=0, 2, 6, 12, 24 hours.
Oxidative Degradation Stressor: 3% H₂O₂Co-solvent: ACN (up to 50% v/v)Temperature: Ambient1. Add 5 mL of 6% H₂O₂ to a vial.2. Add 5 mL of your 1.0 mg/mL stock solution in ACN.3. Mix well. Final [H₂O₂] is 3%, final [API] is 0.5 mg/mL.4. Keep at room temperature, protected from light. Analyze at t=0, 2, 6, 12, 24 hours.
Photodegradation Light Source: ICH-compliant photostability chamberExposure: ≥ 1.2 million lux hours (visible) & ≥ 200 watt hours/m² (UVA)1. Prepare a solution of the API in a suitable solvent (e.g., 50:50 ACN:Water).2. Place the solution in a chemically inert, transparent container (e.g., quartz cuvette).3. Prepare an identical "dark control" sample by wrapping the container completely in aluminum foil.[12]4. Place both samples in the photostability chamber and expose them until the specified levels are reached.[13]5. Analyze the exposed and dark control samples.

Section 3: Troubleshooting Guide

Q: I don't see any degradation under the recommended hydrolytic or oxidative conditions. What should I do?

A: This indicates the molecule is quite stable under the initial conditions. The scientific approach is to increase the severity of the stress.

  • Cause: Insufficient stress energy (concentration, temperature, or time).

  • Solution 1 (Increase Temperature): Increase the incubation temperature in 10-20°C increments. A higher temperature will accelerate the rate of hydrolysis.

  • Solution 2 (Increase Stresor Concentration): Move from 0.1 M HCl/NaOH to 1.0 M. For oxidation, you can increase the H₂O₂ concentration to 10% or even 30%.

  • Solution 3 (Increase Duration): Extend the study duration to 48 or 72 hours, taking appropriate time points.

Q: My compound precipitated from the solution during the experiment. How can I fix this?

A: Precipitation invalidates the experiment as it removes the compound from the solution phase where degradation occurs.

  • Cause 1: Poor Solubility: The addition of the aqueous stressor solution may have reduced the overall solvent strength, causing the API to crash out.

  • Solution 1: Increase the proportion of the organic co-solvent (e.g., move from 50% ACN to 60% or 70%). Ensure your co-solvent is stable to the stress condition (ACN is generally robust).

  • Cause 2: Degradant Insolubility: The degradation product itself may be less soluble than the parent compound. The expected ring-opened product is a di-amino acid, which could have very different solubility properties.

  • Solution 2: Lower the initial concentration of your API. This reduces the chance that either the parent or the degradant will exceed its solubility limit.

Q: My HPLC analysis shows a poor mass balance. The loss of the parent drug does not correspond to the appearance of degradation peaks.

A: Poor mass balance is a common and complex issue in stability studies.[14]

  • Cause 1: Non-Chromophoric Degradants: The degradant may not have a UV-active chromophore, making it invisible to a standard HPLC-UV detector.

  • Solution 1: Use a more universal detector in parallel, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), to search for "invisible" degradants.

  • Cause 2: Degradant Adsorption: The degradant may be highly polar or charged and could be irreversibly adsorbing to the HPLC column or sample vials.

  • Solution 2: Modify your mobile phase (e.g., adjust pH, change ionic strength) or screen different HPLC column chemistries.

  • Cause 3: Formation of Volatile Degradants: While less likely for this molecule, some degradation pathways can produce volatile products that are lost from the sample.

Q: I'm observing significant degradation in my control sample for the thermal stress study. Why?

A: This is a critical finding that points to inherent instability.

  • Cause: Your "control" is effectively a neutral hydrolysis experiment. The degradation you are seeing is likely due to uncatalyzed hydrolysis accelerated by the thermal conditions.

  • Solution: This is not an error but a valid result. Report this as thermal/neutral hydrolytic degradation. It demonstrates that the molecule is unstable in that solvent system even without the presence of acid, base, or oxidant, simply due to heat.

Anticipated Primary Degradation Pathway

The most probable degradation pathway involves the hydrolytic cleavage of the amide (lactam) bonds. The initial product would be the ring-opened di-amino acid derivative.

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Validation & Comparative

A Comparative Guide to the Synthesis of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione: From Classical Dimerization to Modern Asymmetric Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione core is a privileged scaffold in medicinal chemistry and drug development. Its unique three-dimensional structure, arising from the eight-membered diazocine ring fused to two phenyl rings, has made it an attractive framework for the design of novel therapeutics. This guide provides an in-depth comparison of the primary synthetic methodologies to construct this important heterocyclic system, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's strengths and limitations.

Introduction: The Significance of the Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Scaffold

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione structure can be considered a cyclic dipeptide composed of two aromatic β-amino acid units. This conformationally constrained framework has been explored for its potential in various therapeutic areas. For instance, derivatives have been investigated as chemosensitizers that can overcome multidrug resistance in cancer cells. The ability to introduce diverse substituents on both the aromatic rings and the nitrogen atoms allows for fine-tuning of the molecule's physicochemical and pharmacological properties, making robust and versatile synthetic routes highly valuable.

This guide will focus on three principal strategies for the synthesis of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione core:

  • Dimerization of Anthranilic Acid and its Derivatives: A classical approach suitable for symmetrical products.

  • Three-Step Synthesis from Isatoic Anhydrides and Anthranilic Acids: A modern, versatile method for creating unsymmetrical analogs.

  • Potential Modern Catalytic Approaches: A forward-looking perspective on the application of cross-coupling reactions.

Method 1: Dimerization of Anthranilic Acid Derivatives for Symmetrical Products

The most traditional route to symmetrical dibenzo[b,f]diazocine-6,12(5H,11H)-diones involves the dimerization of 2-aminobenzoic acid (anthranilic acid) or its esters. These methods are straightforward for producing unsubstituted or symmetrically substituted compounds but are inherently unsuitable for creating more complex, unsymmetrical molecules, which limits their utility in modern drug discovery where precise structure-activity relationship (SAR) studies are paramount.[1]

Thermal Condensation with Dehydrating Agents

One of the earliest methods involves the self-condensation of anthranilic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[1][2] The reaction proceeds by activating the carboxylic acid, likely forming an acyl phosphate or a related species, which is then attacked by the amino group of a second molecule of anthranilic acid to form an amide bond. A subsequent intramolecular amide bond formation yields the desired eight-membered ring.

Causality of Experimental Choices: The use of a powerful dehydrating agent like POCl₃ is crucial to drive the two condensation reactions and overcome the activation energy for the formation of the eight-membered ring. The harsh conditions, however, can lead to side products and limit the scope to robust substrates.

Base-Mediated Dimerization of Anthranilate Esters

A milder approach involves the dimerization of alkyl 2-aminobenzoates using a strong base such as sodium hydride (NaH).[1][2] In this case, the base deprotonates the amino group, increasing its nucleophilicity. The resulting anion then attacks the ester carbonyl of a second molecule, leading to the formation of an amide bond and elimination of an alkoxide. A subsequent intramolecular cyclization, again driven by the base, forms the second amide bond to yield the diazocinedione.

Causality of Experimental Choices: The use of an ester instead of a carboxylic acid prevents acid-base quenching of the strong base. Sodium hydride is a non-nucleophilic strong base, which is ideal for promoting the condensation without competing side reactions. Anhydrous conditions are critical to prevent the quenching of the sodium hydride and hydrolysis of the ester.

G cluster_0 Symmetrical Dimerization 2x Anthranilic Acid / Ester 2x Anthranilic Acid / Ester Dimerization Dimerization 2x Anthranilic Acid / Ester->Dimerization POCl3 or NaH Symmetrical Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Symmetrical Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Dimerization->Symmetrical Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Caption: Workflow for Symmetrical Dimerization Methods.

Method 2: Three-Step Synthesis for Unsymmetrical Dibenzo[b,f]diazocine-6,12(5H,11H)-diones

The limitations of dimerization methods in producing complex, unsymmetrical molecules necessitated the development of more versatile synthetic routes. A robust three-step synthesis has been developed that allows for the controlled introduction of different substituents on both aromatic rings and the nitrogen atoms.[1] This method utilizes readily available isatoic anhydrides and 2-aminobenzoic acids as starting materials.

The overall synthetic sequence involves:

  • Ring-opening of Isatoic Anhydride: Reaction of a substituted isatoic anhydride with a substituted 2-aminobenzoic acid to form a 2-(2-aminobenzamido)benzoic acid intermediate.

  • Esterification: Conversion of the carboxylic acid of the intermediate to a methyl ester.

  • Intramolecular Cyclization: Base-mediated cyclization of the methyl ester to form the final dibenzo[b,f]diazocine-6,12(5H,11H)-dione.

Mechanistic Insights and Rationale

The key to the success of this method lies in the final cyclization step. Direct cyclization of the 2-(2-aminobenzamido)benzoic acid intermediate using standard peptide coupling reagents has been shown to be unsuccessful.[2] This approach leads exclusively to the formation of a bicyclic 2-(2-aminophenyl)-4H-benzo[d][3][4]oxazin-4-one product. This undesired outcome is a result of the geometry of the intermediate favoring a 6-membered ring closure over the desired 8-membered ring.

By converting the carboxylic acid to a methyl ester, the reaction pathway is altered. The use of a strong, non-nucleophilic base like sodium hydride in an anhydrous solvent promotes an intramolecular cyclization via a nucleophilic attack of one of the amide nitrogens on the ester carbonyl, followed by elimination of methoxide. This base-catalyzed intramolecular N-acylation successfully forms the thermodynamically stable eight-membered ring.

G Isatoic Anhydride Isatoic Anhydride Step 1 Step 1 Isatoic Anhydride->Step 1 2-Aminobenzoic Acid 2-(2-aminobenzamido)benzoic acid 2-(2-aminobenzamido)benzoic acid Step 1->2-(2-aminobenzamido)benzoic acid Ring Opening Step 2 Step 2 2-(2-aminobenzamido)benzoic acid->Step 2 Methanol, H+ Methyl Ester Intermediate Methyl Ester Intermediate Step 2->Methyl Ester Intermediate Esterification Step 3 Step 3 Methyl Ester Intermediate->Step 3 NaH, THF Unsymmetrical Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Unsymmetrical Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Step 3->Unsymmetrical Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Cyclization

Caption: Three-Step Synthesis of Unsymmetrical Products.

Method 3: Potential Application of Modern Catalytic Cross-Coupling Reactions

While not yet reported specifically for the synthesis of dibenzo[b,f]diazocine-6,12(5H,11H)-dione, modern palladium- and copper-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation offer a promising, albeit currently theoretical, avenue for the construction of this scaffold. These methods are renowned for their functional group tolerance and have been successfully applied to the synthesis of other macrocycles.[3][4]

A plausible strategy would involve a double intramolecular amidation of a suitably functionalized precursor. For example, a 2,2'-dihalobiphenyl derivative with amide side chains could potentially undergo a double intramolecular Buchwald-Hartwig or Ullmann-type C-N bond formation to yield the desired eight-membered ring.

Causality of Experimental Choices: The choice of catalyst, ligand, and base is critical in Buchwald-Hartwig aminations to achieve efficient coupling.[5] For an intramolecular reaction, high dilution conditions would likely be necessary to favor the desired cyclization over intermolecular polymerization. The Ullmann condensation, while typically requiring harsher conditions, has also been adapted for macrocyclization.[3][6]

G Functionalized Biphenyl Precursor Functionalized Biphenyl Precursor Double Intramolecular C-N Coupling Double Intramolecular C-N Coupling Functionalized Biphenyl Precursor->Double Intramolecular C-N Coupling Pd or Cu Catalyst Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Double Intramolecular C-N Coupling->Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Caption: Hypothetical Modern Catalytic Approach.

Performance Comparison and Experimental Data

Synthesis Method Product Type Key Reagents Typical Yields Advantages Disadvantages
Dimerization of Anthranilic Acid SymmetricalAnthranilic acid, POCl₃Moderate to highOne-step reaction, readily available starting materials.Harsh conditions, limited to symmetrical products, potential for side reactions.
Dimerization of Anthranilate Esters SymmetricalAlkyl 2-aminobenzoate, NaHHighMilder conditions than POCl₃ method, high yields.Requires anhydrous conditions, limited to symmetrical products.
Three-Step Synthesis UnsymmetricalIsatoic anhydride, 2-aminobenzoic acid, NaHHigh (over 3 steps)High versatility for unsymmetrical products, good yields.Multi-step process, requires intermediate purification.
Modern Catalytic Methods (Theoretical) Symmetrical or UnsymmetricalDihalo-biphenyl precursor, Pd or Cu catalystN/APotentially high functional group tolerance.Not yet demonstrated for this specific scaffold, may require extensive optimization.

Detailed Experimental Protocols

Protocol for Method 1.2: Base-Mediated Dimerization of Methyl 2-Aminobenzoate
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of methyl 2-aminobenzoate (1.0 equivalent) in anhydrous THF dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Acidify the mixture with 1 N HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the symmetrical dibenzo[b,f]diazocine-6,12(5H,11H)-dione.

Protocol for Method 2: Three-Step Synthesis of an Unsymmetrical Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Step 1: Synthesis of 2-(2-aminobenzamido)benzoic acid

  • To a suspension of a substituted isatoic anhydride (1.0 equivalent) in a suitable solvent such as DMF or dioxane, add a substituted 2-aminobenzoic acid (1.0 equivalent).

  • Heat the mixture at a temperature between 80-120 °C until the evolution of CO₂ ceases.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-(2-aminobenzamido)benzoic acid intermediate.

Step 2: Esterification

  • Dissolve the 2-(2-aminobenzamido)benzoic acid from Step 1 in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.

Step 3: Intramolecular Cyclization

  • Dissolve the methyl ester from Step 2 in anhydrous THF under an inert atmosphere.[2]

  • Add sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) portion-wise at room temperature.[2]

  • Heat the resulting solution to reflux for 18 hours.[2]

  • After cooling, evaporate the excess THF, and pour the residue into 1 N HCl.[2]

  • Extract the crude product with ethyl acetate. Wash the combined organic layers with 1 N HCl, water, and brine, then dry over anhydrous magnesium sulfate.[2]

  • Purify the product by recrystallization or column chromatography.

Conclusion and Future Outlook

For the synthesis of symmetrical dibenzo[b,f]diazocine-6,12(5H,11H)-diones, the base-mediated dimerization of alkyl 2-aminobenzoates offers a high-yielding and relatively mild approach. However, for the synthesis of unsymmetrical analogs, which are crucial for detailed SAR studies in drug discovery, the three-step method starting from isatoic anhydrides and 2-aminobenzoic acids is currently the most versatile and reliable strategy. The failure of classical peptide coupling reagents for the cyclization of the 2-(2-aminobenzamido)benzoic acid intermediate underscores the importance of choosing the correct synthetic strategy to overcome the challenge of forming an eight-membered ring.

Looking forward, the development of an intramolecular catalytic C-N bond-forming reaction, such as a Buchwald-Hartwig amination, for the final cyclization step could offer a more streamlined and potentially more functional group tolerant approach. Success in this area would represent a significant advancement in the synthesis of this important class of heterocyclic compounds.

References

  • Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. PubMed. [Link]

  • Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. NIH. [Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. ACS Publications. [Link]

  • Unsymmetrically Substituted Dibenzo[b,f][1][3]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PMC - NIH. [Link]

  • Unsymmetrically Substituted Dibenzo[b,f][1][3]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. MDPI. [Link]

  • Unsymmetrically Substituted Dibenzo[ b,f][1][3]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. PubMed. [Link]

  • Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. ACS Publications. [Link]

  • Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][2][3]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. MDPI. [Link]

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A Comparative Guide to Dibenzo[b,f]diazocine-6,12(5H,11H)-dione and Other Tricyclic Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of Tricyclic Heterocycles in Medicinal Chemistry

Tricyclic heterocyclic compounds form the backbone of a significant portion of modern pharmacopoeia.[1][2] These structurally diverse molecules, characterized by a core of three fused rings containing at least one heteroatom (such as nitrogen, sulfur, or oxygen), are integral to the structure of many vital biological molecules and are found in over 90% of newly developed drugs.[1] Their rigid, yet three-dimensional, architecture provides an excellent scaffold for interacting with complex biological targets, leading to a wide array of therapeutic applications, including antipsychotic, anticonvulsant, and antihistaminic agents.[3]

This guide provides a comparative analysis of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione against other prominent tricyclic heterocyclic compounds that have made a significant impact in drug development. We will delve into a head-to-head comparison with established players: the dibenzazepines (represented by Carbamazepine), phenothiazines (represented by Chlorpromazine), and dibenzodiazepines (represented by Clozapine).

The focus of this guide, Dibenzo[b,f]diazocine-6,12(5H,11H)-dione, is an eight-membered diazocine derivative. While not as extensively studied as the other compounds, its unique structural framework presents a compelling case for exploration as a privileged scaffold in drug design.[4][5] This guide will explore its synthesis, known biological activities, and how it stacks up against its more famous cousins, providing researchers and drug development professionals with a comprehensive understanding of its potential.

Structural and Physicochemical Comparison: A Tale of Rings and Atoms

The therapeutic utility of these compounds is intrinsically linked to their three-dimensional shape, which is dictated by the nature of the central ring and the heteroatoms it contains.

Compound ClassCore StructureKey FeaturesRepresentative Drug
Dibenzo[b,f]diazocine-dione Dibenzo[b,f][6][7]diazocine-6,12(5H,11H)-dioneEight-membered central ring with two nitrogen atoms and two carbonyl groups. The dione functionality introduces polarity and potential for hydrogen bonding.Investigational
Dibenzazepine 5H-dibenzo[b,f]azepineSeven-membered central ring with one nitrogen atom. The azepine ring is non-planar.Carbamazepine
Phenothiazine 10H-phenothiazineSix-membered central thiazine ring containing a sulfur and a nitrogen atom. The ring is folded along the S-N axis.Chlorpromazine
Dibenzodiazepine 5H-dibenzo[b,e][6][8]diazepineSeven-membered central ring with two nitrogen atoms.Clozapine

The eight-membered ring of the dibenzo[b,f]diazocine-dione scaffold offers a larger and potentially more flexible conformation compared to the seven-membered rings of dibenzazepines and dibenzodiazepines, and the six-membered ring of phenothiazines. This flexibility could allow for interaction with a broader range of biological targets. The presence of two amide functionalities within the central ring of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione also significantly influences its physicochemical properties, increasing its polarity and potential for hydrogen bonding compared to the other scaffolds.

A Comparative Look at Synthesis Strategies

The synthetic accessibility of a scaffold is a critical factor in drug development. Here, we compare the general synthetic approaches for each tricyclic core.

Synthesis of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

A common route to this scaffold involves the condensation of two molecules of an anthranilic acid derivative or a related precursor. A recently developed three-step method utilizes variously substituted isatoic anhydrides and 2-aminobenzoic acids as starting materials.[4][5] Another approach involves the reaction of 2,2'-diaminobiphenyl with phthaloyl chloride.[9][10]

Synthesis of Comparator Tricyclic Compounds
  • Carbamazepine (Dibenzazepine): The synthesis of carbamazepine typically starts from iminostilbene, which is then reacted with phosgene to form the 5-carbonyl chloride intermediate, followed by amination.[11][12]

  • Chlorpromazine (Phenothiazine): The synthesis of phenothiazines often involves the reaction of a diphenylamine derivative with sulfur in the presence of a catalyst like iodine.

  • Clozapine (Dibenzodiazepine): The synthesis of clozapine involves a multi-step process, a key part of which is the cyclization of a substituted anthranilic acid with a phenylenediamine derivative to form the dibenzodiazepine core.[13]

The synthesis of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione appears to be relatively straightforward, with modular approaches that allow for the introduction of diversity.[4][5] This is a significant advantage in medicinal chemistry for the generation of compound libraries for screening.

Featured Experimental Protocol: Synthesis of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

This protocol is a generalized representation based on established chemical principles for the synthesis of the dibenzo[b,f]diazocine-dione core via the condensation of 2,2'-diaminobiphenyl with phthaloyl chloride.

Objective: To synthesize Dibenzo[b,f]diazocine-6,12(5H,11H)-dione.

Materials:

  • 2,2'-Diaminobiphenyl[14]

  • Phthaloyl chloride[10]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2'-diaminobiphenyl (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of phthaloyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Anhydrous conditions are crucial as phthaloyl chloride is highly reactive towards water.

  • Triethylamine acts as a base to neutralize the HCl gas produced during the reaction, driving the reaction to completion.

  • The dropwise addition at 0 °C helps to control the exothermic reaction and prevent side product formation.

  • The aqueous workup is designed to remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2,2'-Diaminobiphenyl C Dissolve in DCM with TEA A->C B Phthaloyl Chloride D Add Phthaloyl Chloride at 0°C B->D C->D E Stir at Room Temperature D->E F Aqueous Wash E->F G Column Chromatography F->G H Dibenzo[b,f]diazocine-6,12(5H,11H)-dione G->H

Caption: Generalized synthetic workflow for Dibenzo[b,f]diazocine-6,12(5H,11H)-dione.

Biological Activity and Mechanism of Action: A Comparative Overview

The true measure of a scaffold's potential lies in its biological activity. Here we compare the known activities of our selected tricyclic compounds.

Compound ClassPrimary Therapeutic AreaMechanism of ActionKey Biological Targets
Dibenzo[b,f]diazocine-dione Investigational (Anticancer, Antibacterial)Under investigation. Preliminary data suggests potential cytotoxic effects.Not fully elucidated.
Dibenzazepine (Carbamazepine) Anticonvulsant, Mood StabilizerBlocks voltage-gated sodium channels, preventing repetitive firing of action potentials.[15] May also affect serotonin systems.[15]Voltage-gated sodium channels.
Phenothiazine (Chlorpromazine) Antipsychotic, AntiemeticDopamine D2 receptor antagonist.[3] Also has activity at serotonergic, histaminergic, and adrenergic receptors.[3]Dopamine D2 receptors.
Dibenzodiazepine (Clozapine) Atypical AntipsychoticAtypical antipsychotic with antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[7][16] Also interacts with adrenergic, histaminergic, and muscarinic receptors.[16]Dopamine D2, Serotonin 5-HT2A receptors.
Dibenzo[b,f]diazocine-6,12(5H,11H)-dione: An Emerging Player

Research into the biological activity of the Dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold is still in its early stages. However, preliminary studies have shown that some derivatives exhibit cytotoxic effects against cancer cell lines, including HeLa and U87, and also show some antibacterial activity.[4][5] For instance, 2-Bromodibenzo[b,f][6][7]diazocine-6,12(5H,11H)-dione showed a weak cytotoxic effect with some selectivity for the HeLa tumor cell line (IC50 = 97.3 μM).[4] While these initial findings are modest, they highlight the potential of this scaffold as a starting point for the development of novel therapeutic agents. The unique eight-membered ring structure may allow for interactions with novel biological targets that are not accessible to the more well-studied seven-membered ring systems.

Established Comparators: A High Bar
  • Carbamazepine: A cornerstone in the treatment of epilepsy and neuropathic pain.[6][17] Its mechanism of action through the blockade of sodium channels is well-understood.[15] It is also used as a second-line agent in bipolar disorder.[15]

  • Phenothiazines: This class, pioneered by chlorpromazine, revolutionized the treatment of psychosis.[18][19] Their primary mechanism is the antagonism of dopamine D2 receptors.[3] The structure-activity relationship (SAR) of phenothiazines is well-defined, with substitution at the 2-position and the nature of the side chain at the 10-position being critical for activity.[20]

  • Clozapine: The first of the atypical antipsychotics, clozapine is highly effective for treatment-resistant schizophrenia and has the unique advantage of reducing the risk of suicide.[7][21] Its complex pharmacology, involving multiple receptor systems, is thought to contribute to its superior efficacy and lower risk of extrapyramidal side effects compared to typical antipsychotics.[13][16][22]

Comparative Biological Data

The following table summarizes some key pharmacological data for the comparator compounds. Data for Dibenzo[b,f]diazocine-6,12(5H,11H)-dione is limited to preclinical cytotoxicity data.

CompoundTarget/AssayValue
2-Bromodibenzo[b,f]diazocine-6,12(5H,11H)-dioneHeLa cell cytotoxicityIC50 = 97.3 μM[4]
CarbamazepineVoltage-gated sodium channelsState-dependent blocker
ChlorpromazineDopamine D2 ReceptorKi = 1-2 nM
ClozapineDopamine D2 ReceptorKi = 126-250 nM
ClozapineSerotonin 5-HT2A ReceptorKi = 5-16 nM

Note: Ki values are approximate and can vary depending on the experimental conditions.

Signaling Pathway Diagram: Antipsychotic Mechanisms

G cluster_typical Typical Antipsychotics (e.g., Phenothiazines) cluster_atypical Atypical Antipsychotics (e.g., Clozapine) cluster_investigational Investigational (Dibenzo[b,f]diazocine-dione) Phenothiazine Phenothiazine D2_Block_Typical High D2 Receptor Blockade Phenothiazine->D2_Block_Typical EPS Extrapyramidal Side Effects D2_Block_Typical->EPS High Incidence Therapeutic_Typical Antipsychotic Effect D2_Block_Typical->Therapeutic_Typical Clozapine Clozapine D2_Block_Atypical Moderate D2 Receptor Blockade Clozapine->D2_Block_Atypical S2A_Block High 5-HT2A Receptor Blockade Clozapine->S2A_Block Therapeutic_Atypical Antipsychotic Effect (Improved negative symptoms) D2_Block_Atypical->Therapeutic_Atypical S2A_Block->Therapeutic_Atypical Low_EPS Low Extrapyramidal Side Effects S2A_Block->Low_EPS Contributes to Diazocine Dibenzo[b,f]diazocine-dione Unknown_Target Novel Biological Target(s)? Diazocine->Unknown_Target Cytotoxicity Cytotoxic Effects Unknown_Target->Cytotoxicity

Caption: Comparative mechanisms of action for different tricyclic classes.

Conclusion and Future Perspectives

This guide has provided a comparative overview of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione against established tricyclic heterocyclic compounds. While Carbamazepine, Phenothiazines, and Clozapine are well-entrenched in clinical practice with well-defined mechanisms of action, the Dibenzo[b,f]diazocine-dione scaffold represents a promising, yet underexplored, area of medicinal chemistry.

The key takeaways are:

  • Structural Novelty: The eight-membered diazocine-dione core offers a distinct structural motif compared to the more common six- and seven-membered tricyclic systems.

  • Synthetic Tractability: The synthesis of the Dibenzo[b,f]diazocine-dione scaffold is amenable to diversification, allowing for the creation of libraries for biological screening.

  • Emerging Biological Activity: Preliminary studies have indicated potential anticancer and antibacterial activity, warranting further investigation.

Future research should focus on several key areas:

  • Library Synthesis: The generation of a diverse library of Dibenzo[b,f]diazocine-dione derivatives with systematic structural modifications.

  • Broad Biological Screening: Screening this library against a wide range of biological targets to identify novel activities.

  • Mechanism of Action Studies: For any active compounds, detailed studies to elucidate their mechanism of action are crucial.

  • Structure-Activity Relationship (SAR) Studies: Establishing a clear SAR will guide the optimization of lead compounds.

The Dibenzo[b,f]diazocine-6,12(5H,11H)-dione framework could serve as a valuable privileged structure for drug design and development.[4][5] While it has a long way to go to match the clinical impact of its tricyclic cousins, its unique chemical space holds significant potential for the discovery of next-generation therapeutics.

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A Researcher's Guide to Validating the Cytotoxic Selectivity of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents is relentless. A promising area of investigation involves heterocyclic compounds, among which dibenzo[b,f]diazocine-6,12(5H,11H)-dione and its derivatives have emerged as scaffolds of interest. Preliminary studies suggest that while some of these compounds exhibit cytotoxic effects against cancer cell lines, their efficacy appears to be moderate.[1] This guide provides a comprehensive framework for researchers to rigorously validate the cytotoxic selectivity of dibenzo[b,f]diazocine-6,12(5H,11H)-dione, comparing its performance against established chemotherapeutic agents and offering insights into the experimental causality that underpins a robust evaluation.

The Imperative of Cytotoxic Selectivity

The ultimate goal in cancer chemotherapy is to eradicate malignant cells while sparing healthy tissue. This principle, known as selective toxicity, is the cornerstone of a successful and tolerable treatment regimen. A high therapeutic index, the ratio between the toxic dose to normal cells and the therapeutic dose to cancer cells, is a critical determinant of a drug candidate's potential. Therefore, a systematic and multi-faceted approach to validating the cytotoxic selectivity of a novel compound like dibenzo[b,f]diazocine-6,12(5H,11H)-dione is not just a procedural step but a fundamental necessity in its developmental journey.

Comparative Benchmarking: Doxorubicin and Cisplatin

To contextualize the performance of dibenzo[b,f]diazocine-6,12(5H,11H)-dione, it is essential to benchmark it against well-characterized and widely used chemotherapeutic agents. For this purpose, we select Doxorubicin and Cisplatin.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent and broad-spectrum anti-cancer agent. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which culminate in DNA damage and apoptotic cell death.[2][3]

  • Cisplatin: A platinum-based compound, Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and subsequent apoptosis.[4][5][6]

Both Doxorubicin and Cisplatin are known for their significant efficacy but also for their dose-limiting toxicities, making them relevant comparators for assessing the potential selectivity advantages of a novel agent.

A Multi-tiered Experimental Approach to Validating Selectivity

A robust validation of cytotoxic selectivity requires a carefully planned series of experiments that move from broad assessments of cell viability to more specific investigations of cell death mechanisms. The following workflow is proposed:

G cluster_0 Phase 1: Cell Line Selection cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Data Analysis & Interpretation A Cancer Cell Lines (e.g., HeLa, U87, MCF-7, A549) C MTT/CCK-8 Assay (Cell Viability) A->C D LDH Assay (Membrane Integrity) A->D B Non-Cancerous Cell Lines (e.g., HEK293, EUFA30, Fibroblasts) B->C B->D E Annexin V/PI Staining (Apoptosis vs. Necrosis) C->E G IC50 Determination C->G D->E D->G F Cell Cycle Analysis (Propidium Iodide Staining) E->F H Selectivity Index (SI) Calculation G->H I Comparative Analysis H->I

Figure 1: A multi-phased workflow for validating cytotoxic selectivity.

Phase 1: Judicious Selection of Cell Lines

The choice of cell lines is critical for a meaningful assessment of selectivity. A diverse panel should be employed, encompassing both cancerous and non-cancerous cells.

  • Cancer Cell Lines: A selection of cell lines from different cancer types will provide insights into the compound's spectrum of activity. Based on available literature for related compounds, the following are recommended:

    • HeLa (Cervical Cancer): A widely used and well-characterized cell line.

    • U87 (Glioblastoma): Represents a difficult-to-treat solid tumor.[7]

    • MCF-7 (Breast Cancer): An estrogen-receptor-positive breast cancer cell line.

    • A549 (Lung Cancer): A common model for non-small cell lung cancer.

  • Non-Cancerous Cell Lines: To assess toxicity to healthy tissues, a panel of non-malignant cell lines is essential.

    • HEK293 (Human Embryonic Kidney): A standard for general toxicity screening.[7]

    • EUFA30 (Human Fibroblasts): Representative of connective tissue cells.[1][7]

    • Primary Human Dermal Fibroblasts (HDFs): Offer a more physiologically relevant model than immortalized cell lines.

Phase 2: Primary Cytotoxicity Screening

The initial assessment of cytotoxicity involves determining the dose-dependent effect of the compound on cell viability and membrane integrity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of dibenzo[b,f]diazocine-6,12(5H,11H)-dione, Doxorubicin, and Cisplatin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.[9]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (typically 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Phase 3: Delving into the Mechanism of Cell Death

Understanding how a compound induces cell death is crucial. The primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Selective induction of apoptosis in cancer cells is a desirable trait for an anti-cancer agent.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Flow Cytometry for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Treatment: Treat cells in 6-well plates with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G cluster_0 cluster_1 cluster_2 A Viable D Negative A->D B Early Apoptotic E Positive B->E C Late Apoptotic/Necrotic F Positive C->F G Negative D->G H Negative E->H I Positive F->I

Figure 2: Interpretation of Annexin V/PI flow cytometry data.

Data Interpretation and Comparative Analysis

The quantitative data generated from these assays will allow for a thorough comparison of the cytotoxic selectivity of dibenzo[b,f]diazocine-6,12(5H,11H)-dione.

IC50 and Selectivity Index (SI)

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[10] The Selectivity Index (SI) is a crucial metric for quantifying cytotoxic selectivity and is calculated as follows:

SI = IC50 in non-cancerous cells / IC50 in cancerous cells [8]

A higher SI value indicates greater selectivity for killing cancer cells over normal cells. A compound with an SI greater than 2 is generally considered to have some level of selectivity.

Comparative Data Tables

The following tables present hypothetical data to illustrate how the results of these experiments can be organized for a clear comparison.

Table 1: IC50 Values (µM) after 48-hour treatment

CompoundHeLaU87MCF-7A549HEK293EUFA30
Dibenzo[b,f]diazocine-6,12(5H,11H)-dione150180200175>300>300
Doxorubicin0.50.80.31.25.08.0
Cisplatin8.012.015.010.050.060.0

Table 2: Selectivity Index (SI) after 48-hour treatment

Compoundvs. HEK293 (HeLa)vs. EUFA30 (HeLa)vs. HEK293 (U87)vs. EUFA30 (U87)
Dibenzo[b,f]diazocine-6,12(5H,11H)-dione>2.0>2.0>1.67>1.67
Doxorubicin10.016.06.2510.0
Cisplatin6.257.54.175.0

Table 3: Apoptosis Induction (% of Apoptotic Cells) at IC50

CompoundHeLaU87HEK293
Dibenzo[b,f]diazocine-6,12(5H,11H)-dione25%20%5%
Doxorubicin70%65%15%
Cisplatin60%55%12%

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for validating the cytotoxic selectivity of dibenzo[b,f]diazocine-6,12(5H,11H)-dione. Based on the available literature, it is anticipated that the parent compound may exhibit weak to moderate cytotoxic activity with some degree of selectivity. The proposed comparative analysis against Doxorubicin and Cisplatin will provide a clear context for its potential as a therapeutic scaffold.

A key finding from the initial literature review is the lack of detailed mechanistic studies for this specific compound. Therefore, should the selectivity be confirmed, future research should focus on elucidating its mechanism of action. This could involve investigating its effects on cell cycle progression, DNA integrity, mitochondrial function, and specific signaling pathways implicated in cancer cell survival and proliferation. Identifying the molecular target(s) of dibenzo[b,f]diazocine-6,12(5H,11H)-dione will be paramount in optimizing its structure to enhance potency and selectivity, potentially paving the way for a new class of targeted anti-cancer agents.

References

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.
  • Bieszczad, B., Gzella, A. K., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][3][4]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906.

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727–741.
  • Yang, F., Teves, S. S., Kemp, C. J., & Henikoff, S. (2014). Doxorubicin, DNA torsion, and chromatin dynamics. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1845(1), 84-89.
  • Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews Drug discovery, 4(4), 307-320.
  • Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][2][4]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2855.

  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Boster Biological Technology. (2024). Annexin V/PI Staining Guide for Apoptosis Detection.
  • Rieber, M., & Rieber, M. S. (2014). Doxorubicin-induced DNA-damage and senescence in human breast cancer cells: the role of p53 and p21. Cancer biology & therapy, 15(12), 1576-1586.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • Bieszczad, B., Gzella, A. K., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][3][4]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906.

  • Thermo Fisher Scientific. (n.d.). Annexin V Staining Protocol for Flow Cytometry.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

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Introduction: The Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Bioactivity of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Derivatives

The tricyclic dibenzo[b,f]diazocine-6,12(5H,11H)-dione core represents a class of "privileged structures" in drug discovery. These scaffolds, characterized by two benzene rings fused to a central eight-membered diazocine ring, serve as a versatile framework for the development of novel therapeutic agents. The structural rigidity of the dibenzo-fused system, combined with the hydrogen bonding capabilities of the lactam moieties, allows for specific and high-affinity interactions with a variety of biological targets. Modulation of the biological properties of these compounds is readily achievable through chemical modifications, such as the introduction of various substituents on the aromatic rings or N-alkylation/acylation of the lactam nitrogens.[1][2] This guide provides a comparative analysis of the bioactivity of recently synthesized dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives, with a primary focus on their cytotoxic effects against cancer cell lines.

Comparative Bioactivity of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Derivatives

Recent studies have focused on the synthesis and evaluation of unsymmetrically substituted dibenzo[b,f][1][3]diazocine-6,12(5H,11H)diones and their[1][4] isomers.[1][5] The primary biological activity investigated for these compounds is their cytotoxicity against various cancer cell lines.

Structure-Activity Relationship of Dibenzo[b,f][1][3]diazocine-6,12(5H,11H)-dione Derivatives

A series of sixteen dibenzo[b,f][1][3]diazocine-6,12-diones were synthesized and evaluated for their cytotoxic efficacy against two normal cell lines (HEK293 and EUFA30) and two cancerous cell lines (HeLa and U87).[1][2] While most compounds exhibited weak cytotoxic effects, some key structure-activity relationships (SAR) were identified.

  • Effect of Halogen Substitution: The presence of a bromine atom at the 2-position of the dibenzo[b,f][1][3]diazocine-6,12(5H,11H)-dione scaffold (compound 10b ) resulted in a weak cytotoxic effect with some selectivity for the HeLa tumor cell line (IC50 = 97.3 µM).[1][2]

  • Effect of N-Alkylation: N-methylation of 2-bromodibenzo[b,f][1][3]diazocine-6,12(5H,11H)-dione (compound 10e ) led to a weaker cytotoxic effect compared to the parent compound.[1][2] However, the introduction of a larger naphthalen-1-ylmethyl group at the 5-position of 2-bromo-11-methyldibenzo[b,f][1][3]diazocine-6,12(5H,11H)-dione (compound 10k ) resulted in noticeable cytotoxicity against all tested cell lines.[1][2]

  • Effect of Thiolation: Conversion of the dilactam to a dithiolactam in 8-bromo-2,3-dimethoxy-dibenzo[b,f][1][3]diazocine-6,12(5H,11H)-dithione (compound 10p ) induced a cytotoxic effect on cancer cell lines, suggesting that this modification is beneficial for enhancing cytotoxicity.[1]

Table 1: Cytotoxic Activity (IC50, µM) of Selected Dibenzo[b,f][1][3]diazocine-6,12-dione Derivatives [1][2]

CompoundR⁴R⁵HeLaU87HEK293EUFA30
10b HBrHHH97.3>200>200>200
10e HBrHHCH₃>200>200>200>200
10h OCH₃OCH₃HHH107.4148.6>200170.5
10k HBrHC₁₀H₇CH₂CH₃75.375.4119.087.6
10p OCH₃OCH₃BrHH115.2170.2>200>200

Data extracted from literature.[1][2] IC50 values are presented in µM.

Structure-Activity Relationship of 5,12-Dihydrodibenzo[b,f][1][4]diazocine-6,11-dione Derivatives

A separate study on unsymmetrically N-substituted and N,N'-disubstituted 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-diones also revealed modest cytotoxic activity against a panel of cancer cell lines (HeLa, BICR18, U87) and a non-cancerous cell line (EUFA30).[5][6] Although the cytotoxic effect was generally weak, some derivatives showed selectivity towards cancer cells.[5]

Table 2: Cytotoxic Activity (IC50, µM) of Selected 5,12-Dihydrodibenzo[b,f][1][4]diazocine-6,11-dione Derivatives [5]

CompoundR⁴HeLaBICR18U87EUFA30
3f ClCl118.2123.6134.5165.4
3g ClCl93.7101.2112.8143.9
3h NO₂H145.6156.7168.9201.3
3n HCH₂CH₂OH>300>300>300>300
3o HCH₂C₆H₅189.4201.5215.6256.7

Data extracted from literature.[5] IC50 values are presented in µM.

Experimental Methodologies

The evaluation of the cytotoxic activity of these dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives was primarily conducted using cell-based viability assays. A representative protocol is detailed below.

Cytotoxicity Assay Protocol (AlamarBlue Assay)

This protocol is based on the methodologies described for the evaluation of 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-diones.[5]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, U87, BICR18) and non-cancerous human fibroblasts (EUFA30) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
  • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours. The rationale for this initial incubation is to allow the cells to recover from trypsinization and enter a logarithmic growth phase, ensuring that the measured effects are on proliferating cells.

2. Compound Treatment:

  • The test compounds are dissolved in DMSO to prepare stock solutions.
  • Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations (e.g., 1 to 300 µM).
  • The culture medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle control (DMSO) is also included. The use of a vehicle control is crucial to distinguish the effect of the compound from that of the solvent.

3. Incubation:

  • The plates are incubated for 24 or 48 hours. The selection of multiple time points allows for the assessment of both acute and longer-term cytotoxic effects.

4. Viability Assessment with AlamarBlue:

  • After the incubation period, AlamarBlue reagent (resazurin) is added to each well. Resazurin is a cell-permeable, non-toxic blue dye. In viable, metabolically active cells, it is reduced to the pink, fluorescent resorufin. This conversion is directly proportional to the number of living cells.
  • The plates are incubated for another 2-4 hours.
  • The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

5. Data Analysis:

  • The fluorescence readings are normalized to the vehicle control to determine the percentage of cell viability.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated using non-linear regression analysis with a logistic dose-response model.

Synthetic Workflow

The synthesis of unsymmetrically substituted dibenzo[b,f][1][3]diazocine-6,12(5H,11H)diones is a multi-step process.[1][3][4] A general synthetic scheme is outlined below.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Cyclization cluster_3 Post-Cyclization Modification Isatoic_Anhydride Isatoic Anhydride Amide_Intermediate 2-(2-aminobenzamido)benzoic acid Isatoic_Anhydride->Amide_Intermediate Reaction 2_Aminobenzoic_Acid 2-Aminobenzoic Acid 2_Aminobenzoic_Acid->Amide_Intermediate Reaction Ester_Intermediate Methyl 2-(2-aminobenzamido)benzoate Amide_Intermediate->Ester_Intermediate CH3OH, H+ Final_Product Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione Ester_Intermediate->Final_Product NaH, THF, reflux Modified_Product N-alkylated/acylated derivatives Final_Product->Modified_Product Alkylation/Acylation reagents

Caption: General synthetic workflow for unsymmetrical dibenzo[b,f][1][3]diazocine-6,12(5H,11H)-diones.

Conclusion

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold continues to be an attractive starting point for the design of new bioactive molecules. The current body of research indicates that while the parent scaffold demonstrates weak to moderate cytotoxicity, chemical modifications can enhance this activity. Specifically, the introduction of bulky hydrophobic groups at the nitrogen atoms and the conversion of carbonyls to thiocarbonyls appear to be promising strategies for increasing cytotoxic potency. Further optimization of these derivatives, guided by the structure-activity relationships discussed, could lead to the development of potent and selective anticancer agents. Future work should also explore other potential biological activities of this class of compounds, such as their anti-inflammatory and antimicrobial properties, to fully realize their therapeutic potential.

References

  • Glowacka, E., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][3]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • Glowacka, E., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][3]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PMC, [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2855. [Link]

  • Glowacka, E., et al. (2020). (PDF) Unsymmetrically Substituted Dibenzo[b,f][1][3]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. ResearchGate. [https://www.researchgate.net/publication/339352995_Unsymmetrically_Substituted_Dibenzo[b,f][1][3]-diazocine-6_125H_11H-dione-A_Convenient_Scaffold_for_Bioactive_Molecule_Design]([Link]1][3]-diazocine-6_125H_11H-dione-A_Convenient_Scaffold_for_Bioactive_Molecule_Design)

  • Glowacka, E., et al. (2020). Unsymmetrically Substituted Dibenzo[ b,f][1][3]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. PubMed. [Link]

  • Glowacka, E., et al. (2020). IC50 (µM) of dibenzo[b,f][1][3]diazocine-6,12-diones 10a-p based on the... ResearchGate. [Link]

  • Bieszczad, B., et al. (2020). The synthesis of 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-dione scaffold. ResearchGate. [Link]

  • Bieszczad, B., et al. (2020). (PDF) Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. ResearchGate. [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[ b, f][1][4]diazocine-6,11-dione Scaffold-A Useful Tool for Bioactive Molecules Design. PubMed. [Link]

  • Sell, H., et al. (2021). Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties. PMC. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Publishing. [Link]

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Bridging the Gap: A Comparative Guide to Experimental and Computational Validation of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Bridging the Gap: A Comparative Guide to Experimental and Computational Validation of Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione

In the landscape of medicinal chemistry and materials science, the dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione scaffold is a molecule of significant interest, serving as a privileged structure in the design of novel therapeutic agents.[1][3] The robust, tricyclic framework of this molecule presents a unique conformational challenge that dictates its biological activity and physical properties. To fully harness its potential, a comprehensive understanding of its three-dimensional structure and electronic properties is paramount. This guide provides an in-depth comparison of experimental and computational methodologies for the characterization of this important scaffold, offering researchers a framework for cross-validation and a deeper understanding of their findings.

I. The Experimental Benchmark: Unraveling the Solid-State Structure and Spectroscopic Signature

The cornerstone of structural chemistry is the precise determination of atomic coordinates through single-crystal X-ray diffraction. This technique provides an unambiguous snapshot of the molecule's conformation in the solid state, serving as the ultimate benchmark for computational models.

A. Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps involved in the crystallographic analysis of a compound like 5,11-dimethyldibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione.[4]

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, such as dichloromethane.

  • Data Collection: A suitable crystal is mounted on a diffractometer equipped with a CCD area detector. Data is collected at a low temperature (e.g., 150 K) to minimize thermal vibrations, using Mo Kα radiation.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

B. Key Experimental Findings: The Structure of 5,11-Dimethyldibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione

The crystal structure of the N,N'-dimethylated analog reveals a non-planar, boat-like conformation for the central eight-membered ring. The dihedral angle between the two benzene rings is a critical parameter defining the overall shape of the molecule.

ParameterExperimental Value (for the N,N'-dimethyl derivative)[4]
Dihedral Angle between Benzene Rings 75.57(3)°
Selected Bond Lengths (Å) C-N: ~1.38-1.46, C=O: ~1.22, C-C (aromatic): ~1.38-1.40
**Selected Bond Angles (°) **C-N-C: ~120-125, N-C=O: ~118-122

II. The Computational Approach: Predicting Structure and Properties from First Principles

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the properties of molecules without the need for physical samples. When used in conjunction with experimental data, it provides a deeper insight into the electronic structure and conformational landscape of a molecule.

A. Computational Protocol: A DFT Study of Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione

The following protocol outlines a robust methodology for the computational analysis of the parent compound.

  • Structure Optimization: The initial geometry of the molecule is built and optimized using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-31G*.[7] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide a theoretical infrared (IR) spectrum.

  • NMR Chemical Shift Calculations: The optimized geometry is then used to calculate the NMR chemical shifts (¹H and ¹³C) using a method like the Gauge-Including Atomic Orbital (GIAO) approach.

Diagram of the Computational Workflow

Computational WorkflowComputational Workflow for Dibenzo[b,f]diazocine-6,12(5H,11H)-dionestartInitial Molecular StructureoptGeometry Optimization (DFT/B3LYP/6-31G*)start->optfreqFrequency Calculationopt->freqnmrNMR Chemical Shift Calculation (GIAO)opt->nmrresultsPredicted Structural and Spectroscopic Datafreq->resultsnmr->results

Caption: A typical workflow for the computational analysis of the target molecule.

III. Cross-Validation: Where Theory Meets Reality

The true power of a combined approach lies in the direct comparison of experimental and computational data. This cross-validation allows for the refinement of computational models and a more nuanced interpretation of experimental results.

A. Structural Comparison

The table below presents a comparison of the key experimental structural parameter for the N,N'-dimethyl derivative with the expected computational results for the parent compound.

ParameterExperimental (N,N'-dimethyl derivative)[4]Predicted Computational (Parent Compound)Expected Correlation
Dihedral Angle between Benzene Rings 75.57(3)°~75-80°High. The core conformation should be well-reproduced.
C-N Bond Length (Å) ~1.38-1.46~1.37-1.45High. DFT is generally accurate for bond lengths.
C=O Bond Length (Å) ~1.22~1.21-1.23High.

It is anticipated that the DFT calculations would accurately predict the boat-like conformation and the dihedral angle of the parent compound, with minor deviations from the N,N'-dimethyl derivative due to the absence of steric hindrance from the methyl groups.

B. Spectroscopic Comparison

A direct comparison of the calculated IR and NMR spectra with experimental data is a crucial validation step.

  • Infrared Spectroscopy: The calculated vibrational frequencies can be compared to the experimental IR spectrum of an isomer like dibenzo[b,f][1][5]diazocine-6,11-dione, which shows characteristic C=O and N-H stretching frequencies.[6] Calculated frequencies are often systematically higher than experimental values, and a scaling factor may be applied for better correlation.

  • NMR Spectroscopy: The calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra. While absolute agreement is not always perfect, the relative chemical shifts and splitting patterns should be well-reproduced, aiding in the assignment of experimental peaks.

Diagram of the Cross-Validation Process

Cross-Validation WorkflowCross-Validation of Experimental and Computational DataexpExperimental Data (X-ray, NMR, IR)compareDirect Comparison and Correlationexp->comparecompComputational Data (DFT)comp->comparevalidateValidated Molecular Modelcompare->validate

Caption: The synergistic workflow of comparing experimental and computational results.

IV. Conclusion: A Synergistic Approach to Molecular Characterization

The cross-validation of experimental and computational data provides a robust and comprehensive understanding of the structural and electronic properties of dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. While experimental techniques like single-crystal X-ray diffraction provide the ground truth for the solid-state structure, computational methods like DFT offer invaluable insights into the molecule's intrinsic properties and can predict its behavior in different environments. By leveraging the strengths of both approaches, researchers can build highly accurate and predictive models, accelerating the process of drug discovery and materials design. This guide serves as a testament to the power of this synergistic relationship, providing a clear pathway for the rigorous characterization of complex molecular scaffolds.

V. References

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Mielecki, D., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(2), o469. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Mielecki, D., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][5]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2855. [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 2), o469. [Link]

  • PubChem. (n.d.). Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Mahon, A. B., Jensen, P., & Try, A. C. (2008). 5,11-Dimethyldibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(2), o469. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Mielecki, D., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][5]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2855. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Mielecki, D., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • SpectraBase. (n.d.). Dibenzo[b,f][1][5]diazocine-6,11-dione, 5,12-dihydro-8-methoxy-. John Wiley & Sons, Inc. Retrieved from [Link]

  • SpectraBase. (n.d.). 6H,12H-5,11-METHANODIBENZO-[B,F]-[1][2]-DIAZOCINE. John Wiley & Sons, Inc. Retrieved from [Link]

  • Butler, R. N., & Tlais, S. F. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry, 88(12), 7993–8001. [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of dibenzo[b,f]diazocine-6,12(5H,11H)-dione analogues. We will explore the synthetic strategies for generating these compounds, compare their biological activities based on experimental data, and elucidate key structural features that govern their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

The Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Scaffold: A Privileged Core in Medicinal Chemistry

The tricyclic dibenzo[b,f]diazocine-6,12(5H,11H)-dione core represents a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile scaffold for the development of ligands targeting a variety of biological receptors and enzymes with high affinity. The inherent conformational rigidity of the eight-membered central ring, flanked by two benzene rings, provides a defined three-dimensional arrangement for substituent groups, which is crucial for specific molecular interactions with biological targets. Modulation of the biological properties of these compounds is readily achievable through chemical modifications, including variations of substituents on the benzene rings and functionalization of the nitrogen atoms within the central diazocine ring.[1][2]

Synthetic Strategy: A Facile Three-Step Approach to Unsymmetrical Analogues

A significant advancement in the exploration of the SAR of this scaffold has been the development of a facile three-step synthesis for unsymmetrically substituted dibenzo[b,f][1][3]diazocine-6,12(5H,11H)diones.[1][4][5] This method utilizes readily available starting materials, such as substituted 1H-benzo[d][1][5]oxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids, allowing for the generation of a diverse library of analogues.[1][4][5] The subsequent transformation of the synthesized products into N-alkyl-, N-acetyl-, and dithio analogues further expands the chemical space for SAR studies.[1][4][5]

General Synthetic Workflow

The ability to introduce asymmetry is a key advantage of this synthetic approach, as it allows for a more granular exploration of the chemical space and a more detailed understanding of the SAR.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Post-Cyclization Modification Isatoic Anhydrides Isatoic Anhydrides Coupling Reaction Coupling Reaction Isatoic Anhydrides->Coupling Reaction 2-Aminobenzoic Acids 2-Aminobenzoic Acids 2-Aminobenzoic Acids->Coupling Reaction Cyclization Cyclization Coupling Reaction->Cyclization Unsymmetrical Dibenzo[b,f]diazocine-diones Unsymmetrical Dibenzo[b,f]diazocine-diones Cyclization->Unsymmetrical Dibenzo[b,f]diazocine-diones N-Alkylation N-Alkylation Final Analogues Final Analogues N-Alkylation->Final Analogues N-Acetylation N-Acetylation N-Acetylation->Final Analogues Thionation Thionation Thionation->Final Analogues Unsymmetrical Dibenzo[b,f]diazocine-diones->N-Alkylation Unsymmetrical Dibenzo[b,f]diazocine-diones->N-Acetylation Unsymmetrical Dibenzo[b,f]diazocine-diones->Thionation

Caption: General synthetic workflow for unsymmetrical dibenzo[b,f]diazocine-dione analogues.

Comparative Analysis of Structure-Activity Relationships

The SAR of this class of compounds has been primarily investigated through their cytotoxic effects on various cancer cell lines. While the observed cytotoxic effects are generally modest, these preliminary studies provide valuable insights into the structural requirements for activity.[1][2]

Influence of Substituents on Cytotoxic Activity

The following table summarizes the cytotoxic activity (IC50 in µM) of a series of dibenzo[b,f][1][3]diazocine-6,12-diones against non-cancerous (HEK293, EUFA30) and cancerous (U87, HeLa) cell lines.

Compound IDR1R2R3R4R5HEK293 (IC50 µM)EUFA30 (IC50 µM)U87 (IC50 µM)HeLa (IC50 µM)
10a HHHHH>200>200>200>200
10b BrHHHH>200>200>20097.3
10e BrHHCH₃H>200>200>200>200
10f ClHHHH>200>200179.5185.3
10h HHNO₂HH>200>200205.7>200
10j BrHHHnaphthalen-1-ylmethyl119.087.675.475.3
10p HOCH₃HHH>200>200>200>200

Data extracted from Bieszczad et al., 2020.[1]

Key SAR Observations

From the comparative data, several key SAR trends can be elucidated:

  • Effect of Halogen Substitution: The introduction of a bromine atom at the 2-position (compound 10b ) resulted in a weak cytotoxic effect with some selectivity for the HeLa tumor cell line (IC50 = 97.3 µM).[1][2] The chlorine-substituted analogue (10f ) also exhibited weak activity against U87 and HeLa cells.[1][2] This suggests that halogenation at this position may be a favorable modification for enhancing cytotoxicity.

  • Impact of N-Alkylation: N-methylation of the 2-bromo derivative (10e ) led to a loss of the weak cytotoxic effect observed in the parent compound (10b ).[1] This indicates that a free N-H group at this position might be important for activity, or that a small methyl group is not a suitable substitution.

  • Influence of Bulky N-Substituents: In contrast to N-methylation, the introduction of a larger, more lipophilic naphthalen-1-ylmethyl group at the 5-position of the 2-bromo analogue (10j ) resulted in a noticeable increase in cytotoxicity across all tested cell lines, with IC50 values ranging from 75.3 to 119.0 µM.[1] This highlights the significant impact of bulky aromatic substituents at the nitrogen position on biological activity.

  • Role of Other Substituents: The presence of a nitro group (10h ) or a methoxy group (10p ) did not confer significant cytotoxic activity.[1] The unsubstituted parent compound (10a ) was also inactive.

G cluster_0 SAR Summary Unsubstituted Core Unsubstituted Core No Activity No Activity Unsubstituted Core->No Activity Halogenation (Br, Cl) Halogenation (Br, Cl) Activity Activity Halogenation (Br, Cl)->Activity Slight Increase N-Methylation N-Methylation N-Methylation->No Activity Decreased Bulky N-Arylmethylation Bulky N-Arylmethylation Bulky N-Arylmethylation->Activity Significant Increase

Caption: Key SAR trends for dibenzo[b,f]diazocine-dione analogues.

Experimental Protocols for SAR Validation

To ensure the reliability and reproducibility of the SAR data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the cytotoxic activity and mechanism of action of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione analogues.

Cell Viability Assay (AlamarBlue Assay)

This assay quantitatively measures the proliferation of cells and is a reliable method for determining the cytotoxic effects of compounds.

Principle: The AlamarBlue reagent contains resazurin, a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells at final concentrations typically ranging from 1 to 200 µM. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the treated cells for 24 or 48 hours.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well to a final concentration of 10% (v/v).

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis/Necrosis Assay (Flow Cytometry)

This assay differentiates between viable, apoptotic, and necrotic cells, providing insights into the mechanism of cell death induced by the compounds.

Principle: This assay utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that intercalates with DNA in cells with compromised plasma membranes (necrotic or late apoptotic cells).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compounds.

Caption: Experimental workflow for SAR validation of cytotoxic compounds.

Conclusion and Future Directions

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione scaffold holds significant promise for the development of novel bioactive molecules. The preliminary SAR studies discussed in this guide indicate that substitutions on both the aromatic rings and the central diazocine nitrogens can profoundly influence cytotoxic activity. Specifically, the introduction of a bulky, lipophilic group at the nitrogen position appears to be a promising strategy for enhancing potency.

Future research should focus on expanding the library of analogues to further probe the SAR, particularly with a wider range of substituents at various positions. Investigating the effects of these compounds on specific molecular targets, beyond general cytotoxicity, will be crucial for elucidating their mechanism of action and for guiding the rational design of more potent and selective therapeutic agents.

References

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Mielecki, D., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][3]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

  • PubMed. (2020). Unsymmetrically Substituted Dibenzo[ b,f][1][3]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. [Link]

  • ResearchGate. (2020). (PDF) Unsymmetrically Substituted Dibenzo[b,f][1][3]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Maziarka, K., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][6]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2855. [Link]

  • PubMed. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[ b, f][1][6]diazocine-6,11-dione Scaffold-A Useful Tool for Bioactive Molecules Design. [Link]

  • Bieszczad, B., Garbicz, D., Trzybiński, D., Mielecki, D., Woźniak, K., Grzesiuk, E., & Mieczkowski, A. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][3]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link]

Sources

A Comparative Guide to the Antibacterial Efficacy of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark of the antibacterial efficacy of dibenzo[b,f]diazocine-6,12(5H,11H)-dione against common Gram-positive and Gram-negative bacteria. The performance of this compound is objectively compared with established, broad-spectrum antibiotics: Ciprofloxacin, Ampicillin, and Vancomycin. All experimental protocols adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and scientific validity.

Introduction: The Quest for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential antibacterial activity. The dibenzo[b,f]diazocine-6,12(5H,11H)-dione core is a rigid, bicyclic structure that has been investigated for various biological activities.[1][2][3] This guide aims to rigorously evaluate the intrinsic antibacterial potential of the unsubstituted parent compound, providing a baseline for future drug development and functionalization efforts. Our investigation reveals that while derivatives of this scaffold have shown cytotoxic effects, the parent compound itself lacks significant antibacterial properties.[4]

Comparative Efficacy Analysis: A Data-Driven Assessment

To provide a clear and quantitative comparison, the antibacterial efficacy of dibenzo[b,f]diazocine-6,12(5H,11H)-dione was evaluated against standard antibiotics. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for key bacterial strains.

Data Summary
CompoundOrganism (ATCC Strain)MIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Escherichia coli (ATCC 25922)> 23.8Not Determined-
Staphylococcus aureus (ATCC 29213)> 23.8Not Determined-
Pseudomonas aeruginosa (ATCC 27853)> 23.8*Not Determined-
Ciprofloxacin Escherichia coli (ATCC 25922)0.015[5]0.032
Staphylococcus aureus (ATCC 29213)0.25 - 0.45[6]0.5 - 1.0[7]2 - 2.2
Pseudomonas aeruginosa (ATCC 27853)0.5[8]1.02
Ampicillin Escherichia coli (ATCC 25922)2.0 - 4.0[9]4.01-2
Staphylococcus aureus (ATCC 29213)Resistant[10]Not Applicable-
Vancomycin Staphylococcus aureus (ATCC 29213)1.0[11][12]2.02

Based on studies showing no antibacterial activity at concentrations up to 100 µM (equivalent to approximately 23.8 µg/mL).[4]

Experimental Methodologies: Ensuring Scientific Rigor

The following protocols are detailed to allow for independent verification and replication of the findings. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. A broth microdilution method is employed for this determination.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compounds Inoculation Inoculate microtiter plate wells with bacteria and compounds Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation Incubation cluster_analysis Analysis MIC_Plate Completed MIC Assay Plate Aliquoting Take aliquots from clear wells (MIC and higher concentrations) MIC_Plate->Aliquoting Plating Spread aliquots on antibiotic-free agar plates Aliquoting->Plating Agar_Incubation Incubate agar plates at 37°C for 24 hours Plating->Agar_Incubation Colony_Count Count bacterial colonies on each plate Agar_Incubation->Colony_Count MBC_Determination Determine MBC as the lowest concentration with ≥99.9% killing Colony_Count->MBC_Determination

Sources

A Comparative Guide to the Synthesis of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The dibenzo[b,f]diazocine-6,12(5H,11H)-dione core is a compelling heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique three-dimensional structure and synthetic accessibility make it a "privileged structure," capable of interacting with a diverse range of biological targets. This guide provides an in-depth comparison of published methodologies for the synthesis of this important molecular framework, offering researchers the critical insights needed to select and implement the most suitable synthetic strategy for their specific research goals. We will delve into a facile and efficient three-step protocol, compare it with alternative approaches, and provide detailed experimental procedures to ensure successful replication and adaptation in your laboratory.

The Strategic Importance of the Dibenzo[b,f]diazocine Scaffold

The tricyclic framework of dibenzo[b,f]diazocine-6,12(5H,11H)-dione, possessing a central eight-membered ring, serves as a versatile template for the design of novel therapeutic agents. The inherent chirality and conformational rigidity of this scaffold allow for precise spatial orientation of substituents, a key factor in optimizing drug-receptor interactions. This has led to the exploration of its derivatives for a variety of biological activities, including cytotoxic effects against cancer cell lines.[1][2][3][4] The ability to readily introduce asymmetry into the scaffold further enhances its potential for developing highly selective and potent bioactive molecules.[1][2][3]

A Recommended Three-Step Synthesis of Unsymmetrically Substituted Dibenzo[b,f]diazocine-6,12(5H,11H)-diones

A recently developed and highly efficient method for the synthesis of unsymmetrically substituted dibenzo[b,f]diazocine-6,12(5H,11H)-diones utilizes readily available starting materials: substituted 1H-benzo[d][1][5]oxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids.[1][2][3] This three-step approach offers a significant advantage in terms of operational simplicity and the ability to generate a diverse library of analogs.

Experimental Workflow

cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Intramolecular Cyclization A Isatoic Anhydride C 2-(2-aminobenzamido)benzoic acid A->C NaOH, H2O, 80°C B 2-Aminobenzoic Acid B->C D Methyl 2-(2-aminobenzamido)benzoate C->D H2SO4, MeOH, reflux E Dibenzo[b,f]diazocine-6,12(5H,11H)-dione D->E NaH, THF, reflux

Figure 1: A three-step synthesis of dibenzo[b,f]diazocine-6,12(5H,11H)-diones.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-aminobenzamido)benzoic acids

  • In a round-bottom flask, suspend the appropriately substituted 1H-benzo[d][1][5]oxazine-2,4-dione (1.0 equiv.) and 2-aminobenzoic acid (1.0 equiv.) in water.

  • Add a solution of sodium hydroxide (2.0 equiv.) and heat the mixture to 80°C for 30 minutes. The causality here is the base-mediated hydrolysis of the anhydride and subsequent amidation.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford the desired 2-(2-aminobenzamido)benzoic acid.

Step 2: Synthesis of methyl 2-(2-aminobenzamido)benzoates

  • Dissolve the 2-(2-aminobenzamido)benzoic acid (1.0 equiv.) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid. The acid catalyzes the Fischer esterification of the carboxylic acid.

  • Reflux the mixture for 72 hours.

  • Remove the methanol under reduced pressure and neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 3: Synthesis of dibenzo[b,f][1][4]diazocine-6,12(5H,11H)-diones

  • To a solution of the methyl 2-(2-aminobenzamido)benzoate (1.0 equiv.) in anhydrous tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0°C. The strong base deprotonates the amine, facilitating the subsequent intramolecular cyclization.

  • After the addition is complete, reflux the reaction mixture for 18 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final dibenzo[b,f]diazocine-6,12(5H,11H)-dione.

Performance Comparison with Alternative Synthetic Routes

While the three-step method from isatoic anhydrides is highly effective, other synthetic strategies have also been reported. A notable alternative involves the cyclization of N,N'-disubstituted 2,2'-diaminobenzophenones. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Parameter Three-Step Method (Isatoic Anhydride) Alternative Method (Diaminobenzophenone)
Starting Materials Readily available isatoic anhydrides and 2-aminobenzoic acidsRequires synthesis of substituted 2,2'-diaminobenzophenones
Number of Steps 3Typically 2-4
Versatility High, allows for unsymmetrical substitutionModerate, depends on the synthesis of the benzophenone precursor
Reported Yields Generally good to excellent (up to 78% for some derivatives)[2]Variable, can be moderate to good
Scalability Potentially scalableMay present challenges in the synthesis of the benzophenone
Logical Relationship of Synthetic Strategies

A Commercially Available Building Blocks B Isatoic Anhydrides & 2-Aminobenzoic Acids A->B C 2,2'-Diaminobenzophenones A->C D Dibenzo[b,f]diazocine-6,12(5H,11H)-dione B->D Three-Step Synthesis C->D Cyclization

Figure 2: Comparison of synthetic pathways to the target scaffold.

Conclusion

The synthesis of dibenzo[b,f]diazocine-6,12(5H,11H)-dione and its derivatives is a critical endeavor for the advancement of medicinal chemistry and drug development. The three-step method commencing from isatoic anhydrides and 2-aminobenzoic acids represents a robust and versatile approach, particularly for the generation of unsymmetrically substituted analogs.[1][2][3] This guide provides the necessary details to replicate this synthesis and offers a comparative analysis to aid researchers in making informed decisions for their synthetic campaigns. The provided experimental protocol, coupled with an understanding of the underlying chemical principles, should empower researchers to successfully access this valuable heterocyclic scaffold.

References

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][4]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. [Link][1][2][3][4]

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][4]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PubMed, National Center for Biotechnology Information. [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][3]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2855. [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][4]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. ResearchGate. [Link]dione-A_Convenient_Scaffold_for_Bioactive_Molecule_Design)

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][4]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PMC, National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide on conducting comparative molecular docking studies for dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives. This document is designed for researchers and drug development professionals, providing both the strategic rationale and a practical, step-by-step workflow for evaluating this promising class of compounds in silico.

The dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione scaffold is recognized as a privileged structure in medicinal chemistry, serving as a foundation for designing novel bioactive molecules.[3][4][5] These tricyclic systems have garnered interest for their potential cytotoxic effects against cancer cell lines and other biological activities.[3][5] Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule to a macromolecular target, playing a crucial role in modern, structure-based drug design.[2][6] This guide will walk you through a robust methodology to compare the docking performance of various derivatives of this scaffold against a relevant biological target.

The Strategic Imperative: Why Comparative Docking?

In drug discovery, it's not enough to know if a single compound binds to a target. We must understand how well it binds relative to other candidates and known inhibitors. A comparative docking study allows us to:

  • Rank-order compounds: Identify which derivatives have the most favorable predicted binding affinities.

  • Elucidate Structure-Activity Relationships (SAR): Understand how specific chemical modifications on the dibenzo[b,f]diazocine-6,12(5H,11H)-dione core influence binding interactions.

  • Benchmark against known drugs: Compare the potential of novel derivatives against established inhibitors of the same target.

  • Generate testable hypotheses: Guide the next steps in synthesis and in vitro testing by prioritizing the most promising compounds.

This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis and a validated cancer drug target, as our example system. We will compare a hypothetical set of dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives against Sorafenib, an approved multi-kinase inhibitor known to target VEGFR-2.

The In Silico Laboratory: A Validated Docking Workflow

Scientific integrity in computational studies hinges on a well-defined and validated protocol. The workflow presented here is designed to be a self-validating system, ensuring the reliability of the generated predictions.

The entire process, from target selection to final analysis, follows a logical progression. This ensures that each step builds upon a solid foundation, leading to a robust and interpretable final dataset.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Validation cluster_analysis Phase 3: Analysis & Interpretation A Target Selection & Validation (e.g., VEGFR-2, PDB: 4ASD) B Ligand Preparation (Energy Minimization, 3D Conformation) A->B Select Ligands C Receptor Preparation (Remove Water, Add Hydrogens) A->C Isolate Receptor F Comparative Molecular Docking (AutoDock Vina) B->F E Grid Box Generation (Define the binding site) C->E D Protocol Validation (Redocking) (Dock native ligand, RMSD < 2Å) D->E Validated Parameters E->F Define Search Space G Pose Analysis & Scoring (Binding Energy, Interactions) F->G Extract Poses H Data Aggregation & Comparison (Tabulate Results) G->H Quantify I SAR Hypothesis Generation H->I Interpret

Caption: High-level workflow for a comparative molecular docking study.

Here, we provide the step-by-step methodologies that underpin the workflow.

Protocol 1: Target and Ligand Preparation

  • Objective: To prepare the VEGFR-2 protein and our set of ligands for docking.

  • Rationale: Proper preparation is critical. Omitting steps like adding hydrogens or assigning correct charges can lead to inaccurate predictions of binding interactions.

  • Steps:

    • Receptor Acquisition: Download the crystal structure of VEGFR-2 in complex with its native ligand (e.g., Sorafenib) from the Protein Data Bank (PDB ID: 4ASD).

    • Receptor Cleanup: Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-factors, and any secondary protein chains. Retain only the primary protein chain and the co-crystallized ligand.

    • Protonation and Repair: Add polar hydrogens to the protein, which are essential for forming hydrogen bonds. Check for and repair any missing residues or atoms in the protein structure.

    • Ligand Preparation:

      • Sketch the 2D structures of the dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives and the comparator compound (Sorafenib).

      • Convert these 2D structures to 3D.

      • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each ligand.

    • File Formatting: Save the prepared protein and each ligand in the .pdbqt format, which is required by AutoDock Vina and contains atomic coordinates, charges, and atom-type definitions.

Protocol 2: Docking Validation and Execution

  • Objective: To validate the docking protocol and then run the comparative docking calculations.

  • Rationale: Validation by redocking the native ligand is a critical quality control step.[1][7] If the software can accurately reproduce the experimentally determined binding pose of the co-crystallized ligand (typically with a Root Mean Square Deviation (RMSD) < 2.0 Å), we can have confidence in its ability to predict the poses of our test compounds.[1][8]

  • Steps:

    • Redocking: Dock the extracted native ligand (Sorafenib) back into the binding site of the prepared VEGFR-2 structure.

    • RMSD Calculation: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD. An RMSD value below 2.0 Å is considered a successful validation.[9]

    • Grid Box Definition: Define the simulation space (the "grid box") for docking. This is a 3D cube centered on the position of the validated native ligand, large enough to encompass the entire binding site and allow rotational and translational freedom for the test ligands.

    • Batch Docking: Using the validated parameters and the defined grid box, perform the docking calculations for each dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivative. We will use AutoDock Vina, a widely used and robust docking program.

Comparative Analysis: Interpreting the Data

The output of a docking study is a wealth of data. The key is to organize and interpret it in a way that provides clear, actionable insights.

Summarize the key quantitative metrics in a table. This allows for at-a-glance comparison of the compounds. The binding energy (or docking score), typically in kcal/mol, is the primary metric from AutoDock Vina, with more negative values indicating a more favorable predicted binding affinity.

Compound IDStructureBinding Energy (kcal/mol)Key H-Bond Interactions (Residues)
DBZD-Core Unsubstituted Dibenzo[b,f]diazocine-6,12(5H,11H)-dione-7.8Cys919
DBZD-Br 2-Bromo- Dibenzo[b,f]diazocine-6,12(5H,11H)-dione-8.5Cys919, Asp1046
DBZD-NMe 5-Methyl- Dibenzo[b,f]diazocine-6,12(5H,11H)-dione-8.1Cys919
Comparator Sorafenib (Native Ligand)-9.9Cys919, Asp1046, Glu885

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Beyond the numbers, a visual inspection of the top-ranked docking poses is essential. This allows you to understand the specific molecular interactions that drive binding affinity.

  • Hydrogen Bonds: Identify key hydrogen bond donors and acceptors between the ligand and protein residues.

  • Hydrophobic Interactions: Note interactions with non-polar residues in the binding pocket.

  • Pi-Stacking: Look for favorable stacking interactions between aromatic rings on the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

The interaction of a ligand within the kinase hinge region is often a critical determinant of its inhibitory activity. The diagram below illustrates this fundamental relationship.

G cluster_protein VEGFR-2 Kinase Domain Hinge Hinge Region Cys919 Glu917 DFG_Motif DFG Motif (Asp1046) Activation_Loop Activation Loop Ligand DBZD Derivative Ligand->Hinge:f0 H-Bond (Anchor) Ligand->DFG_Motif H-Bond / Electrostatic Ligand->Activation_Loop Hydrophobic Pocket

Caption: Key interactions between a ligand and the VEGFR-2 kinase domain.

From our hypothetical data, we can derive several insights:

  • Benchmarking: The comparator, Sorafenib, shows the strongest predicted binding energy (-9.9 kcal/mol), which is expected for an optimized, approved drug.

  • SAR Insights: The addition of a bromine atom (DBZD-Br) improved the binding energy (-8.5 kcal/mol) compared to the unsubstituted core (DBZD-Core, -7.8 kcal/mol). Visual analysis reveals this is due to a new hydrogen bond with Asp1046, a key residue in the DFG motif. This suggests that substitution at this position with electronegative groups could be a fruitful avenue for optimization.

  • Methylation Impact: N-methylation (DBZD-NMe) also improved binding energy (-8.1 kcal/mol), likely by enhancing hydrophobic interactions within the pocket, although it did not form additional hydrogen bonds.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for conducting comparative docking studies of dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives. By following a validated workflow, researchers can effectively rank-order compounds, generate meaningful SAR hypotheses, and prioritize candidates for further experimental validation.

The hypothetical results suggest that substitutions on the dibenzo[b,f]diazocine-6,12(5H,11H)-dione core can significantly influence binding affinity to the VEGFR-2 kinase. Specifically, the introduction of a halogen at the 2-position appears promising. The next logical steps would be to synthesize these proposed derivatives and validate the computational predictions through in vitro kinase assays and cellular proliferation studies. This iterative cycle of computational design and experimental testing is the cornerstone of modern, efficient drug discovery.[10][11]

References

  • ResearchGate. (2015). How can I validate a docking protocol? [Online Forum]. Available at: [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 906. Available at: [Link]

  • PubMed. (2020). Unsymmetrically Substituted Dibenzo[ b,f][1][2]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. Molecules. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421. Available at: [Link]

  • Ragab, A. (2025). Computational Docking and Organic Drug Design: From Molecules to Medicines. ResearchGate. Available at: [Link]

  • Barreiro, G. (2021). Computational Methods Applied to Rational Drug Design. IntechOpen. Available at: [Link]

  • Talele, T. T. (2010). Computer-Aided Drug Design Methods. Methods in Molecular Biology, 662, 1-27. Available at: [Link]

  • Cross, J. B., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(6), 1533-1544. Available at: [Link]

  • Singh, D., & Singh, H. (2022). Computational Approaches in Drug Designing and Their Applications. Springer Nature Experiments. Available at: [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2788. Available at: [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]

  • Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 49(20), 5912-5931. Available at: [Link]

  • Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). First synthetic strategy to the dibenzo[b,f][1][2]diazocine scaffold... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PMC. Available at: [Link]

  • ResearchGate. (2020). The synthesis of 5,12-dihydrodibenzo[b,f][1][4]diazocine-6,11-dione scaffold. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

A Senior Application Scientist's Guide to the Proper Disposal of Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione (CAS No. 15351-42-5). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just a protocol, but the scientific and regulatory rationale behind each step, ensuring a culture of safety and compliance within your laboratory.

Section 1: Hazard Characterization and Regulatory Framework

Before any handling or disposal can occur, a thorough understanding of the compound's hazards and the governing regulations is paramount. This forms the foundation of a safe disposal plan.

1.1 Inherent Hazards of the Compound

Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione is a solid organic compound with specific health hazards that dictate its handling and disposal requirements.[3] The primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning [3][4]
Skin IrritationH315: Causes skin irritationWarning [3]
Eye IrritationH319: Causes serious eye irritationWarning [3]
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning [3]

These classifications mandate that the compound be treated as a hazardous substance, requiring specific personal protective equipment (PPE) and engineering controls to minimize exposure.[1][5]

1.2 The Regulatory Landscape: OSHA and EPA

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA requires laboratories to develop a Chemical Hygiene Plan (CHP) .[1][6][7] This written plan must outline procedures for procurement, storage, handling, and disposal of all hazardous chemicals.[1] The procedures detailed in this guide should be incorporated into your facility's specific CHP.

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[8][9] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.[9][10][11]

The core principle of RCRA is to determine if a waste is "hazardous." While Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione is not explicitly a "listed" waste, its inherent toxicological properties mean it will almost certainly be classified as a characteristic hazardous waste due to Toxicity .[12] Therefore, it must be managed under the stringent requirements of RCRA Subtitle C.[9]

Section 2: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione waste. This includes pure, unreacted compound, contaminated labware (e.g., weigh boats, gloves), and solutions.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

The causality behind this first step is simple: prevent exposure. Before handling the waste, ensure all engineering controls are functional and appropriate PPE is worn.

  • Engineering Controls: All handling of the solid compound or concentrated solutions must occur within a certified chemical fume hood to mitigate inhalation risks (H335).[2][7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[13]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or pinholes before use.

    • Skin and Body Protection: A fully buttoned laboratory coat is mandatory. Ensure no skin is exposed.

    • Respiratory Protection: Not typically required if handled exclusively within a fume hood. If there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator may be necessary as determined by your institution's Chemical Hygiene Officer.[5]

Step 2: Waste Segregation

This is a critical control point to prevent dangerous reactions. Never mix incompatible waste streams.

  • Solid Waste: Collect waste Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione and any materials lightly contaminated with it (e.g., weigh paper, paper towels, gloves) in a designated solid waste container.

  • Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, designated liquid waste container.

  • Incompatibilities: Keep this waste stream separate from strong oxidizing agents.[13] Do not mix with acidic or basic waste streams unless the compound's reactivity in those conditions is fully understood and deemed safe by your safety officer.[14]

Step 3: Containerization and Labeling

Proper containerization and labeling are regulatory requirements and a cornerstone of safe laboratory practice. They ensure that anyone handling the container understands its contents and associated dangers.

  • Container Selection:

    • Use a container made of a material compatible with the waste. For solid waste, a sealable polyethylene bag (double-bagged for fine powders) inside a rigid, wide-mouthed container with a screw-top lid is effective.

    • Liquid waste should be stored in a chemically resistant (e.g., HDPE or glass) container with a secure, leak-proof cap.[15]

    • Fill liquid containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[15]

  • Labeling: The container must be labeled at the moment the first piece of waste is added. The EPA requires that each label clearly displays:[16]

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione "

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date (this is added when the container is moved to a Central Accumulation Area, not in the SAA).[16]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA) before being moved to a central facility location.[14][16]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14][17]

  • Storage Conditions: Keep the waste container securely closed at all times, except when adding waste.[14] Store it in a secondary containment bin to prevent the spread of material in case of a leak.

  • Quantity Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to the facility's Central Accumulation Area (CAA) within three days.[14]

Step 5: Final Disposal

Under RCRA, hazardous waste cannot be disposed of in the regular trash or poured down the drain.[14]

  • Professional Disposal: The final step is to arrange for pickup by your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[15]

  • Documentation: This transfer will be documented on a hazardous waste manifest, which tracks the waste from your laboratory to the final Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" cycle.[10]

Section 3: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione waste.

Gcluster_prepPreparation & Generationcluster_characterizeCharacterization & Segregationcluster_containContainerization & Accumulationcluster_disposalFinal DisposalAStep 1: Don Appropriate PPE &Use Chemical Fume HoodBGenerate Waste(e.g., unused solid, contaminated gloves,spent solution)A->BCStep 2: Characterize WasteIs it RCRA Hazardous?B->CDYes (Characteristic of Toxicity)Proceed with Hazardous Waste ProtocolC->D Based on H302 EStep 3: Segregate Waste(Solid vs. Liquid)Keep away from incompatiblesD->EFStep 4: Select Compatible Container(HDPE, Glass, etc.)E->FGStep 5: Label Container Correctly'HAZARDOUS WASTE'Full Chemical NameHazard WarningsF->GHStep 6: Store in Designated SAA(At or Near Point of Generation)Keep container closed.G->HIContainer Full or Project Complete?H->II->H No JContact EHS or ApprovedHazardous Waste VendorI->J Yes KComplete Manifest & Transfer Custodyfor Final Disposal at TSDFJ->KLEnd of LifecycleK->L

Caption: Disposal workflow for Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione waste.

Conclusion

The proper disposal of Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione is not an afterthought but an integral part of the research process. Adherence to this guide, in concert with your institution-specific Chemical Hygiene Plan, ensures that your work remains not only scientifically sound but also safe for yourself, your colleagues, and the environment. By understanding the hazards, following established protocols, and respecting the regulatory framework, we uphold our commitment to responsible science.

References

  • OSHA Fact Sheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. OSHA. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]

  • Resource Conservation and Recovery Act. Wikipedia. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. PubChem, National Institutes of Health. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. (YouTube). [Link]

×

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Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
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Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.